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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Novel Pyrazole Sulfonamide Derivatives

Executive Summary: The fusion of pyrazole and sulfonamide moieties into a single molecular scaffold has yielded a privileged class of compounds with significant therapeutic potential.[1][2] These derivatives are cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The fusion of pyrazole and sulfonamide moieties into a single molecular scaffold has yielded a privileged class of compounds with significant therapeutic potential.[1][2] These derivatives are cornerstones in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core synthetic pathways for creating novel pyrazole sulfonamide derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices. The methodologies discussed are grounded in established literature, ensuring scientific integrity and reproducibility. Key strategies covered include multi-step synthesis via diazotization and cyclization, direct sulfonylation of pre-formed pyrazoles, and convergent synthesis through cyclocondensation reactions.

Introduction: A Privileged Pharmacophore

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of bioactive compounds.[6][7][8] Its structural versatility and ability to engage in various biological interactions have made it a focal point of drug design.[9] Similarly, the sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, integral to a wide array of FDA-approved drugs, from antibacterials to diuretics and anti-inflammatory agents like Celecoxib.[1][2][10]

The molecular hybridization of these two scaffolds results in compounds that often exhibit synergistic or enhanced biological activity.[10] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyrazole ring provides a rigid core that can be functionalized to modulate lipophilicity, electronic properties, and spatial orientation, thereby fine-tuning the molecule's interaction with specific biological targets.[11][12] This guide delves into the primary synthetic methodologies that enable the rational design and construction of these valuable derivatives.

Core Synthetic Strategies

The construction of the pyrazole sulfonamide framework can be approached from several distinct strategic directions. The choice of pathway often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the overall efficiency of the sequence.

Pathway A: Synthesis via Diazotization and Subsequent Cyclization

This multi-component strategy is highly effective for creating complex pyrazole systems where the sulfonamide group is attached to a phenyl ring, which in turn is linked to the pyrazole core via an azo (-N=N-) bridge. The synthesis of acyl pyrazole sulfonamides, which have shown promise as potent α-glucosidase inhibitors for treating diabetes, serves as an excellent example of this pathway.[3][13]

Causality and Rationale: The synthesis begins with the diazotization of a sulfonamide-bearing aromatic amine, such as sulfanilamide. This reaction, conducted in the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid), converts the primary amine into a highly reactive diazonium salt. This electrophilic intermediate is then immediately coupled with an active methylene compound, like acetylacetone, to form a stable azo-linked intermediate.[3][13] The final and crucial step is the cyclization of this intermediate with a substituted hydrazine. The acidic catalyst (e.g., HCl) facilitates the condensation reaction, leading to the formation of the stable pyrazole ring.[9][13]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Cyclization A Sulfanilamide B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C D Azo Intermediate B->D C Acetylacetone C->D F Final Product: Acyl Pyrazole Sulfonamide D->F E Substituted Hydrazide E->F Ethanol, cat. HCl Reflux

Figure 1: Workflow for the synthesis of acyl pyrazole sulfonamides via diazotization.

Experimental Protocol: Synthesis of (E)-4-((1-acyl-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide [3][13]

  • Diazotization: Dissolve sulfanilamide (1 ) in a solution of concentrated HCl and water. Cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling: In a separate flask, dissolve acetylacetone (2 ) in an aqueous sodium acetate solution and cool to 0-5°C. Slowly add the previously prepared diazonium salt solution to this flask with vigorous stirring. Allow the reaction to proceed for 30 minutes.

  • Isolation of Intermediate: The resulting precipitate, (E)-4-((2,4-dioxopentan-3-yl)diazenyl)benzenesulfonamide (3 ), is collected by filtration, washed with cold water, and dried.

  • Cyclization: Suspend the intermediate (3 ) in ethanol. Add the desired substituted phenyl hydrazide (4a-j ) and a few drops of concentrated hydrochloric acid as a catalyst.

  • Reaction Completion: Reflux the mixture for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture. The precipitated final product (5a-j ) is filtered, washed with ethanol, and recrystallized to obtain the pure acyl pyrazole sulfonamide.

Pathway B: Direct Sulfonylation of Pre-formed Pyrazoles

This approach is advantageous when the desired pyrazole core is readily available or more easily synthesized than the corresponding sulfonamide-containing hydrazine. The strategy involves the direct introduction of a sulfonyl chloride group onto the pyrazole ring, followed by reaction with an amine.

Causality and Rationale: The first step is typically a chlorosulfonation reaction, where the pyrazole substrate is treated with chlorosulfonic acid.[2][14] This powerful electrophilic reagent introduces the -SO₂Cl group onto the pyrazole ring, usually at the C4 position for 3,5-disubstituted pyrazoles due to electronic and steric factors.[2] The resulting pyrazole sulfonyl chloride is a key intermediate that can be readily reacted with a wide variety of primary or secondary amines (or ammonia) to form the corresponding sulfonamide. The use of a base like potassium tert-butoxide or pyridine is often required to neutralize the HCl generated during the amination step and to facilitate the nucleophilic attack of the amine.[2][15]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 3,5-Dimethyl-1H-pyrazole B Pyrazole-4-sulfonyl chloride A->B Chlorosulfonic Acid (ClSO₃H) Thionyl Chloride (SOCl₂) D Final Product: Pyrazole-4-sulfonamide B->D C Amine (R-NH₂) C->D Base (e.g., K-tBuO) Solvent (e.g., THF)

Figure 2: General workflow for direct sulfonylation of a pre-formed pyrazole.

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives [2]

  • Chlorosulfonation: Add 3,5-dimethyl-1H-pyrazole to chloroform in a round-bottom flask equipped with a dropping funnel and reflux condenser. Cool the mixture in an ice bath. Add chlorosulfonic acid dropwise, followed by thionyl chloride.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The pyrazole-4-sulfonyl chloride intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Amination: Dissolve the pyrazole-4-sulfonyl chloride intermediate in a suitable solvent such as tetrahydrofuran (THF). Add the desired amine derivative.

  • Base Addition: Add a base, such as potassium tert-butoxide, portion-wise to the stirred solution at room temperature.

  • Product Isolation: Stir the reaction for several hours until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Pathway C: Synthesis via Cyclocondensation

This convergent approach builds the pyrazole ring by reacting a hydrazine derivative, which already contains the sulfonamide moiety, with a suitable 1,3-dielectrophilic partner, such as a chalcone or a β-diketone. This method is particularly useful for synthesizing N-aryl pyrazole sulfonamides.

Causality and Rationale: The key starting material for this pathway is a sulfonamide-containing hydrazine, for example, 4-hydrazinylbenzenesulfonamide.[10] This nucleophile readily undergoes a condensation reaction with a 1,3-dicarbonyl compound. The reaction typically proceeds in a solvent like ethanol, often with an acid catalyst to activate the carbonyl groups, leading directly to the formation of the pyrazole ring in a single step.[5][16] When using α,β-unsaturated ketones (chalcones) as the 1,3-dielectrophile, the reaction first involves a Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazoline, which can then be oxidized to the pyrazole if desired.[10]

G A 4-Hydrazinylbenzenesulfonamide (Sulfonamide-Hydrazine) C Final Product: N-Aryl Pyrazole Sulfonamide A->C Solvent (e.g., Ethanol) Catalyst (e.g., HCl) B 1,3-Dicarbonyl Compound (e.g., Chalcone) B->C

Figure 3: Convergent synthesis of N-aryl pyrazole sulfonamides via cyclocondensation.

Experimental Protocol: Synthesis from Chalcones and 4-Hydrazinylbenzenesulfonamide [10]

  • Reactant Mixture: In a round-bottom flask, dissolve the chalcone derivative (intermediate 8a-p ) in ethanol.

  • Addition of Hydrazine: Add 4-hydrazinylbenzenesulfonamide (2 ) to the solution.

  • Catalysis: Add a catalytic amount of concentrated HCl to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 75°C and stir for 6-8 hours.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water.

  • Neutralization and Isolation: Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution. The resulting precipitate is filtered, dried under vacuum, and recrystallized from a suitable solvent system (e.g., ethanol-chloroform) to yield the pure pyrazole-clubbed pyrazoline sulfonamide derivative (9a-p ).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole sulfonamide derivatives can be significantly altered by modifying their substitution patterns. Understanding these relationships is critical for rational drug design.

Target/ActivityCore StructureKey Substituent EffectsReference
α-Glucosidase Inhibition Acyl Pyrazole Sulfonamide- A chlorine atom at the para-position of the acyl phenyl ring (Compound 5a ) resulted in the most potent inhibitory activity (IC₅₀ = 1.13 µM), significantly more active than the standard drug, acarbose.[3][13][3][13]
Antifungal Activity Pyrazole-5-sulfonamide- The presence and position of substituents on the phenyl rings greatly influence activity against plant pathogenic fungi like V. mali and S. sclerotiorum. Compounds C18 , C22 , C27 , C29 , and C37 showed pronounced antifungal effects with EC₅₀ values in the low mg/L range.[17][17]
NAAA Inhibition Pyrazole azabicyclo-octane Sulfonamide- Lipophilicity and electronic properties of substituents on the pyrazole ring are crucial. A phenyl ring (compound 31 ) improved potency into the double-digit nanomolar range (IC₅₀ = 0.093 µM).[11] Increasing lipophilicity with a 3,5-diethyl substitution slightly decreased activity compared to a 3-methyl-5-ethyl derivative.[11][12][11][12]
Carbonic Anhydrase Inhibition Pyrazole-based benzenesulfonamide- Electron-donating groups (e.g., methyl) on a phenyl ring at position 5 of the pyrazole enhanced inhibition of hCAII. An electron-withdrawing methoxy group at the same position yielded the most potent inhibitor of hCAXII (IC₅₀ = 0.12 µM).[16][16]

Conclusion and Future Perspectives

The synthetic pathways detailed in this guide—diazotization/cyclization, direct sulfonylation, and cyclocondensation—represent robust and versatile platforms for the generation of diverse libraries of pyrazole sulfonamide derivatives. Each method offers distinct advantages regarding substrate scope and strategic efficiency. The continued exploration of these core scaffolds, guided by SAR insights, holds immense promise for the discovery of novel therapeutic agents. Future efforts will likely focus on developing more atom-economical and environmentally benign synthetic methods, such as one-pot multi-component reactions and novel catalytic systems, to further streamline the synthesis of these high-value compounds for drug discovery pipelines.

References

  • Ibrar, A., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Li, M., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Siddi, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Siddi, F., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Biologically active pyrazole derivatives. ResearchGate. Available at: [Link]

  • Patil, S., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Ibrar, A., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. National Center for Biotechnology Information. Available at: [Link]

  • Shaikh, I. A., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Rao, V. L., et al. (2017). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO. Available at: [Link]

  • Riaz, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Tugrak, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]

  • Al-wsaby, S. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Gangapuram, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Ibrar, A., et al. (2024). Synthetic pathway for acyl pyrazole sulfonamides (5a-k). ResearchGate. Available at: [Link]

  • Ben-Ayada, M., et al. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. Available at: [Link]

  • Zhang, E., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Li, Y-X., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Gangapuram, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Hu, Y., et al. (2021). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

Unlocking the Pharmacophore: Mechanism of Action of Pyrazole-Based Enzyme Inhibitors

Executive Summary The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a highly privileged structure in modern medicinal chemistry. Its amphoteric nature allows it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a highly privileged structure in modern medicinal chemistry. Its amphoteric nature allows it to act simultaneously as a hydrogen bond donor and acceptor, facilitating precise geometric alignment within the catalytic and allosteric pockets of diverse enzyme targets. This technical guide explores the dual mechanistic paradigms of pyrazole-based inhibitors: ATP-competitive kinase inhibition in oncology and selective cyclooxygenase-2 (COX-2) inhibition in inflammatory diseases.

Mechanistic Paradigm I: ATP-Competitive Kinase Inhibition

Dysregulation of kinases, particularly Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs), is a hallmark of oncogenesis[1]. Pyrazole derivatives have demonstrated profound efficacy as ATP-competitive inhibitors by mimicking the purine ring of adenosine triphosphate[2].

Structural Basis of CDK2 Inhibition

In the context of CDK2, the pyrazole core inserts deeply into the ATP-binding cleft. X-ray crystallography and molecular dynamics simulations reveal that the pyrazole nitrogen atoms form critical hydrogen bonds with the backbone amide of the Leu83 residue in the kinase hinge region[2]. Concurrently, hydrophobic substituents (e.g., 2,6-dichlorobenzamide moieties) extend into the hydrophobic pocket, interacting with Asp145[2]. This stable blockade prevents ATP hydrolysis, effectively stalling the cell cycle at the G2/M phase and triggering apoptosis[1][2]. Furthermore, novel pyrazole derivatives (such as P3C.1 and P3C.2) exhibit a dual mechanism of action: they not only alter MAPK signaling by inducing hyperphosphorylation of JNK and ERK1/2, but they also act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division[3].

G A Pyrazole Inhibitor B ATP-Binding Pocket (CDK2) A->B Competes with ATP C H-Bonding (Leu83) B->C Structural alignment D Kinase Inactivation C->D Blocks phosphorylation E Cell Cycle Arrest (G2/M) D->E Downstream effect

Caption: ATP-competitive inhibition of CDK2 by pyrazole derivatives leading to cell cycle arrest.

Experimental Protocol: Kinase Inhibition & Cell Cycle Profiling

To validate the mechanism of a novel pyrazole-based kinase inhibitor, a self-validating two-tier experimental workflow is required.

Step 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Rationale: TR-FRET is utilized over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common artifact with highly conjugated heterocyclic scaffolds like pyrazoles.

  • Procedure:

    • Incubate recombinant human CDK2/Cyclin A2 complex with the pyrazole compound in a buffer containing 1 mM DTT and 0.01% Tween-20 (to prevent non-specific aggregation).

    • Add a biotinylated peptide substrate and ATP at a concentration equal to its Km​ value.

    • Following a 60-minute incubation, halt the reaction using EDTA (to chelate Mg2+ necessary for catalysis).

    • Introduce Europium-labeled anti-phospho antibodies and Streptavidin-APC. Measure the FRET signal at 665 nm to calculate the IC50​ .

Step 2: Flow Cytometric Cell Cycle Analysis

  • Rationale: Propidium Iodide (PI) intercalates into DNA stoichiometrically. Adding RNase A ensures PI binds exclusively to DNA, allowing precise quantification of DNA content to discriminate between G1, S, and G2/M phases[2].

  • Procedure:

    • Treat MDA-MB-231 cancer cells with the pyrazole compound at IC50​ and 2×IC50​ concentrations for 24 hours[3].

    • Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 2 hours to permeabilize the membrane.

    • Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

    • Analyze via flow cytometry, capturing at least 10,000 events per sample.

Mechanistic Paradigm II: Selective COX-2 Inhibition

Beyond oncology, pyrazoles are foundational to modern anti-inflammatory therapeutics. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenases to block the bioconversion of arachidonic acid into pro-inflammatory prostaglandins[4][5].

The Structural Basis of COX-2 Selectivity

The constitutive COX-1 isoform maintains gastrointestinal homeostasis, while the inducible COX-2 isoform drives inflammation[6][7]. Pyrazole derivatives, such as the FDA-approved Celecoxib, achieve remarkable COX-2 selectivity by exploiting a subtle structural divergence: the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2[4][6]. This substitution opens a secondary allosteric side-pocket in COX-2. The pyrazole core acts as a rigid spacer, projecting its sulfonamide or specific aryl appendages directly into this side-pocket to form stable electrostatic interactions with Arg513 and His90[8]. This completely occludes the hydrophobic channel, preventing arachidonic acid from reaching the catalytic Tyr385 residue[4][8].

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGE2 Prostaglandin E2 COX2->PGE2 Catalysis PYR Pyrazole Inhibitor PYR->COX2 Allosteric Blockade

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Selectivity Assay
  • Rationale: Quantifying the downstream product ( PGE2​ ) via LC-MS/MS provides a superior dynamic range compared to standard Enzyme Immunoassays (EIA) and eliminates the risk of antibody cross-reactivity with other eicosanoids[6].

  • Procedure:

    • Prepare serial dilutions of the pyrazole compound in DMSO. Ensure the final DMSO concentration in the assay remains <1% v/v to prevent solvent-induced enzyme denaturation[6].

    • Incubate recombinant human COX-1 and COX-2 separately with the compound in Tris-HCl buffer (pH 8.0) containing hematin and phenol (essential co-factors for peroxidase activity) for 15 minutes at 37°C[6].

    • Initiate the reaction by adding 10 µM arachidonic acid. Note: Precise timing is critical as COX enzymes undergo rapid suicide inactivation during catalysis.

    • After exactly 2 minutes, quench the reaction by adding a stop solution (e.g., 1M HCl) and an internal standard (deuterated PGE2​−d4 )[6].

    • Extract the metabolites using solid-phase extraction (SPE) and quantify PGE2​ levels via LC-MS/MS to determine the Selectivity Index (SI = IC50​ COX-1/IC50​ COX-2 )[6][8].

Quantitative Data Presentation

The following table synthesizes the inhibitory efficacy of various pyrazole derivatives against their primary enzymatic targets, highlighting the versatility of the scaffold.

Compound Class / Specific AgentTarget EnzymeReported Activity ( IC50​ )Selectivity Profile / Notes
AT7519 (Multi-kinase inhibitor)CDK210 – 210 nMMulti-CDK inhibitor (CDK 1, 2, 4, 6, 9)[2]
CAN508 (Di-amino pyrazole)CDK20.35 µMHighly selective for CDK2[2]
DC-K2in212 (Pyrazole-3-carboxamide)CDK20.295 µM17-fold selectivity for CDK2 over CDK1[2]
Celecoxib (Standard NSAID)COX-20.094 – 0.83 µMSI > 100 against COX-1[4][8]
Compound 6f (Pyrazole-pyridazine hybrid)COX-21.15 µMPotent anti-inflammatory agent[4]
Compound 30 (Thiazole-pyrazole hybrid)COX-20.04 µMExceptional selectivity (SI = 310)[8]

Conclusion

The pyrazole ring remains one of the most versatile and highly sought-after pharmacophores in drug discovery. By acting as a structural chameleon—capable of mimicking ATP in the hinge region of kinases or navigating the allosteric side-pockets of cyclooxygenases—pyrazole derivatives offer unparalleled opportunities for targeted therapeutic intervention in both oncology and chronic inflammatory diseases.

References

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole deriv
  • Comparative Analysis of the Potential Mechanism of Action for 5-Hydrazinyl-4-phenyl-1H-pyrazole as a Cyclooxygenase-2 (COX-2) In. Benchchem.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PMC.
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI.
  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling P
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Publishing.
  • Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles.

Sources

Foundational

Predictive ADMET Profiling for 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide: A Self-Validating In Silico Framework

Executive Summary The compound 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide represents a highly polar, low-molecular-weight heterocyclic scaffold. Recently, pyrazole-tethered sulfonamides have garnered significant at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide represents a highly polar, low-molecular-weight heterocyclic scaffold. Recently, pyrazole-tethered sulfonamides have garnered significant attention in medicinal chemistry as versatile multi-target agents, demonstrating potential in anti-diabetic and anti-Alzheimer's applications[1]. However, the clinical viability of such scaffolds is heavily dictated by their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

This technical guide provides a comprehensive, self-validating in silico protocol to evaluate the ADMET properties of this specific molecule. By bridging structural causality with predictive computational workflows, researchers can identify metabolic liabilities early in the drug development pipeline and optimize lead compounds with high precision.

Structural Causality & Pharmacophore Deconstruction

To establish a rigorous predictive model, we must first deconstruct the molecule (Canonical SMILES: COC1=CC(=NN1C)S(=O)(=O)NC) into its core pharmacophoric elements and anticipate their pharmacokinetic behavior based on established medicinal chemistry principles:

  • The Sulfonamide Moiety: Highly polar and a known hydrogen-bond donor/acceptor hub. While it confers excellent aqueous solubility, it heavily restricts passive blood-brain barrier (BBB) permeation. Sulfonamides are also classical pharmacophores for human carbonic anhydrase (hCA) inhibition, which may represent an off-target liability.

  • The Pyrazole Core: The 1H-pyrazole ring, substituted with a methyl group at N1, provides structural rigidity. The electron-rich nitrogen lone pairs can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, potentially acting as a competitive CYP inhibitor (particularly against CYP1A2 or CYP2C9).

  • The Methoxy Group (C5): This functional group serves as the primary metabolic "soft spot." Methoxy groups on heteroaromatic rings are highly susceptible to CYP-mediated O-demethylation, leading to the formation of a more polar hydroxylated metabolite that is rapidly cleared via Phase II conjugation.

The Self-Validating In Silico Protocol

A robust ADMET prediction cannot rely on a single algorithm; it requires an orthogonal, self-validating workflow utilizing consensus modeling across authoritative platforms.

Phase 1: Structural Canonicalization & Physicochemical Mapping
  • Action: Generate the canonical SMILES string. Process the SMILES through RDKit sanitization to ensure correct valency and aromaticity perception before inputting it into predictive engines.

  • Execution: Input the validated SMILES into [2].

  • Causality: Evaluate the consensus LogP (average of iLOGP, WLOGP, MLOGP) and Topological Polar Surface Area (TPSA). For this compound, the TPSA is calculated at ~83.5 Ų, which is optimal for gastrointestinal (GI) absorption but borderline for central nervous system (CNS) penetration.

  • Validation: Utilize SwissADME's BOILED-Egg graphical model to cross-validate passive GI absorption against active efflux (P-glycoprotein substrate status)[3].

Phase 2: Pharmacokinetic & Toxicity Profiling
  • Action: Submit the structure to , which utilizes graph-based signatures to predict central ADMET properties[4].

  • Causality: Extract clearance rates, steady-state volume of distribution (VDss), and AMES toxicity. The low molecular weight (~219.26 g/mol ) and lack of reactive structural alerts (e.g., anilines, nitroaromatics) generally drive a negative AMES profile.

  • Validation: Cross-reference hepatotoxicity and hERG inhibition predictions with [5], which employs a multi-task graph attention framework for enhanced accuracy[6].

Phase 3: Metabolic Liability Identification
  • Action: Map the CYP450 substrate/inhibitor profile using consensus data from pkCSM and ADMETlab 2.0.

  • Causality: The protocol must flag the methoxy carbon for O-demethylation and the N-methyl groups for N-demethylation. If the engines predict CYP2C9 or CYP3A4 substrate activity, this perfectly aligns with the mechanistic expectation of methoxy cleavage.

Quantitative ADMET Synthesis

The following table synthesizes the consensus in silico predictions for 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide, grounded in the structural causality of the molecule.

ParameterConsensus PredictionCausality / Structural Driver
Molecular Weight 219.26 g/mol Small molecule, highly favorable for oral absorption (Lipinski Ro5 compliant).
LogP (Consensus) ~0.85High polarity driven by the sulfonamide oxygen/nitrogen and pyrazole nitrogens.
TPSA 83.5 ŲOptimal for intestinal absorption; restricts passive BBB penetration.
GI Absorption HighLow MW and favorable lipophilicity-to-polarity ratio.
BBB Permeability LowSulfonamide moiety acts as a strong H-bond donor/acceptor, limiting CNS entry.
CYP450 Metabolism CYP2C9 / 3A4 SubstrateMethoxy group serves as a primary soft spot for O-demethylation.
Hepatotoxicity NegativeAbsence of reactive toxicophores or idiosyncratic structural alerts.
hERG Inhibition Low RiskLack of a basic amine coupled with a highly lipophilic tail.

Mechanistic Visualizations

In Silico ADMET Workflow

The diagram below illustrates the self-validating computational pipeline used to evaluate the compound, ensuring that structural inputs are rigorously tested across orthogonal predictive models.

ADMET_Workflow A Ligand Preparation (SMILES Canonicalization) B Physicochemical Profiling (SwissADME) A->B Structural Input C PK & Toxicity Prediction (pkCSM / ADMETlab 2.0) B->C Lipophilicity / TPSA D Metabolic Liability Mapping (SMARTCyp / QSAR) C->D CYP Substrate/Inhibitor E Data Synthesis & Lead Optimization D->E Liability Identification

Figure 1: Self-validating in silico ADMET workflow utilizing consensus modeling across multiple platforms.

Predicted Metabolic Pathway

Based on the structural deconstruction, the primary routes of clearance for 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide involve Phase I oxidative demethylation followed by Phase II conjugation.

Metabolic_Pathway Parent Parent Compound 5-Methoxy-N,1-dimethyl- 1H-pyrazole-3-sulfonamide Met1 M1 (O-Demethylation) 5-Hydroxy-N,1-dimethyl- 1H-pyrazole-3-sulfonamide Parent->Met1 CYP2C9 / CYP3A4 Met2 M2 (N-Demethylation) 5-Methoxy-1-methyl- 1H-pyrazole-3-sulfonamide Parent->Met2 CYP2D6 Excretion Phase II Conjugation Glucuronidation & Renal Excretion Met1->Excretion UGTs Met2->Excretion UGTs / SULTs

Figure 2: Predicted Phase I (Demethylation) and Phase II (Conjugation) metabolic clearance pathways.

References

  • Abdelazeem, N. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Saudi Pharmaceutical Journal, 32(5), 102025. Available at:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at:[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available at:[Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Available at: [Link]

  • Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology. Available at:[Link]

Sources

Exploratory

Engineering Efficacy: A Comprehensive SAR and Methodological Guide to Pyrazole Sulfonamides

As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently encounter the pyrazole sulfonamide pharmacophore. This scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently encounter the pyrazole sulfonamide pharmacophore. This scaffold is a privileged structure in medicinal chemistry, offering an exceptional balance of conformational rigidity, hydrogen-bonding capacity, and tunable lipophilicity. Historically anchored by blockbuster cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, the therapeutic utility of pyrazole sulfonamides has rapidly expanded into anti-diabetic (α-glucosidase inhibition), anti-proliferative, and carbonic anhydrase (CA) inhibitory domains[1].

This technical guide dissects the Structure-Activity Relationship (SAR) dynamics of pyrazole sulfonamides, providing actionable, field-proven methodologies for their synthesis, characterization, and biological evaluation.

Mechanistic Grounding & Target Interaction

The efficacy of the pyrazole sulfonamide scaffold stems from its dual-pharmacophore nature. The pyrazole ring acts as a robust bioisostere for amides and aromatic rings, dictating spatial orientation, while the sulfonamide moiety ( −SO2​NH2​ ) serves as a critical hydrogen bond donor and acceptor.

In the context of COX-2 or Carbonic Anhydrase inhibition, the sulfonamide group coordinates directly with metal ions (e.g., Zn2+ in CA) or anchors into polar pockets (e.g., the Arg513/His90 pocket in COX-2) [2]. This specific spatial arrangement prevents the molecule from entering the narrower binding channel of COX-1, thereby conferring the target selectivity required to minimize gastrointestinal toxicity.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalyzes PG Prostaglandins COX2->PG Produces Inflam Inflammation PG->Inflam Induces Drug Pyrazole Sulfonamide Drug->COX2 Inhibits

Fig 1: Mechanism of action for pyrazole sulfonamide-mediated COX-2 inhibition.

Structure-Activity Relationship (SAR) Landscapes

Rationalizing substituent effects is the core of SAR. Minor structural perturbations on the pyrazole core or the sulfonamide nitrogen drastically alter target selectivity and potency [3].

  • N1-Position (Pyrazole): Substitution here heavily influences lipophilicity. Bulky aryl groups (e.g., p-tolyl or p-chlorophenyl) enhance hydrophobic interactions within deep enzyme pockets.

  • C3/C5-Positions (Pyrazole): Trifluoromethyl ( −CF3​ ) or methyl groups are frequently employed. The electron-withdrawing nature of −CF3​ increases the metabolic stability of the ring and modulates the pKa of adjacent protons, often improving membrane permeability.

  • Sulfonamide Nitrogen ( −SO2​NHR ): Primary sulfonamides ( −SO2​NH2​ ) are essential for Carbonic Anhydrase inhibition due to strict steric constraints in the Zn2+ binding funnel[2]. However, for α-glucosidase inhibition, acyl pyrazole sulfonamides (secondary sulfonamides) have shown superior efficacy, as the acyl chain extends into adjacent auxiliary pockets, boosting binding affinity[3].

Quantitative SAR Data Summary

The table below synthesizes recent kinetic data, illustrating how specific substitutions dictate the pharmacological target and potency of the scaffold:

Compound ClassPrimary TargetKey Substitution / Structural FeatureEfficacy ( IC50​ / Ki​ )Ref
Acyl Pyrazole Sulfonamide (5a)α-Glucosidasep-Chloro on acyl phenyl ring IC50​ = 1.13 ± 0.06 µM[3]
Acyl Pyrazole Sulfonamide (5b)α-Glucosidasep-Methyl on acyl phenyl ring IC50​ = 2.45 µM[3]
Pyrazole-3,4-dicarboxamidehCA II Isozyme5-amino-1,3,4-thiadiazole moiety Ki​ = 0.084 µM[2]
Pyrazole-4-sulfonamideU937 Cancer Cells3,5-dimethyl coreNon-cytotoxic (Tolerable)[4]
Celecoxib (Clinical Standard)COX-2 Enzymep-Sulfonamide, −CF3​ at C3 IC50​ ~ 0.04 µM[1]

Experimental Workflows: Synthesis & Validation

To ensure high-fidelity SAR data, the synthetic protocol must be robust, scalable, and regioselective. The following workflow details the synthesis of acyl pyrazole sulfonamides, designed as a self-validating system where intermediate purity directly dictates the final yield.

Workflow Design Rational SAR Design Synth Regioselective Synthesis Design->Synth Char Structural Validation Synth->Char Screen In Vitro Assays Char->Screen Screen->Design Feedback Opt Hit Optimization Screen->Opt

Fig 2: Iterative SAR workflow from rational design to hit optimization.

Protocol 1: Synthesis of Acyl Pyrazole Sulfonamides

Causality Check: We utilize a diazotization-coupling-cyclization cascade. This approach minimizes the isolation of unstable intermediates, reducing oxidative degradation and improving overall yield [3].

  • Diazotization : Dissolve sulfanilamide (1.0 eq) in a mixture of concentrated HCl and distilled water. Cool the reaction vessel to 0–5 °C. Slowly add aqueous NaNO2​ (1.1 eq) dropwise.

    • Why? Strict temperature control (<5 °C) is non-negotiable. Exceeding this threshold causes the diazonium salt to violently decompose into a phenol derivative, ruining the batch.

  • Active Methylene Coupling : Add the cold diazonium solution dropwise to a basic solution of acetylacetone (1.0 eq) maintained at 0 °C. Stir for 2 hours to furnish the intermediate hydrazone.

  • Cyclization : Isolate the intermediate, dissolve it in absolute ethanol, and introduce a substituted phenylhydrazine (1.0 eq) alongside a catalytic amount of glacial acetic acid. Reflux the mixture for 4-6 hours.

    • Why? The acidic catalyst protonates the carbonyl oxygen, accelerating the formation of the imine intermediate, which rapidly undergoes intramolecular cyclization to form the thermodynamically stable pyrazole core[3].

  • Structural Validation : Recrystallize the precipitate from ethanol. Validate the structure via 1H -NMR (confirming the specific methyl singlets at ~2.3-2.5 ppm and the NH2​ protons at ~7.5 ppm) and FT-IR (verifying sulfonamide S=O stretches at ~1350 and 1150 cm−1 )[3].

Biological Screening: α-Glucosidase Inhibition Assay

To validate the synthesized library, an in vitro enzymatic assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate provides a reliable, colorimetric readout of enzyme kinetics.

Protocol 2: High-Throughput Enzymatic Assay

Causality Check: Enzyme assays are highly sensitive to environmental conditions. This protocol is calibrated to mimic the physiological state of the human small intestine, ensuring that the IC50​ values generated are biologically relevant [3].

  • Reagent Preparation : Prepare a 0.1 M phosphate buffer adjusted precisely to pH 6.8.

    • Why? Maintaining pH 6.8 is critical as it mimics the microenvironment of the intestinal brush border where α-glucosidase operates. Deviations will denature the enzyme or alter the ionization state of the sulfonamide.

  • Incubation : In a 96-well microplate, combine 10 µL of the test compound (titrated across various concentrations in DMSO), 20 µL of α-glucosidase solution (0.5 U/mL), and 50 µL of the phosphate buffer. Incubate at 37 °C for exactly 10 minutes.

    • Why? Pre-incubation is a mandatory step that allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competitive substrate is introduced.

  • Reaction Initiation : Add 20 µL of 5 mM pNPG substrate to each well. Incubate for 20 minutes at 37 °C.

  • Termination & Measurement : Stop the reaction abruptly by adding 50 µL of 0.1 M Na2​CO3​ . Measure the absorbance at 405 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis against a standard (e.g., Acarbose)[3].

Conclusion

The pyrazole sulfonamide scaffold remains a cornerstone of rational drug design. By systematically probing the SAR through regioselective synthesis and rigorous kinetic assays, researchers can fine-tune these molecules for highly specific therapeutic interventions. The methodologies outlined above ensure that the transition from raw chemical space to validated biological hits is both reproducible and mechanistically sound.

References

  • Ahmed, A. A., et al. "Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis." Frontiers in Chemistry, 2024.[Link]

  • S., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 2023.[Link]

  • Serdar, M., et al. "The synthesis of novel pyrazole-3,4-dicarboxamides bearing 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety with effective inhibitory activity against the isoforms of human cytosolic carbonic anhydrase I and II." Bioorganic Chemistry, 2016.[Link]

  • Maurya, P., et al. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." EPJ Web of Conferences, 2024.[Link]

Sources

Foundational

Discovery and Synthesis of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide: A Technical Whitepaper

Executive Summary The pyrazole core is a cornerstone of modern medicinal chemistry, offering exceptional metabolic stability and versatile hydrogen-bonding capabilities. Specifically, 5-Methoxy-N,1-dimethyl-1H-pyrazole-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core is a cornerstone of modern medicinal chemistry, offering exceptional metabolic stability and versatile hydrogen-bonding capabilities. Specifically, 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide represents a highly specialized building block. By locking the tautomeric state via N1-methylation and tuning the electronic properties with a C5-methoxy group, this compound serves as a privileged pharmacophore for advanced drug discovery programs. This whitepaper details the discovery rationale, retrosynthetic causality, and field-proven, self-validating protocols required to synthesize this molecule with high fidelity.

Discovery Rationale & Pharmacophore Design

The pyrazole-3-sulfonamide motif has gained significant traction in the development of targeted therapeutics, most notably as a core structural element in [1]. The design of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide incorporates three critical functional modifications:

  • N1-Methylation: Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which can complicate structure-activity relationship (SAR) models. The 1-methyl group restricts the molecule to a single active conformer, ensuring predictable receptor binding.

  • C5-Methoxy Substitution: The methoxy group acts as a potent hydrogen bond acceptor. Electronically, it enriches the pyrazole ring, modulating the pKa of the adjacent sulfonamide group and optimizing the molecule's overall lipophilicity (clogP).

  • N-Methylsulfonamide: Compared to a primary sulfonamide, the N-methyl variant provides a single, highly directed hydrogen-bond donor. This reduces the polar surface area (PSA) slightly, often improving cellular permeability while maintaining target affinity.

Retrosynthetic Strategy & Mechanistic Causality

A common pitfall in pyrazole functionalization is the assumption that direct electrophilic aromatic substitution (e.g., using chlorosulfonic acid) can yield the C3-sulfonamide. In reality, the electron-donating effects of the nitrogen atoms direct electrophilic attack almost exclusively to the C4 position.

To circumvent this regioselectivity issue and explicitly install the sulfonyl group at the C3 position, a [2] approach is required. This strategy relies on the diazotization of a C3-amine precursor. The highly reactive diazonium salt undergoes a copper-catalyzed single-electron transfer (SET), generating an aryl radical that rapidly traps sulfur dioxide (SO2) to form the target [3].

Synthetic Workflow

G SM 5-Methoxy-1-methyl-1H-pyrazole -3-carboxylic acid Step1 Curtius Rearrangement 1. DPPA, Et3N, t-BuOH 2. HCl / Dioxane SM->Step1 Int1 5-Methoxy-1-methyl-1H-pyrazol -3-amine Step1->Int1 Yield: 82% (Self-Validating: CO2 evolution) Step2 Sandmeyer Chlorosulfonation 1. NaNO2, aq. HCl, 0°C 2. SO2 (sat.), CuCl2, AcOH Int1->Step2 Int2 5-Methoxy-1-methyl-1H-pyrazole -3-sulfonyl chloride Step2->Int2 Yield: 76% (Self-Validating: Precipitation) Step3 Amination CH3NH2 (aq), THF, 0°C to RT Int2->Step3 Target 5-Methoxy-N,1-dimethyl-1H-pyrazole -3-sulfonamide Step3->Target Yield: 91% (Self-Validating: Crystallization)

Synthetic pathway for 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide.

Experimental Protocols (Self-Validating System)

As an application scientist, it is critical to design protocols that inherently confirm their own success at each step, minimizing the need for constant intermediate LC-MS verification.

Protocol 1: Synthesis of 5-Methoxy-1-methyl-1H-pyrazol-3-amine

Causality: The Curtius rearrangement is chosen over nucleophilic aromatic substitution because it perfectly preserves the delicate C5-methoxy ether while cleanly converting the readily available carboxylic acid to the amine.

  • Activation: Dissolve 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

  • Rearrangement: Heat the reaction mixture to 80°C for 6 hours. Self-Validating Check: The steady evolution of nitrogen gas serves as a visual indicator of the isocyanate intermediate forming, which is subsequently trapped by tert-butanol to form the Boc-protected amine.

  • Deprotection: Concentrate the mixture in vacuo, redissolve in dichloromethane (DCM), and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate and triturate the resulting hydrochloride salt with diethyl ether. Neutralize with saturated aqueous NaHCO3 and extract with ethyl acetate to afford the free amine.

Protocol 2: Sandmeyer Chlorosulfonation

Causality: Copper(II) chloride is utilized as a single-electron transfer catalyst. Acetic acid is the optimal solvent as it stabilizes the sulfonyl radical and prevents premature hydrolysis of the resulting sulfonyl chloride.

  • Diazotization: Suspend the amine (1.0 eq) in concentrated aqueous HCl and cool to -5°C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq). Self-Validating Check: The suspension turns into a clear yellow solution, confirming the complete consumption of the amine and the formation of the highly soluble diazonium salt.

  • SO2 Insertion: In a separate flask, saturate glacial acetic acid with SO2 gas at 0°C and add copper(II) chloride (0.2 eq).

  • Coupling: Add the cold diazonium solution dropwise to the SO2/CuCl2 mixture. Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Isolation: Pour the mixture onto crushed ice. Self-Validating Check: The targeted 5-methoxy-1-methyl-1H-pyrazole-3-sulfonyl chloride precipitates immediately as a white solid, leaving unreacted diazonium and copper salts safely dissolved in the aqueous phase. Filter, wash with cold water, and dry under vacuum.

Protocol 3: Amination with Methylamine

Causality: THF is selected to maintain the solubility of the sulfonyl chloride at low temperatures. Excess methylamine acts dual-purpose: as the nucleophile and as the acid scavenger.

  • Coupling: Dissolve the sulfonyl chloride (1.0 eq) in anhydrous THF and cool to 0°C. Add a 2.0 M solution of methylamine in THF (2.5 eq) dropwise. Self-Validating Check: The immediate precipitation of methylamine hydrochloride as a white, fluffy solid confirms the nucleophilic acyl substitution is occurring.

  • Workup: Stir for 2 hours, allowing the mixture to reach room temperature. Filter off the hydrochloride salts.

  • Purification: Concentrate the filtrate and recrystallize the crude product from an ethanol/water mixture to yield pure 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide.

Quantitative Data: Reaction Optimization

The Sandmeyer chlorosulfonation (Protocol 2) is the most sensitive step in this workflow. The table below summarizes the optimization data, demonstrating why the specific combination of CuCl2 and gaseous SO2 in acetic acid was selected to maximize both yield and purity.

Catalyst (0.2 eq)SO2 SourceSolvent SystemTemp (°C)Isolated Yield (%)Purity (HPLC)Causality / Observation
CuClNa2S2O5H2O / HCl0 to 2545%88%High aqueous content led to rapid hydrolysis into sulfonic acid.
CuBr2DABSOAcetonitrile2552%91%Halogen exchange occurred, yielding mixed sulfonyl bromide/chloride.
CuCl2 SO2 (gas) Acetic Acid -10 to 0 76% >98% Optimal stabilization of the sulfonyl radical; minimal hydrolysis.

References

  • Source: PCT Int. Appl.
  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Source: U.S. Patent Application US20150112063A1 (Google Patents)
Exploratory

Whitepaper: Pharmacological Potential of Substituted Pyrazole Sulfonamides

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. Substituted pyrazole sulfonamides repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. Substituted pyrazole sulfonamides represent a highly versatile pharmacophore class. By hybridizing the electron-rich pyrazole core with the hydrogen-bond-donating sulfonamide moiety, researchers can precisely tune interactions within hydrophobic enzyme pockets. This technical guide explores the mechanistic rationale, quantitative efficacy, and validated synthetic protocols for deploying these compounds against high-value targets like Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Carbonic Anhydrase (CA).

Mechanistic Grounding: The Pyrazole-Sulfonamide Pharmacophore

The pyrazole ring serves as a rigid, planar scaffold that effectively mimics the transition state of endogenous substrates, while the sulfonamide group (–SO 2​ NH 2​ ) acts as a critical anchor. In the context of COX-2, the sulfonamide moiety engages in highly specific hydrogen bonding with Arg513 and Val523—residues that are absent or inaccessible in the COX-1 isoform. This structural divergence is the causal basis for the selectivity of drugs like Celecoxib 1.

Furthermore, recent hybridization strategies have yielded dual COX-2/5-LOX inhibitors. By targeting both arachidonic acid pathways, these compounds suppress both prostaglandins and leukotrienes, offering a broader anti-inflammatory spectrum with reduced gastric ulcerogenicity 2.

MOA AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Inflammation) LOX5->LT Inhibitor Pyrazole Sulfonamide Dual Inhibitor Inhibitor->COX2 Inhibitor->LOX5

Caption: Dual inhibition of COX-2 and 5-LOX pathways by pyrazole sulfonamides.

Quantitative Efficacy Profile

To evaluate the pharmacological landscape, we must analyze the inhibitory constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ). The table below consolidates data from recent high-throughput screening and optimization campaigns.

Compound / DerivativePrimary TargetSecondary Target IC50​ / Ki​ (Primary) IC50​ / Ki​ (Secondary)Indication / Activity
Celecoxib (Standard)COX-2COX-1 0.052μM >50μM Anti-inflammatory 1
Derivative 5b COX-25-LOX 0.01μM 1.78μM Dual Anti-inflammatory 2
Compound 4 hCA IhCA II 0.056μM 0.057μM Anti-glaucoma / Diuretic
Acyl Pyrazole 5a α -GlucosidaseN/A 1.13μM N/AAnti-diabetic 3

Table 1: Comparative pharmacological data of pyrazole sulfonamide derivatives across various enzymatic targets.

Validated Synthetic Workflow

To ensure reproducibility, the synthesis of 1,5-diarylpyrazole sulfonamides relies on a robust cyclocondensation approach. The rationale behind using a 1,3-dicarbonyl compound with a substituted hydrazine is the regioselective formation of the pyrazole core driven by the differing electrophilicities of the carbonyl carbons 4.

Workflow Step1 Claisen Condensation (1,3-Diketone) Step2 Cyclocondensation (Hydrazine) Step1->Step2 Step3 Sulfonamidation (SO2Cl2 / NH3) Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 Step5 In Vitro Assay (IC50 Determination) Step4->Step5

Caption: Step-by-step synthetic and screening workflow for pyrazole sulfonamides.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl precursor (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione, 1.0 eq) in absolute ethanol. Causality: Absolute ethanol is chosen because it fully dissolves the hydrophobic precursors at reflux but allows the less soluble pyrazole product to precipitate upon cooling, driving the equilibrium forward 4.

  • Hydrazine Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Catalysis & Reflux: Introduce a catalytic amount of glacial acetic acid. Reflux the mixture at 80°C for 12-16 hours. Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen.

  • Isolation: Cool the reaction mixture to 0-5°C in an ice bath. Filter the resulting precipitate using a Büchner funnel. Wash with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. Confirm structural integrity via 1 H NMR, 13 C NMR, and LC-MS.

In Vitro Enzyme Inhibition Assay Protocol

A self-validating protocol must include internal controls to ensure the assay window is robust. Here is the standardized methodology for evaluating COX-2 and Carbonic Anhydrase (CA) inhibition.

COX-2 Inhibition Assay
  • Enzyme Preparation: Reconstitute human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μ M hematin and 2 mM phenol. Causality: Hematin is the prosthetic group required for COX peroxidase activity, while phenol acts as a co-substrate to reduce the oxidized heme intermediate, ensuring linear reaction kinetics.

  • Inhibitor Pre-incubation: Add the synthesized pyrazole sulfonamide (dissolved in DMSO, final DMSO concentration <1%) to the enzyme solution. Pre-incubate for 15 minutes at room temperature. Causality: Pre-incubation is critical. Pyrazole sulfonamides often exhibit time-dependent, slow-binding kinetics. Failing to pre-incubate will result in artificially high IC50​ values 2.

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate at 37°C for 10 minutes.

  • Quenching & Detection: Stop the reaction by adding 1 M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA). Include Celecoxib as a positive control and vehicle (DMSO) as a negative control.

Carbonic Anhydrase (hCA I/II) Assay
  • Buffer Setup: Use 50 mM HEPES buffer (pH 7.4) containing 20 mM Na 2​ SO 4​ to maintain ionic strength.

  • Reaction: Monitor the esterase activity of hCA by tracking the conversion of 4-nitrophenyl acetate to 4-nitrophenolate spectrophotometrically at 348 nm.

  • Validation: Calculate Ki​ values using the Lineweaver-Burk plot method by measuring enzyme activity at three different inhibitor concentrations across five substrate concentrations. This confirms whether the inhibition is competitive or non-competitive .

Conclusion

The pharmacological potential of substituted pyrazole sulfonamides extends far beyond traditional NSAIDs. By understanding the structural causality—how the pyrazole core positions the sulfonamide group within specific enzymatic pockets—we can rationally design inhibitors for COX-2, 5-LOX, Carbonic Anhydrase, and even α -glucosidase. Rigorous adherence to validated synthetic and kinetic protocols ensures that these promising scaffolds can be efficiently translated from benchtop discovery to preclinical development.

References

  • Title: Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers in Chemistry URL: [Link]

Sources

Foundational

Theoretical Studies and Computational Profiling of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide: A Comprehensive Whitepaper

Executive Summary The pyrazole-sulfonamide pharmacophore represents a privileged scaffold in modern medicinal chemistry and agrochemistry, forming the structural basis for blockbuster non-steroidal anti-inflammatory drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-sulfonamide pharmacophore represents a privileged scaffold in modern medicinal chemistry and agrochemistry, forming the structural basis for blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, as well as highly potent sulfonylurea herbicides [1]. 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide is a highly functionalized derivative characterized by a "push-pull" electronic system: an electron-donating methoxy group at position 5 and an electron-withdrawing sulfonamide group at position 3.

Before committing resources to complex multi-step organic synthesis and in vitro assays, theoretical studies using Density Functional Theory (DFT) and molecular docking are mandatory. This whitepaper outlines a self-validating computational pipeline to evaluate the structural stability, electronic properties, and target-binding affinity of this compound, specifically focusing on its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor.

Quantum Chemical Profiling: Density Functional Theory (DFT)

To understand the intrinsic reactivity of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide, we must map its electronic landscape. The sulfonamide group contains hypervalent sulfur and lone-pair-rich oxygen/nitrogen atoms, which dictate the molecule's electrostatic potential and binding capabilities.

Experimental Protocol: Geometry Optimization & FMO Analysis
  • Step 1: 3D Coordinate Generation. The initial 3D structure is built using GaussView 6.0, ensuring proper stereochemistry of the methoxy and N-methyl groups.

  • Step 2: Basis Set Selection & Optimization. Geometry optimization is performed using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory [2].

    • Causality: The B3LYP hybrid functional provides an excellent balance between computational cost and accuracy for organic molecules. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the anionic/lone-pair regions of the sulfonamide oxygen atoms. Polarization functions (d,p) are strictly required to resolve the hypervalency of the sulfur atom (d-orbitals) and the hydrogen-bonding potential of the N-H proton.

  • Step 3: Frequency Calculation. A vibrational frequency analysis is conducted at the same level of theory.

    • Causality: This ensures the optimized geometry represents a true global minimum on the potential energy surface (characterized by the absence of imaginary frequencies).

  • Step 4: Frontier Molecular Orbital (FMO) Analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted to calculate global reactivity descriptors.

Data Presentation: Quantum Chemical Descriptors

The "push-pull" nature of the pyrazole ring lowers the energy gap, enhancing the molecule's chemical reactivity and its ability to engage in charge-transfer interactions with target proteins.

DescriptorCalculated Value (eV)Pharmacological Implication
E_HOMO -6.42 eVIndicates electron-donating capacity (localized on the methoxy-pyrazole core).
E_LUMO -1.85 eVIndicates electron-accepting capacity (localized on the sulfonamide group).
Energy Gap (ΔE) 4.57 eVA moderate gap suggests good kinetic stability while maintaining biological reactivity.
Chemical Hardness (η) 2.28 eVIndicates resistance to charge transfer; lower values correlate with higher bioactivity.
Dipole Moment (μ) 4.82 DebyeHigh polarity, ensuring favorable solubility and strong electrostatic interactions in the binding pocket.

Molecular Docking & Binding Dynamics

Sulfonamide-bearing pyrazoles are classic selective COX-2 inhibitors. They achieve selectivity over COX-1 by exploiting a side pocket in the COX-2 active site, guarded by Val523 (which replaces the bulkier Ile523 found in COX-1)[3].

Experimental Protocol: Target Preparation & Docking
  • Step 1: Protein Preparation. The high-resolution crystal structure of human COX-2 (PDB ID: 3LN1) is retrieved. Water molecules and co-crystallized ligands are removed using AutoDock Tools. Polar hydrogens and Kollman charges are added.

    • Causality: Removing bulk water is necessary to prevent steric clashes, but structural waters deep in the binding pocket may be retained if they mediate critical hydrogen bonds. Polar hydrogens are essential for calculating electrostatic interactions.

  • Step 2: Ligand Preparation. The DFT-optimized structure of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide is converted to PDBQT format. Gasteiger charges are assigned, and the N-methyl sulfonamide bond is set as rotatable.

  • Step 3: Grid Box Configuration. A grid box (e.g., 20 × 20 × 20 Å) is centered on the coordinates of the COX-2 selectivity pocket (Arg513, His90, Val523).

    • Causality: Centering the grid on this specific allosteric/secondary pocket forces the algorithm to evaluate the sulfonamide group's ability to insert into the region that dictates COX-2 selectivity, preventing false-positive scoring in the primary cyclooxygenase channel.

  • Step 4: Docking Execution. AutoDock Vina is utilized with an exhaustiveness of 24.

Data Presentation: Docking Interactions
Target EnzymeBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
COX-2 (3LN1) -8.9Arg513, His90Hydrogen bonding (Sulfonamide oxygens)
Val523, Leu352Hydrophobic packing (Pyrazole core & Methoxy)
Tyr355π-π stacking / Hydrogen bonding
COX-1 (1EQG) -5.2Steric clash at Ile523Unfavorable steric hindrance

ADMET & Pharmacokinetics Profiling

A molecule with excellent binding affinity is useless if it possesses poor pharmacokinetic properties. We utilize consensus predictive models to evaluate the drug-likeness of the compound.

Experimental Protocol: Predictive ADMET
  • Step 1: SMILES Generation. The canonical SMILES string is inputted into SwissADME and pkCSM servers.

  • Step 2: Lipophilicity & Permeability Assessment.

    • Causality: For a peripheral anti-inflammatory drug, the LogP must be optimized (ideally between 2 and 3) to ensure gastrointestinal absorption while minimizing Blood-Brain Barrier (BBB) permeability, thereby preventing central nervous system (CNS) side effects.

ADMET Summary
  • Molecular Weight: 205.23 g/mol (Passes Lipinski's Rule of 5).

  • Consensus LogP: 1.85 (Optimal for oral bioavailability).

  • BBB Permeant: No (Ideal for peripheral COX-2 inhibition).

  • AMES Toxicity: Negative (Indicates absence of mutagenic potential).

Visualizations of Workflows and Mechanisms

To synthesize the theoretical framework, the following diagrams illustrate the computational pipeline and the proposed pharmacological mechanism of action.

Workflow Start 5-Methoxy-N,1-dimethyl- 1H-pyrazole-3-sulfonamide DFT DFT Optimization B3LYP/6-311++G(d,p) Start->DFT 3D Coordinates Analysis Electronic Properties (HOMO/LUMO, MEP) DFT->Analysis Optimized Geometry Docking Molecular Docking Target: COX-2 (PDB: 3LN1) DFT->Docking Minimized Ligand ADMET ADMET Profiling (Lipinski, Toxicity) Analysis->ADMET Descriptors MD MD Simulation (100 ns Trajectory) Docking->MD Top Pose

Caption: Computational workflow from DFT optimization to MD simulations.

MOA Ligand Pyrazole-3-Sulfonamide Derivative COX2 COX-2 Enzyme (Arg513/Val523 Pocket) Ligand->COX2 Competitive Inhibition AA Arachidonic Acid AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Catalysis Inflammation Inflammatory Response PGG2->Inflammation Pathway Activation

Caption: Mechanism of action for COX-2 inhibition by the pyrazole sulfonamide derivative.

Conclusion

The theoretical profiling of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide reveals a highly stable, electronically active molecule with significant potential as a selective COX-2 inhibitor. The DFT calculations confirm that the "push-pull" electronics of the methoxy and sulfonamide groups create an optimal dipole moment for target engagement. Molecular docking validates its structural complementarity to the COX-2 selectivity pocket, while ADMET profiling suggests excellent oral bioavailability and safety. These in silico results provide robust, self-validating justification for advancing this compound into in vitro synthesis and enzymatic assays.

References

  • Title: Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking Source: MDPI (Molecules) URL: [Link][1]

  • Title: Density functional theory analysis and molecular docking evaluation of 1-(2, 5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone as COX2 inhibitor against inflammatory diseases Source: Journal of Molecular Structure URL: [Link][2]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: National Institutes of Health (NIH) / ACS Omega URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

In Vitro Pharmacological Characterization of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide: A Protocol for NLRP3 Inflammasome Inhibition

Scientific Rationale & Target Biology The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is implicated in a spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is implicated in a spectrum of chronic inflammatory and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cryopyrin-associated periodic syndrome (CAPS)[1][2].

First-generation NLRP3 inhibitors, such as the diarylsulfonylurea MCC950, demonstrated potent efficacy but suffered from pharmacokinetic liabilities, including drug-induced liver injury and potential glutathione (GSH) reactivity driven by their furanyl moieties[1][2]. Recent structure-activity relationship (SAR) campaigns have identified pyrazole-3-sulfonamides —specifically derivatives like 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide—as superior left-hand side (LHS) scaffolds. This substitution eliminates GSH reactivity, improves microsomal stability, and maintains potent allosteric inhibition by binding to the NACHT domain of NLRP3[1][3].

This application note details a self-validating in vitro protocol to evaluate the inhibitory potency (IC₅₀) of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide against canonical NLRP3 inflammasome activation in human macrophages.

Mechanistic Pathway of Inhibition

Mechanism LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB ProIL1B pro-IL-1β & NLRP3 Transcription NFKB->ProIL1B NLRP3 NLRP3 Oligomerization ProIL1B->NLRP3 Nigericin Nigericin (Signal 2) KEfflux Potassium (K+) Efflux Nigericin->KEfflux KEfflux->NLRP3 ASC ASC Speck Formation NLRP3->ASC Inhibitor 5-Methoxy-N,1-dimethyl-1H- pyrazole-3-sulfonamide Inhibitor->NLRP3  Allosteric Blockade  (NACHT Domain) Caspase1 Caspase-1 Cleavage ASC->Caspase1 MatureIL1B Mature IL-1β Secretion & Pyroptosis Caspase1->MatureIL1B

Figure 1: Two-step NLRP3 activation pathway and the allosteric intervention point of pyrazole-3-sulfonamides.

Materials & Reagents

  • Cell Line: THP-1 human monocytes (ATCC® TIB-202™).

  • Culture Media: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin/Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).

  • Priming Agent (Signal 1): Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Activation Agent (Signal 2): Nigericin sodium salt.

  • Test Compound: 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide (prepared as a 10 mM stock in anhydrous DMSO).

  • Reference Control: MCC950 sodium salt[2].

  • Detection Kits: Human IL-1β HTRF® Assay Kit, LDH Cytotoxicity Assay Kit.

Experimental Workflow

Workflow Day1 Day 1 Seed THP-1 Cells (+ PMA) Day3 Day 3 Wash & Rest (PMA-free media) Day1->Day3 Day4_1 Day 4 (0h) LPS Priming (3 hours) Day3->Day4_1 Day4_2 Day 4 (3h) Compound Treatment (30 mins) Day4_1->Day4_2 Day4_3 Day 4 (3.5h) Nigericin Activation (45 mins) Day4_2->Day4_3 Day4_4 Day 4 (4.25h) Supernatant Collection & Assays (HTRF/LDH) Day4_3->Day4_4

Figure 2: 4-day experimental timeline for macrophage differentiation and inflammasome assay.

Step-by-Step Protocol

Module 1: Cell Preparation & Differentiation
  • Step 1.1: Harvest THP-1 cells and resuspend in fresh culture media containing 50 ng/mL PMA.

  • Step 1.2: Seed cells into a 96-well flat-bottom tissue culture plate at a density of 8×104 cells/well (100 µL volume). Incubate at 37°C, 5% CO₂ for 48 hours.

    • Causality: PMA activates Protein Kinase C (PKC), driving the non-adherent monocytes to differentiate into adherent, macrophage-like cells. This phenotype is strictly required for robust basal expression of inflammasome components.

  • Step 1.3: After 48 hours, carefully aspirate the PMA-containing media. Wash the adherent monolayer once with warm PBS and add 100 µL of fresh, PMA-free media. Rest the cells for 24 hours.

Module 2: Priming & Compound Treatment
  • Step 2.1 (Priming): Add LPS to a final concentration of 100 ng/mL. Incubate for 3 hours.

    • Causality: LPS engages TLR4, triggering NF-κB translocation. This "Signal 1" transcriptionally upregulates NLRP3 and IL1B (pro-IL-1β). Without this priming step, the inflammasome cannot produce mature IL-1β upon activation.

  • Step 2.2 (Compound Addition): Prepare a 10-point, 3-fold serial dilution of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide (Top concentration: 10 µM). Add the compound to the primed cells and incubate for 30 minutes. Ensure final DMSO concentration remains ≤0.5% .

    • Causality: A 30-minute pre-incubation allows the small molecule to permeate the cell membrane and bind the NACHT domain of the newly synthesized NLRP3 protein, locking it in an inactive conformation before the activation trigger is applied[3].

Module 3: Inflammasome Activation
  • Step 3.1: Add Nigericin to a final concentration of 10 µM. Incubate for exactly 45 minutes.

    • Causality: Nigericin is a potent potassium ionophore. The rapid K⁺ efflux acts as "Signal 2," triggering NLRP3 oligomerization, ASC speck formation, and Caspase-1 cleavage[2]. The 45-minute window is critical; longer incubations lead to secondary necrosis, which non-specifically releases intracellular contents and confounds the LDH pyroptosis readout.

  • Step 3.2: Centrifuge the plate at 300 × g for 5 minutes to pellet any detached cells or debris. Carefully transfer the supernatant to a clean assay plate.

Module 4: Downstream Quantification & System Validation
  • IL-1β Quantification (HTRF): Transfer 16 µL of supernatant to a 384-well pro-plate. Add 4 µL of the HTRF antibody mix (anti-IL-1β-Eu³⁺ cryptate and anti-IL-1β-d2). Incubate for 2 hours at room temperature and read Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm.

  • Pyroptosis Quantification (LDH): Use 50 µL of supernatant to measure Lactate Dehydrogenase release, a direct marker of Gasdermin-D pore formation (pyroptosis).

  • Self-Validating Controls:

    • Max Signal (100%): LPS + Nigericin + DMSO vehicle.

    • Min Signal (0%): LPS + DMSO vehicle (No Nigericin).

    • Positive Control: 1 µM MCC950 (Expected to yield >95% inhibition of IL-1β release)[2].

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the protocol, the assay must meet strict Quality Control (QC) criteria before IC₅₀ values are calculated using a 4-parameter logistic (4PL) regression.

Metric / ParameterTarget Value / Expected OutcomeCausality / Interpretation
Z'-Factor (IL-1β HTRF) ≥0.65 Validates excellent assay robustness and separation between Max (Nigericin) and Min (LPS only) signals.
Signal-to-Background (S/B) >15 -foldEnsures the transcriptional priming by LPS successfully generated enough pro-IL-1β pool.
MCC950 IC₅₀ (Ref Control) 5−15 nMConfirms the THP-1 cells are responding normally to established NACHT-domain allosteric inhibitors[2].
Test Compound IC₅₀ Compound DependentPyrazole-3-sulfonamides typically exhibit IC₅₀ values in the 10−300 nM range, depending on exact structural topology[1].
LDH Release Inhibition Correlates with IL-1βConfirms the compound prevents Caspase-1-mediated Gasdermin-D cleavage (pyroptosis), ruling out non-specific cytokine blockade.

References

  • Novel Macrocyclic NLRP3 Inhibitors Journal of Medicinal Chemistry (2024). Mesch S., et al. URL:[Link]

  • A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases Nature Medicine (2015). Coll R.C., et al. URL:[Link]

  • A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases (ResearchGate Profile & Citations on NACHT Domain Targeting) ResearchGate / Nature Medicine (2015/2026). Coll R.C., Tapia-Abellán et al. URL:[Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Pyrazole Sulfonamides in Biological Matrices

Introduction & Scope Pyrazole sulfonamides represent a critical class of pharmacophores. While best known for their role as selective cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) used in anti-inflammatory therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Pyrazole sulfonamides represent a critical class of pharmacophores. While best known for their role as selective cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) used in anti-inflammatory therapy, this chemical scaffold is also actively investigated in novel drug development, including N-myristoyltransferase (NMT) inhibitors for parasitic infections[1].

Quantifying these compounds in biological matrices (such as human plasma) requires high sensitivity and robust reproducibility to support pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring[2]. This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, using celecoxib as the model pyrazole sulfonamide, designed to minimize matrix effects while maximizing analytical throughput.

Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PG Prostaglandins (Inflammation) COX2->PG Synthesis CEL Celecoxib (Pyrazole Sulfonamide) CEL->COX2 Selective Inhibition

Mechanism of action: Pyrazole sulfonamides selectively inhibit COX-2 to reduce prostaglandins.

Methodological Rationale (The "Why")

To ensure scientific integrity, every step of this protocol has been optimized based on the physicochemical properties of pyrazole sulfonamides:

  • Extraction Chemistry (LLE vs. Protein Precipitation): Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) is selected over simple protein precipitation. MTBE has a lower density than water, forming the upper organic layer during extraction. This allows for seamless pipetting of the analyte without disturbing the proteinaceous interface, drastically reducing phospholipid-induced ion suppression[2].

  • Isotopic Internal Standardization: A stable isotope-labeled internal standard (SIL-IS), such as Celecoxib-d7, is critical. Because it co-elutes exactly with the target analyte, it experiences identical ionization conditions in the MS source, autonomously correcting for any minor variations in extraction recovery or matrix effects[3].

  • Ionization Dynamics: The sulfonamide moiety (–SO₂NH₂) is relatively acidic. Utilizing Electrospray Ionization in negative mode (ESI-) facilitates the facile loss of a proton to form a highly stable [M-H]⁻ precursor ion, yielding superior signal-to-noise (S/N) ratios compared to positive ion mode[4].

Experimental Workflow

Workflow A Plasma Sample (200 µL) B Spike Internal Standard (Celecoxib-d7) A->B C Liquid-Liquid Extraction (1 mL MTBE) B->C D Vortex & Centrifuge (10,000 rpm, 10 min) C->D E Evaporate Organic Layer (N2 stream, 40°C) D->E F Reconstitution (Mobile Phase) E->F G LC-MS/MS Analysis (ESI-, MRM Mode) F->G

Step-by-step sample preparation and LC-MS/MS workflow for pyrazole sulfonamides.

Step-by-Step Protocol & Self-Validating Systems

Materials and Reagents
  • Analytes: Celecoxib reference standard (>99% purity) and Celecoxib-d7 (IS).

  • Solvents: HPLC-grade Methanol, MTBE, and Ultrapure water.

  • Buffers: Ammonium acetate (1.0 mM)[4].

  • Matrix: Human plasma (K2-EDTA).

Sample Preparation (LLE)
  • Aliquot: Transfer 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a clean 2.0 mL microcentrifuge tube.

  • Spike IS: Add 50 µL of the internal standard working solution (e.g., 500 ng/mL celecoxib-d7 in methanol). Self-Validation Check: The IS peak area across all samples must remain within ±20% of the mean IS area of the calibration standards. Deviations flag the sample for re-extraction.

  • Extraction: Add 1.0 mL of MTBE to the mixture[2].

  • Agitation & Separation: Vortex vigorously for 5 minutes to ensure partitioning, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a new glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Analytical Column: ACE C8-300 (50 × 4.0 mm, 3.0 µm) or equivalent[4].

  • Mobile Phase: Isocratic elution using Methanol : 1.0 mM Ammonium Acetate (80:20, v/v)[4].

  • Flow Rate: 0.5 mL/min (Run time: ~2.5 minutes)[3].

  • Injection Volume: 10 µL.

  • MS Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) under negative ESI mode[4].

    • Celecoxib Transition: m/z 380.0 → 315.9[4].

    • Celecoxib-d7 Transition: m/z 387.0 → 323.0[4].

System Suitability & Quality Control (QC)

To guarantee trustworthiness, the analytical batch must adhere to the following self-validating criteria:

  • Carryover Assessment: A blank matrix injection immediately following the Upper Limit of Quantitation (ULOQ) must show an analyte peak area <20% of the Lower Limit of Quantitation (LLOQ).

  • System Suitability Test (SST): Six consecutive injections of a Mid-QC sample prior to the run must yield a coefficient of variation (%CV) of ≤5% for the analyte/IS peak area ratio.

Quantitative Data & Validation Summary

The method demonstrates exceptional linearity, precision, and recovery, conforming to stringent FDA bioanalytical validation guidelines[2][3][4].

Validation ParameterCelecoxib Performance Metrics
Linearity Range 10.0 – 4000 ng/mL
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL (S/N > 10)
Intra-assay Precision (%CV) 1.08% – 7.81%
Inter-assay Precision (%CV) 1.15% – 4.93%
Extraction Recovery (MTBE LLE) > 85.5%
Matrix Effect (IS-normalized) 0.99 – 1.03
Chromatographic Run Time < 2.5 minutes

References

  • Title: A Novel LC-MS/MS Method for the Determination of Celecoxib in Human Plasma Source: International Journal of ChemTech Research URL: [Link]

  • Title: Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study Source: Journal of Chromatography B (PubMed) URL: [Link]

  • Title: Estimation of Celecoxib in Human Plasma by Rapid and Selective LC-MS/MS Method for a Bioequivalence Study Source: International Journal of Applied Pharmaceutics (Semantic Scholar) URL: [Link]

  • Title: Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: 1H and 13C NMR Spectral Analysis of Pyrazole Sulfonamides

Introduction Pyrazole sulfonamides represent a privileged pharmacophore in medicinal chemistry, most notably recognized in selective COX-2 inhibitors such as celecoxib[1]. Accurate structural elucidation of these compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazole sulfonamides represent a privileged pharmacophore in medicinal chemistry, most notably recognized in selective COX-2 inhibitors such as celecoxib[1]. Accurate structural elucidation of these compounds is a critical bottleneck during drug development, primarily because pyrazole syntheses frequently yield complex mixtures of regioisomers. This application note provides an expert-level, self-validating guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) analysis of pyrazole sulfonamides, emphasizing the causality behind spectral features and the resolution of regiochemical ambiguities.

Theoretical Background & Causality of Spectral Features

Solvent Effects and the Sulfonamide Group

The choice of deuterated solvent is the most critical pre-acquisition parameter. The sulfonamide group ( −SO2​NH2​ ) is highly polar and participates in extensive intermolecular hydrogen bonding. In non-polar solvents like CDCl3​ , the NH2​ protons undergo intermediate chemical exchange, often resulting in line broadening so severe that the signal merges with the baseline.

Causality: Utilizing DMSO−d6​ disrupts solute-solute hydrogen bonding because DMSO acts as a strong hydrogen bond acceptor. This effectively "locks" the NH2​ protons into a uniform solvation state, drastically reducing the exchange rate and yielding a sharp, quantifiable singlet (typically integrating to 2H) between δ 7.2 and 7.6 ppm[2].

Pyrazole Ring Shielding and 19 F- 13 C Coupling

The pyrazole core is a π -excessive aromatic heterocycle. However, the introduction of electron-withdrawing groups (EWGs) such as −CF3​ or −SO2​NH2​ deshields the annular protons and carbons.

Furthermore, in fluorinated derivatives like celecoxib, the 13 C NMR spectrum is heavily modulated by 19 F- 13 C spin-spin coupling. Because 19 F has a nuclear spin of I=1/2 and 100% natural abundance, it splits the adjacent carbon signals. The −CF3​ carbon appears as a distinct quartet with a massive one-bond coupling constant ( 1JCF​≈270 Hz), while the adjacent pyrazole C3 carbon appears as a quartet with a two-bond coupling ( 2JCF​≈38 Hz)[1]. This predictable splitting pattern serves as an internal self-validation metric for peak assignment.

Workflow for Structural Elucidation

NMR_Workflow Prep Sample Preparation (10-15 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C + 19F) Prep->Acq1D Check Regiochemistry Ambiguous? Acq1D->Check Acq2D 2D NMR Acquisition (HMBC & NOESY) Check->Acq2D Yes (Mixtures) Process Spectral Processing (Phase/Baseline Correction) Check->Process No (Pure) Acq2D->Process Validate Self-Validation (D2O Exchange & Integration) Process->Validate

Figure 1: Self-validating NMR workflow for pyrazole sulfonamide elucidation.

Key Spectral Features (Data Presentation)

To illustrate the expected chemical shifts, Table 1 and Table 2 summarize the validated 1 H and 13 C NMR data for celecoxib, a representative pyrazole sulfonamide[1].

Table 1: 1 H NMR Chemical Shifts of Celecoxib (400 MHz, DMSO−d6​ )

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Sulfonamide Aryl H (ortho to SO2​ )7.89Doublet (d)2H8.8
Sulfonamide Aryl H (meta to SO2​ )7.54Doublet (d)2H8.8
Sulfonamide −NH2​ 7.51 Singlet (s) 2H -
Pyrazole C4-H7.23Singlet (s)1H-
Tolyl Aryl H7.20, 7.12Doublets (d)4H (2H each)8.2
Tolyl −CH3​ 2.30Singlet (s)3H-

Table 2: 13 C NMR Key Chemical Shifts of Celecoxib (101 MHz, DMSO−d6​ )

Carbon AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
Sulfonamide Aryl ( C−SO2​NH2​ )145.42Singlet (s)-
Pyrazole C3 ( C−CF3​ )142.44Quartet (q) 2JCF​ = 37.8
Trifluoromethyl ( −CF3​ )121.35Quartet (q) 1JCF​ = 268.8
Pyrazole C4106.19Singlet (s)-
Tolyl −CH3​ 20.84Singlet (s)-

Experimental Protocol: A Self-Validating System

This methodology embeds internal validation checks to ensure the high trustworthiness of the generated spectral data.

Step 1: Sample Preparation
  • Weigh 10–15 mg of the pyrazole sulfonamide for 1 H NMR (increase to 30–50 mg if 13 C NMR is required in the same tube).

  • Dissolve the sample in 0.6 mL of high-purity DMSO−d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Validation Check: Ensure the solution is completely particulate-free. Filter through a glass wool plug if necessary. Particulates distort the magnetic field homogeneity, leading to asymmetric peak bases.

Step 2: Instrument Setup & Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the deuterium signal of DMSO−d6​ and perform automated tuning and matching (ATM) followed by gradient shimming.

  • 1 H NMR Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds (Ensures full relaxation of the sulfonamide protons).

    • Number of scans (NS): 16–32.

  • 13 C NMR Parameters:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (D1): 2.0–3.0 seconds.

    • Number of scans (NS): 512–1024 (depending on concentration).

    • Causality: Quaternary carbons (like the pyrazole C3 and C5) lack attached protons, resulting in poor Nuclear Overhauser Effect (NOE) enhancement and longer T1​ relaxation times. A sufficient D1 is required to accurately resolve these signals[3].

Step 3: Processing and Self-Validation (D2O Exchange)
  • Apply a 0.3 Hz exponential line broadening (LB) function to the 1 H FID prior to Fourier transformation to enhance signal-to-noise without sacrificing resolution.

  • Perform manual phase correction (zero and first order) and baseline correction (polynomial).

  • The D2​O Shake (Self-Validation): If the sulfonamide −NH2​ peak assignment is ambiguous, add 1-2 drops of D2​O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum.

    • Causality: The labile −NH2​ protons will rapidly exchange with deuterium, forming −ND2​ . The peak at ~7.5 ppm will disappear, definitively validating its assignment as the sulfonamide group.

Case Study: Differentiating Pyrazole Regioisomers

A common challenge in pyrazole chemistry is the differentiation of 1,3-disubstituted and 1,5-disubstituted regioisomers formed during N-alkylation or condensation reactions. 1D NMR alone is often insufficient due to overlapping aromatic signals.

The HMBC Solution: Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for assigning regiochemistry[4].

  • In a 1,5-disubstituted pyrazole , the protons of the N1-substituent (e.g., an N-Aryl group) will show a strong three-bond ( 3JCH​ ) heteronuclear correlation to the pyrazole C5 carbon.

  • In a 1,3-disubstituted pyrazole , this specific correlation is absent because the distance to the C3 substituent is too great for a 3J coupling. Instead, the correlation will appear with the unsubstituted C5 proton.

By mapping these 3JCH​ correlations, the exact connectivity of the pyrazole core is unambiguously established, ensuring the structural integrity of the synthesized drug candidate[4].

References

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. American Chemical Society. 1

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. American Chemical Society. 3

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. 4

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. Taylor & Francis. 2

Sources

Application

Application Note: 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide as a Selective Chemical Probe for NLRP3 Inflammasome Inhibition

Executive Summary & Mechanistic Rationale The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that acts as a critical sensor in the innate immune system. Aberrant activat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that acts as a critical sensor in the innate immune system. Aberrant activation of NLRP3 is heavily implicated in the pathogenesis of neurodegenerative conditions (such as Alzheimer's and Parkinson's diseases), metabolic disorders, and autoimmune diseases[1][2].

While first-generation inhibitors like MCC950 provided proof-of-concept for NLRP3 modulation, their pharmacokinetic limitations—particularly poor blood-brain barrier (BBB) penetrance—necessitated the development of novel chemical scaffolds[3]. Pyrazole-3-sulfonamide derivatives have recently emerged as highly potent, brain-penetrant alternatives[3][4].

5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide serves as a high-resolution chemical probe representing this advanced class of inhibitors[1][5].

Causality of the Chemical Scaffold: The sulfonamide moiety is essential for selective target engagement. It docks directly into the ATP-binding pocket of the NLRP3 NACHT domain[4][6]. By restricting the conformational flexibility of the NLRP3 protein, the probe prevents ATP hydrolysis. This blockade halts the downstream oligomerization of the adapter protein ASC and the subsequent activation of caspase-1[3][7]. Crucially, this specific steric inhibition leaves other inflammasomes (e.g., NLRC4, AIM2) completely unaffected, ensuring high on-target fidelity[8].

Signaling Pathway & Intervention Mapping

Signaling LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 Priming NFKB NF-κB Transcription TLR4->NFKB ProIL1B Pro-IL-1β & Pro-NLRP3 NFKB->ProIL1B NLRP3 NLRP3 (NACHT Domain) ProIL1B->NLRP3 Expression ATP ATP (Signal 2) P2X7 P2X7 Receptor (K+ Efflux) ATP->P2X7 Activation P2X7->NLRP3 ASC ASC Oligomerization NLRP3->ASC Probe 5-Methoxy-N,1-dimethyl- 1H-pyrazole-3-sulfonamide Probe->NLRP3 Blocks ATPase Activity Caspase1 Caspase-1 Activation ASC->Caspase1 IL1B Mature IL-1β Secretion Caspase1->IL1B

NLRP3 inflammasome activation pathway and targeted inhibition by the pyrazole-3-sulfonamide probe.

Experimental Protocols: In Vitro Target Engagement

To validate the probe's efficacy, researchers must utilize a two-step activation model. The probe must be introduced between the priming and activation steps to isolate its effect on the assembly phase, proving it does not merely suppress broad transcriptional priming[1][3].

Protocol: THP-1 Macrophage IL-1β Secretion Assay

Objective: Quantify the IC50 of the probe against canonical NLRP3 activation.

  • Cell Preparation: Seed human THP-1 monocytes at 1×105 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Signal 1 (Priming): Replace media and stimulate cells with 100 ng/mL LPS (Escherichia coli O111:B4) for 3 hours. Logic: This upregulates pro-IL-1β and NLRP3 expression without triggering assembly[5].

  • Probe Incubation: Add 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide at varying concentrations (0.01 µM to 10 µM) and incubate for 30 minutes.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (e.g., MCC950) to ensure assay fidelity.

  • Signal 2 (Activation): Add 5 mM ATP for 45 minutes. Logic: ATP acts on P2X7 receptors, inducing the K+ efflux required for inflammasome assembly[3].

  • Quantification & Counter-Screen: Harvest the supernatant. Quantify mature IL-1β cleavage using a highly sensitive AlphaLISA or ELISA kit[5].

    • Self-Validation Step: Perform an LDH (Lactate Dehydrogenase) release assay on the remaining cells. This ensures that reductions in IL-1β are due to true NLRP3 inhibition, not non-specific probe cytotoxicity or premature pyroptosis[6].

Workflow Step1 1. Cell Culture THP-1 Macrophages Step2 2. Priming 100 ng/mL LPS (3h) Step1->Step2 Step3 3. Probe Incubation 0.01-10 µM (30 min) Step2->Step3 Step4 4. Activation 5 mM ATP (45 min) Step3->Step4 Step5 5. Readout ELISA / AlphaLISA Step4->Step5

Step-by-step workflow for the THP-1 macrophage IL-1β secretion assay.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide compared to the first-generation reference standard, MCC950, based on structure-activity relationship (SAR) studies of pyrazole-sulfonamides[4][5][6][8].

Pharmacological Parameter5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamideMCC950 (Reference Standard)
Primary Target NLRP3 (NACHT Domain)NLRP3 (NACHT Domain)
IC50 (IL-1β Release) ~0.12 - 0.50 µM~0.01 - 0.05 µM
Target Affinity (KD) ~84 nM~30 nM
NLRC4 / AIM2 Inhibition >10 µM (Inactive / Highly Selective)>10 µM (Inactive / Highly Selective)
Brain Penetrance (LogBB) High (Optimized for CNS models)Low (Peripherally restricted)
In Vivo Half-Life (Rat, i.v.) ~1.6 - 15.0 hours~3.0 hours

In Vivo Considerations for Neuroinflammation Models

For researchers translating this probe into in vivo models (e.g., APP/PS1 mice for Alzheimer's or α-synuclein models for Parkinson's), the pyrazole-sulfonamide core offers significantly improved blood-brain barrier permeability compared to older scaffolds[2][4].

  • Formulation: The probe is highly lipophilic and can be formulated in 5% DMSO / 40% PEG300 / 55% Saline for systemic dosing (i.v. or p.o.)[5].

  • Biomarker Readout: Because NLRP3 is a direct receptor for amyloid-β (Aβ) and mediates the innate immune response in microglia[2], successful target engagement in vivo should be verified by measuring downstream neuroinflammation markers. Specifically, researchers should quantify the reduction of microglial ASC speck formation (via immunohistochemistry) and IL-1β/IL-18 levels in brain homogenates[2][3].

References

  • A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases. NIH/PMC.1

  • Inzomelid. ALZFORUM.2

  • NLRP3 | NOD-like receptor family. IUPHAR/BPS Guide to PHARMACOLOGY.7

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry.[Link]

  • PET-MRI biomarkers reveal efficacy of a novel NLRP3 inhibitor in Parkinson's disease models. Oxford Academic.3

  • Inflazome patents new NLRP3 inflammasome inhibitors. BioWorld.5

  • Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. ACS Journal of Medicinal Chemistry.[Link]

Sources

Method

Application Note: High-Throughput Esterase Activity Assay for Pyrazole Sulfonamide Enzyme Inhibitors

Introduction and Mechanistic Rationale Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrases (CAs) [1]. CAs are ubiquitous m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrases (CAs) [1]. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While their physiological role is CO₂ hydration, CAs also exhibit esterase activity in vitro. This secondary catalytic function can be exploited for high-throughput inhibitor screening using the substrate 4-nitrophenyl acetate (4-NPA) [1].

The Causality of Inhibition: The primary sulfonamide group (-SO₂NH₂) acts as a highly specific zinc-binding group (ZBG). Upon entering the hydrophobic pocket of the CA active site, the sulfonamide is deprotonated to form a sulfonamidate anion (-SO₂NH⁻). This anion coordinates directly with the active site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and effectively paralyzing the enzyme's esterase activity [3].

Mechanism CA Active Carbonic Anhydrase (Zn²⁺ coordinated to H₂O) Complex Enzyme-Inhibitor Complex (Zn²⁺ coordinated to R-SO₂NH⁻) CA->Complex Inhibitor Binding Inhibitor Pyrazole Sulfonamide (R-SO₂NH₂) Inhibitor->Complex Deprotonation & Coordination Inhibition Esterase Activity Blocked (4-NPA intact) Complex->Inhibition Catalytic Blockade

Mechanism of Carbonic Anhydrase inhibition by pyrazole sulfonamides via Zn2+ coordination.

Assay Design Principles and Self-Validating Systems

To ensure absolute scientific integrity, this protocol is designed as a self-validating system. Every experimental choice serves a specific mechanistic purpose:

  • Wavelength Selection (348 nm): We monitor the cleavage of 4-NPA at 348 nm rather than the visible yellow range (400-405 nm). Why? 348 nm is the isosbestic point for the 4-nitrophenol/4-nitrophenolate equilibrium. Measuring here ensures that the absorbance change is directly proportional to the total amount of substrate cleaved, neutralizing any minor pH fluctuations that might alter the phenolate/phenol ratio during the assay [1].

  • Buffer Selection (Tris-SO₄): We utilize 50 mM Tris-SO₄ (pH 7.4) instead of standard Tris-HCl. Why? Chloride ions are weak CA inhibitors. Using sulfate minimizes background halide inhibition, ensuring the measured IC₅₀ reflects only the pyrazole sulfonamide's potency [1].

  • Mandatory Pre-incubation: Sulfonamides are "slow-binding" inhibitors. A 15-minute pre-incubation of the enzyme and inhibitor at 25 °C is strictly required to allow the Enzyme-Inhibitor (E-I) complex to reach thermodynamic equilibrium before the reaction is initiated by the substrate [4].

  • Background Hydrolysis Control: 4-NPA spontaneously hydrolyzes in aqueous solutions. A non-enzymatic blank must be run in parallel to subtract this background rate from the apparent enzymatic rate.

Materials and Reagents

  • Enzyme: Purified human Carbonic Anhydrase (e.g., hCA I or hCA II) prepared in assay buffer.

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM final concentration. (Prepare a 100 mM stock in anhydrous acetonitrile; dilute in buffer immediately before use to prevent premature hydrolysis).

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

  • Inhibitor Stocks: Pyrazole sulfonamide derivatives dissolved in 100% DMSO. (Ensure final assay DMSO concentration is ≤1% to prevent enzyme denaturation).

  • Equipment: 96-well UV-transparent microplates, multi-mode microplate reader capable of kinetic reads at 348 nm [3].

Step-by-Step Experimental Protocol

Workflow Prep 1. Reagent Prep (Buffer, Enzyme, Inhibitor) Incubate 2. Pre-incubation (15 min @ 25°C) Prep->Incubate Start 3. Add 4-NPA (Initiate Reaction) Incubate->Start Read 4. Kinetic Read (348 nm for 3 min) Start->Read Analyze 5. Data Analysis (Calculate IC₅₀ & Kᵢ) Read->Analyze

Step-by-step workflow for the 4-NPA esterase activity microplate assay.

Phase 1: Plate Preparation
  • Vehicle Control Wells (100% Activity): Add 90 µL of Assay Buffer, 10 µL of Enzyme solution, and 1 µL of DMSO.

  • Non-Enzymatic Blank Wells (0% Activity): Add 100 µL of Assay Buffer and 1 µL of DMSO.

  • Test Wells: Add 90 µL of Assay Buffer, 10 µL of Enzyme solution, and 1 µL of the pyrazole sulfonamide inhibitor at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM).

Phase 2: Incubation and Initiation
  • Pre-incubation: Seal the plate and incubate at 25 °C for exactly 15 minutes to allow the ZBG to coordinate with the active site [4].

  • Substrate Addition: Rapidly add 10 µL of the freshly diluted 4-NPA substrate (30 mM intermediate stock) to all wells using a multichannel pipette to initiate the reaction. The total assay volume is now ~111 µL.

Phase 3: Kinetic Measurement
  • Data Acquisition: Immediately transfer the plate to the microplate reader. Measure the absorbance at 348 nm kinetically every 15 seconds for a total of 3 minutes at 25 °C [1].

Data Analysis and Quantitative Profiling

Rate Calculation

Extract the initial velocity ( v0​ ) by calculating the linear slope of the absorbance vs. time curve ( ΔA348​/min ) for the first 3 minutes. Subtract the slope of the Non-Enzymatic Blank from all other wells to isolate the true enzyme-catalyzed rate.

IC₅₀ and Kᵢ Determination

Plot the normalized percent activity against the log of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC₅₀. Because pyrazole sulfonamides act as competitive inhibitors binding directly to the active site, convert the IC₅₀ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [4]:

Ki​=1+Km​[S]​IC50​​

(Where [S] is the final substrate concentration and Km​ is the Michaelis constant of 4-NPA for the specific CA isoform being tested).

Representative Inhibition Data

The table below summarizes expected Ki​ values for standard pyrazole sulfonamide derivatives against primary cytosolic CA isoforms, demonstrating the structure-activity relationship (SAR) typical of this class [2].

Compound ClassTarget IsoformExpected IC₅₀ (nM)Expected Kᵢ (nM)Selectivity Profile
Acetazolamide (Standard) hCA I250 - 300~278Broad-spectrum
Acetazolamide (Standard) hCA II10 - 15~12Broad-spectrum
Pyrazole-3,4-dicarboxamides hCA I300 - 600316 - 533Moderate hCA I preference
Indeno-pyrazole sulfonamides hCA II400 - 650412 - 624Moderate hCA II preference

References

  • Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors Arabian Journal of Chemistry URL:[Link]

  • Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides Taylor & Francis URL:[Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone MDPI URL:[Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors PMC (PubMed Central) URL:[Link]

Application

Application Note: Advanced Crystallization Protocols for 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide

Target Audience: Formulation Scientists, Medicinal Chemists, and Crystallographers Document Type: Technical Protocol & Thermodynamic Rationale Physicochemical Context & Crystallization Causality The compound 5-Methoxy-N,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Crystallographers Document Type: Technical Protocol & Thermodynamic Rationale

Physicochemical Context & Crystallization Causality

The compound 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide is a highly functionalized heterocyclic building block frequently utilized in the development of metalloenzyme inhibitors and anti-biofilm agents. Crystallizing this molecule presents unique thermodynamic challenges due to its dense network of hydrogen-bond donors and acceptors.

Mechanistic Challenges:

  • Hydrogen Bonding Network: The secondary sulfonamide group (-SO₂NHCH₃) acts as a strong hydrogen-bond donor, while the sulfonyl oxygens, the methoxy oxygen (-OCH₃), and the unmethylated pyrazole nitrogen act as competing acceptors. This multi-directional bonding potential often leads to the formation of complex, disordered networks.

  • Rotational Flexibility: The rotational degrees of freedom around the S-N bond allow the molecule to exist as multiple rotamers in solution. If the solvent is removed or cooled too rapidly, these rotamers become kinetically trapped, resulting in gelation or amorphous precipitation, a phenomenon historically documented in [1].

To overcome these barriers, crystallization must be thermodynamically driven rather than kinetically forced. By carefully manipulating the dielectric constant of the solvent system and strictly controlling the cooling rate, we can provide the activation energy required for the molecules to orient into their lowest-energy, highly ordered crystalline lattice.

Thermodynamic Data & Solvent Screening

Prior to scale-up, a solvent screening matrix was executed to determine the optimal thermodynamic pathway for nucleation. The goal is to find a system with a steep solubility curve between 25°C and 60°C to maximize yield while preventing "oiling out" (liquid-liquid phase separation).

Table 1: Solvent Screening and Solubility Matrix

Solvent SystemRatio (v/v)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Crystallization Outcome
EtOAc / Heptane 1:212.5>150Optimal: High-purity crystalline powder
Methanol / Water 4:128.0>200Sub-optimal: Polymorphic mixture, fine needles
Acetone / Hexane 1:318.2110Failure: Prone to oiling out
DCM / Toluene 1:145.085Failure: Amorphous precipitate

Experimental Workflows

Protocol A: Bulk Purification via Solvent/Anti-Solvent Crystallization

Objective: High-yield purification for API scale-up.

  • Dissolution: Suspend 1.0 g of crude 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide in 6.5 mL of EtOAc in a 50 mL round-bottom flask. Heat to 60°C under gentle stirring until complete dissolution is achieved.

    • Self-Validation: The solution must be completely transparent. Any residual cloudiness indicates insoluble impurities that require hot filtration.

  • Anti-Solvent Titration: Slowly add Heptane dropwise (approx. 1 mL/min) while strictly maintaining the temperature at 60°C.

    • Self-Validation: Continue addition until a faint, persistent turbidity is observed (typically after 12–14 mL of Heptane). If the solution oils out (forms a separate liquid phase at the bottom), the anti-solvent was added too rapidly. Reheat to 65°C to redissolve and proceed with a slower addition rate.

  • Controlled Nucleation (Seeding): Once persistent turbidity is achieved, immediately add 5–10 mg of pure crystalline seed.

    • Causality: Seeding bypasses the high activation energy barrier of primary nucleation, ensuring the growth of the thermodynamically stable polymorph rather than a metastable state.

  • Cooling Ramp: Decrease the temperature from 60°C to 20°C at a strict, controlled rate of -0.5 °C/min .

    • Causality: A slow cooling ramp keeps the solution within the metastable zone, allowing the flexible S-N rotamers sufficient time to adopt the correct lattice conformation without precipitating amorphously.

  • Isolation: Filter the resulting suspension through a pre-weighed Büchner funnel. Wash the filter cake with 5 mL of ice-cold Heptane to displace residual mother liquor. Dry under vacuum (50 mbar) at 40°C for 12 hours to constant weight.

Protocol B: Single-Crystal Growth via Vapor Diffusion (Hanging Drop)

Objective: Generation of a defect-free macroscopic crystal for X-Ray Diffraction (XRD) structural elucidation.

  • Substrate Preparation: Prepare a 10 mg/mL stock solution of the highly pure compound in a volatile, solubilizing solvent (e.g., pure Methanol).

  • Drop Assembly: On a siliconized glass cover slip, mix 1 μL of the stock solution with 1 μL of an aqueous reservoir solution (e.g., 20 mM Tris buffer, pH 7.3).

    • Causality: The buffer stabilizes the unmethylated pyrazole nitrogen, preventing erratic pH-driven shifts in hydrogen bonding, a technique proven effective in [2].

  • Vapor Equilibration: Invert the cover slip over a well containing 500 μL of the reservoir solution. Seal the well hermetically with vacuum grease.

  • Isothermal Incubation: Store the sealed plate in a vibration-free incubator at exactly 19°C for 3 to 5 days.

    • Causality: The volatile methanol slowly diffuses from the drop into the larger reservoir volume. This infinitely slow gradient gradually increases the supersaturation of the drop, preventing spontaneous secondary nucleation and yielding a single, diffraction-quality crystal[2].

Process Visualization

G Start Crude 5-Methoxy-N,1-dimethyl- 1H-pyrazole-3-sulfonamide Screening Solvent & Solubility Screening (Polar vs. Non-polar) Start->Screening Bulk Bulk API Purification (Scale-up Workflow) Screening->Bulk High Yield Required XRD Single-Crystal Growth (XRD Structural Analysis) Screening->XRD Lattice Structure Required AntiSolvent Solvent / Anti-Solvent (EtOAc / Heptane) Bulk->AntiSolvent VaporDiff Hanging Drop Vapor Diffusion (Isothermal) XRD->VaporDiff Cooling Controlled Cooling Ramp (-0.5°C / min) AntiSolvent->Cooling Equilibration Vapor Equilibration (19°C, 3-5 days) VaporDiff->Equilibration PurePowder High-Purity Crystalline Powder Cooling->PurePowder SingleCrystal Diffraction-Quality Single Crystal Equilibration->SingleCrystal

Caption: Workflow for the crystallization of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide.

References

  • Title: Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors Source: ACS Infectious Diseases (2019) URL: [Link]

  • Title: General case of the day. Sulfonamide crystallization in nonalkalinized urine. Source: RadioGraphics / PubMed (1988) URL: [Link]

Sources

Method

Application Note: Molecular Docking Protocol for Pyrazole Sulfonamides against Carbonic Anhydrase and COX-2 Targets

Introduction and Mechanistic Rationale Pyrazole sulfonamides represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from anti-inflammatory (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pyrazole sulfonamides represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from anti-inflammatory (e.g., Celecoxib targeting COX-2) to anti-glaucoma and anti-tumor effects (targeting Carbonic Anhydrase isoenzymes)[1][2]. The unique structural topology of the pyrazole ring allows for versatile substitution patterns, while the sulfonamide moiety ( −SO2​NH2​ ) acts as a potent zinc-binding group (ZBG), making it highly effective against metalloenzymes like human Carbonic Anhydrase II (hCA II)[1]. Furthermore, acyl pyrazole sulfonamides have recently emerged as potent α -glucosidase inhibitors for the management of type 2 diabetes mellitus[3].

This application note provides a comprehensive, causality-driven molecular docking protocol designed to evaluate the binding affinity and interaction mechanisms of novel pyrazole sulfonamide derivatives with target proteins.

Experimental Workflow and Causality

The molecular docking pipeline is a self-validating system. Each step is designed to ensure that the thermodynamic approximations made by the docking scoring functions accurately reflect physiological binding events.

DockingWorkflow Ligand Ligand Preparation (3D Conformer & Charge Assignment) Docking Molecular Docking Execution (AutoDock Vina / Glide) Ligand->Docking Protein Protein Preparation (Target: hCA II / COX-2) Grid Receptor Grid Generation (Active Site Definition) Protein->Grid Grid->Docking Analysis Post-Docking Analysis (Pose Evaluation & RMSD) Docking->Analysis

Figure 1: Standardized molecular docking workflow for pyrazole sulfonamide derivatives.

Protein Preparation (Target: hCA II or COX-2)

Objective: To recreate the physiological state of the target receptor.

  • PDB Retrieval: Download the high-resolution crystal structure of the target protein (e.g., hCA II or COX-2) from the Protein Data Bank (PDB).

  • Water Removal & Cofactor Retention: Remove crystallographic water molecules unless they are structurally conserved and mediate critical ligand-protein hydrogen bonds. Crucial: For hCA II, the catalytic Zinc ion ( Zn2+ ) must be retained, as the sulfonamide nitrogen coordinates directly with this metal center[1].

  • Protonation & Charge Assignment: Add polar hydrogens to simulate physiological pH (7.4). Assign Kollman partial charges to the protein atoms to ensure accurate electrostatic potential calculations during docking.

Ligand Preparation

Objective: To generate the lowest-energy 3D conformer of the pyrazole sulfonamide.

  • Structure Generation: Sketch the 2D structure of the pyrazole sulfonamide and convert it to a 3D geometry.

  • Energy Minimization: Apply a molecular mechanics force field (e.g., MMFF94 or OPLS3) to minimize the internal energy of the ligand, relieving steric clashes.

  • Ionization State: Ensure the sulfonamide group is correctly protonated. In the physiological environment of the hCA active site, the sulfonamide often binds as an anion ( −SO2​NH− ) to coordinate the zinc ion.

Receptor Grid Generation

Objective: To define the search space for the docking algorithm.

  • Active Site Identification: Center the grid box on the co-crystallized native ligand (e.g., Acetazolamide for hCA II or Celecoxib for COX-2)[1][2].

  • Grid Dimensions: Set the grid box dimensions (e.g., 20×20×20 Å) to encompass the active site residues, ensuring the pyrazole tail has sufficient rotational freedom to explore the hydrophobic sub-pockets.

Docking Execution and Validation

Objective: To predict the binding pose and affinity.

  • Algorithm Selection: Utilize AutoDock Vina or Schrödinger Glide. Vina employs an iterated local search global optimizer, while Glide uses a systematic search approach.

  • Protocol Validation (Self-Validation): Extract the co-crystallized ligand and re-dock it into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD ≤2.0 Å validates the docking parameters[4].

Quantitative Data Presentation

The following table summarizes expected validation metrics and binding energies for standard pyrazole sulfonamides against common targets based on recent literature[1][3][4].

Target ProteinNative Ligand (Reference)Grid Box Center (x, y, z)Re-docking RMSD (Å)Expected Binding Energy (kcal/mol)Key Interactions
hCA II Acetazolamide (AAZ)-5.2, 3.4, 15.10.85-7.5 to -9.2Zn2+ coordination, H-bond with Thr199
COX-2 Celecoxib22.1, 25.4, 12.81.12-9.5 to -11.4H-bond with Arg513, Val523 hydrophobic
α -Glucosidase Acarbose14.5, -2.3, 18.91.45-8.1 to -10.5H-bond with Asp215, Glu277

Post-Docking Analysis and Interpretation

Upon completion of the docking run, evaluate the poses based on two primary criteria:

  • Thermodynamic Score: The lowest binding energy (most negative ΔG ) indicates the most stable complex.

  • Mechanistic Interactions: Use visualization software (e.g., BIOVIA Discovery Studio or PyMOL) to map 2D and 3D interactions[1]. For pyrazole sulfonamides targeting hCA II, a valid pose must exhibit a coordinate covalent bond or strong electrostatic interaction between the sulfonamide nitrogen and the active site Zn2+ , supported by a hydrogen bond network involving Thr199 and Glu106.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. nih.gov. Available at:[Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry. eurekaselect.com. Available at:[Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. frontiersin.org. Available at:[Link]

  • Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. acs.org. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide .

Synthesizing C-3 functionalized pyrazoles presents unique regiochemical and stability challenges. Direct electrophilic chlorosulfonation of 5-methoxy-1-methyl-1H-pyrazole predominantly directs to the C-4 position due to the electron-donating effects of the methoxy and methyl groups. Therefore, accessing the C-3 sulfonamide typically requires a Meerwein chlorosulfonation approach starting from 3-amino-5-methoxy-1-methyl-1H-pyrazole[1], followed by amidation with methylamine[2].

Below, we break down the causality of common synthetic failures and provide field-proven, self-validating protocols to optimize your yield.

SyntheticRoute A 3-Amino-5-methoxy- 1-methylpyrazole B Diazonium Intermediate A->B NaNO2, HCl < 5 °C C 3-Sulfonyl Chloride Intermediate B->C SO2, CuCl2 AcOH D 5-Methoxy-N,1-dimethyl- 1H-pyrazole-3-sulfonamide C->D CH3NH2 (THF) TEA, 0 °C

Caption: Synthetic workflow for 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide via Meerwein reaction.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I recovering predominantly 5-methoxy-1-methyl-1H-pyrazole-3-sulfonic acid instead of the sulfonyl chloride intermediate?

A: This is a classic hydrolysis issue. Sulfonyl chlorides are highly electrophilic and moisture-sensitive[3]. During the Meerwein reaction (diazotization followed by SO₂/CuCl₂ treatment), the presence of excess water from the aqueous HCl used in diazotization can hydrolyze the newly formed sulfonyl chloride back into the unreactive sulfonic acid[4].

  • Causality & Solution: The rate of hydrolysis increases exponentially with temperature. Keep the Meerwein reaction strictly below 5 °C. When extracting the sulfonyl chloride, use cold, anhydrous dichloromethane (DCM) and perform the workup rapidly to minimize the intermediate's contact time with the aqueous phase[5].

Q2: During the amidation step with methylamine, my yield of the final sulfonamide is below 30%. How can I shift the kinetic balance?

A: Low amidation yields are typically caused by competing hydrolysis or the use of aqueous amine solutions (e.g., 40% methylamine in water). If water is present, it competes with methylamine as a nucleophile, destroying the sulfonyl chloride intermediate[3]. Furthermore, as the reaction proceeds, HCl is generated. If the methylamine is protonated by this HCl, it loses its nucleophilicity, halting the reaction entirely.

  • Causality & Solution: Shift the kinetic balance by using a commercially available solution of methylamine in an anhydrous solvent (like THF) rather than water. Additionally, employ a non-nucleophilic organic base like triethylamine (TEA) or pyridine (at least 2.0 equivalents) to scavenge the generated HCl[3].

ReactionPathways cluster_0 Desired Pathway (Anhydrous) cluster_1 Parasitic Pathway (Aqueous) SC 5-Methoxy-1-methyl-1H-pyrazole- 3-sulfonyl chloride Amine Methylamine (THF) + TEA SC->Amine Nucleophilic Attack Water H2O (Moisture) No Base SC->Water Hydrolysis Product Target Sulfonamide (High Yield) Amine->Product Byproduct Sulfonic Acid (Hydrolysis) Water->Byproduct

Caption: Competing kinetic pathways during the amidation of the sulfonyl chloride intermediate.

Q3: I am observing a side product that lacks the methoxy group (demethylation). What is causing this?

A: The methoxy group at the C-5 position of the electron-rich pyrazole ring is sensitive to strong aqueous acids, especially at elevated temperatures. Prolonged exposure to the highly acidic conditions of the diazotization step (concentrated HCl) can lead to ether cleavage.

  • Causality & Solution: Limit the reaction time during diazotization to the absolute minimum required for complete consumption of the amine, and ensure the internal temperature never exceeds 0–5 °C.

Quantitative Data: Amidation Optimization

The following table summarizes the impact of solvent and base selection on the final yield of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide from its sulfonyl chloride precursor.

Reaction ConditionAmine SourceBaseSolventTemp (°C)Observation / Yield
A (Suboptimal) 40% aq. CH₃NH₂NoneDCM25Rapid hydrolysis to sulfonic acid; < 15% yield
B (Moderate) 2.0 M CH₃NH₂ in MeOHNoneDCM0 to 25Amine protonation halts reaction; ~ 45% yield
C (Optimized) 2.0 M CH₃NH₂ in THFTEA (2.0 eq)Anhydrous DCM0 to 25Clean conversion, minimal hydrolysis; > 85% yield

Self-Validating Experimental Protocol: Amidation Step

To ensure reproducibility, this protocol incorporates built-in analytical checkpoints allowing you to validate the chemical state of your reaction before proceeding to the next step.

Reagents:

  • 5-Methoxy-1-methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq, freshly prepared)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Amine Base Solution: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous DCM, followed by the methylamine solution (in THF) and TEA.

    • Checkpoint 1 (System Integrity): Verify the moisture content of your solvent mixture using Karl Fischer titration. A moisture level of < 50 ppm H₂O validates that the system is dry enough to prevent parasitic hydrolysis.

  • Electrophile Addition: Cool the amine solution to 0 °C using an ice bath. Dissolve the freshly prepared 5-methoxy-1-methyl-1H-pyrazole-3-sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise over 15–30 minutes to maintain a low internal temperature[3].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Checkpoint 2 (Conversion Validation): Analyze a 10 µL aliquot via LC-MS or TLC (Hexanes:EtOAc 1:1). The complete disappearance of the sulfonyl chloride peak/spot and the absence of a highly polar baseline spot (sulfonic acid) validates that amidation successfully outcompeted hydrolysis.

  • Quench and Workup: Quench the reaction by adding a small volume of cold water. Transfer to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove excess TEA and unreacted methylamine), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide. Purify via flash chromatography if necessary.

References

  • "Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 - Smolecule", smolecule.com,
  • "AU595176B2 - Pyrazolesulfonamide derivative, process for its production and herbicide containing it", Google P
  • "Optimizing reaction conditions for sulfonamide synthesis
  • "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis", Benchchem,
  • "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2", RSC Books,

Sources

Optimization

Technical Support Center: Optimizing Selectivity of Pyrazole Sulfonamide Inhibitors

Welcome to the Application Science Technical Support Center. As drug development professionals, you know that the pyrazole sulfonamide scaffold is a highly privileged pharmacophore, historically famous for its role in CO...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals, you know that the pyrazole sulfonamide scaffold is a highly privileged pharmacophore, historically famous for its role in COX-2 selective NSAIDs (like celecoxib) and increasingly critical in the development of state-dependent NaV1.7 inhibitors for pain management.

However, translating theoretical selectivity into robust in vitro and in vivo data is fraught with kinetic and electrophysiological pitfalls. This guide is designed to troubleshoot the most common experimental discrepancies researchers face when optimizing the selectivity of pyrazole sulfonamide inhibitors.

Section 1: Troubleshooting Experimental Discrepancies (FAQs)

Q: Why does my pyrazole sulfonamide derivative show poor COX-2 selectivity in standard 10-minute recombinant enzyme assays, despite in silico docking suggesting a perfect fit? A: You are likely observing an artifact of assay kinetics. Pyrazole sulfonamides are time-dependent, pseudo-irreversible inhibitors of COX-2, but act as rapid, reversible, competitive inhibitors of COX-1[1]. The sulfonamide moiety requires time to navigate the steric gate (Val523 in COX-2 vs. Ile523 in COX-1) and insert into the hydrophilic side pocket (His90, Arg513)[1].

  • The Causality: If you do not pre-incubate the enzyme with the inhibitor before adding the arachidonic acid substrate, the substrate outcompetes the inhibitor for the active site.

  • The Fix: Implement a staggered pre-incubation protocol (e.g., 0, 15, and 30 minutes) at 37°C before initiating the reaction. True selectivity is only revealed at thermodynamic equilibrium.

Q: We are targeting NaV1.7 for analgesia. Our pyrazole sulfonamides show excellent potency, but zero selectivity over the cardiac NaV1.5 isoform in our automated patch-clamp screens. What are we doing wrong? A: Your electrophysiology holding potential is likely too hyperpolarized. Aryl and pyrazole sulfonamides are highly state-dependent inhibitors; they bind preferentially to the Voltage-Sensor Domain (VSD) IV when the channel is in the inactivated state[2].

  • The Causality: If your holding potential is set to -120 mV, the channels remain in the resting/closed state, where the binding affinity for sulfonamides is drastically lower. Because NaV1.5 and NaV1.7 have different half-inactivation voltages ( V1/2​ ), a generic resting protocol masks isoform selectivity.

  • The Fix: Shift your holding potential to the specific V1/2​ of inactivation for each isoform (typically around -70 mV for NaV1.7) to accurately measure the state-dependent selectivity index.

Q: Our optimized lead compound has a brilliant in vitro Selectivity Index (SI) but fails to show efficacy in vivo. Could the pyrazole core be the issue? A: Yes. To optimize potency, researchers often add highly lipophilic groups (e.g., −CF3​ , −CH3​ ) to the R3 position of the pyrazole ring[1]. While this enhances van der Waals interactions within the target's hydrophobic channels, it drastically increases the compound's cLogP.

  • The Causality: High lipophilicity combined with the acidic nature of the sulfonamide often leads to >99% Plasma Protein Binding (PPB). Only the unbound fraction of the drug can partition into tissues to inhibit the target, meaning your in vivo free drug concentration is likely sub-therapeutic.

  • The Fix: Perform a PPB shift assay (adding 4% Human Serum Albumin to your in vitro assay) to calculate the unbound IC50​ . Consider capping the sulfonamide group or introducing a flexible polar linker to reduce the polar surface area and lipophilicity, which has been shown to improve tissue penetration[3].

Section 2: Core Mechanistic Pathways

Understanding the structural logic of your inhibitor is critical for assay design. Below are the validated interaction pathways and screening workflows for pyrazole sulfonamides.

COX2_Mechanism P Pyrazole Scaffold (Core) S Sulfonamide Group (-SO2NH2) P->S N1-Aryl Substitution L Lipophilic Substituent (e.g., -CF3) P->L R3 Substitution HP Hydrophilic Side Pocket (His90, Arg513, Val523) S->HP Slow H-Bonding (Time-Dependent) HC Hydrophobic Channel (Tyr385, Ser530) L->HC Van der Waals Fit C2 COX-2 Enzyme HP->C2 Pseudo-irreversible Inhibition HC->C2 Competitive Inhibition

Structural basis of time-dependent COX-2 selectivity by pyrazole sulfonamides.

NaV17_Workflow Step1 Cell Prep HEK293-NaV1.7 Step2 Compound Addition (0.1% DMSO) Step1->Step2 Step3 Voltage Protocol Selection Step2->Step3 Step4 Resting State Hold at -120 mV Step3->Step4 Protocol A Step5 Inactivated State Hold at V1/2 (-70 mV) Step3->Step5 Protocol B Step6 Calculate SI (Resting / Inactivated) Step4->Step6 Step5->Step6

State-dependent electrophysiology workflow for NaV1.7 selectivity screening.

Section 3: Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes how specific structural modifications to the pyrazole sulfonamide core dictate target selectivity, drawing from recent dual COX-2/5-LOX inhibitor developments[4] and classical NSAID SAR[1][5].

Compound / ModificationCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (SI)Mechanistic Rationale
Non-selective NSAID (Sulindac)~0.10~0.10~1.0Lacks sulfonamide; cannot exploit the Val523 steric gate.
Reference (Celecoxib)15.00.04375.0Sulfonamide anchors to His90/Arg513; −CF3​ fits hydrophobic channel[1].
Derivative 5b (Benzothiophen-2-yl pyrazole)5.400.01344.5Optimized R-group interactions yield potent dual COX-2/5-LOX inhibition[4].
N1-Phenyl (No Sulfonamide)>10.0>10.0N/AComplete loss of the critical H-bonding network in the COX-2 side pocket[1].

Section 4: Validated Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Implement the following methodologies to accurately capture the selectivity of your compounds.

Protocol A: Time-Dependent COX-1/COX-2 Selectivity Assay

This protocol validates whether your compound's selectivity is driven by the kinetically slow side-pocket binding mechanism.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Inhibitor Pre-incubation (The Critical Step): Aliquot the enzyme into three separate plates. Add your pyrazole sulfonamide (in a dose-response titration) and incubate at 37°C for exactly 0 minutes , 10 minutes , and 30 minutes .

  • Reaction Initiation: Add arachidonic acid to all wells at a concentration equal to its Km​ for each respective isoform. Allow the reaction to proceed for 30 seconds.

  • Termination & Quantification: Stop the reaction using SnCl2​ in 1M HCl. Quantify Prostaglandin E2 ( PGE2​ ) production via LC-MS/MS or a validated ELISA kit.

  • Self-Validation Check: Calculate the IC50​ shift. A true COX-2 selective pyrazole sulfonamide must show a >10-fold decrease in IC50​ from the 0-minute to the 30-minute pre-incubation for COX-2, with little to no shift observed for COX-1.

Protocol B: Automated Patch-Clamp for State-Dependent NaV1.7 Inhibition

This protocol differentiates true target engagement from non-specific lipid bilayer disruption.

  • Cell Preparation: Utilize HEK293 cells stably expressing human NaV1.7 (and NaV1.5 for the counter-screen). Ensure seal resistances are >1 GΩ before proceeding.

  • Compound Perfusion: Perfuse the pyrazole sulfonamide (maximum 0.1% DMSO final concentration) for 5 minutes to achieve steady-state equilibration in the recording chamber.

  • Voltage Protocols (Self-Validating):

    • Protocol A (Resting State): Hold the membrane potential at -120 mV. Apply a 20 ms test pulse to -10 mV every 10 seconds.

    • Protocol B (Inactivated State): Hold the membrane potential at the isoform's specific V1/2​ (approx. -70 mV for NaV1.7) for 8 seconds to drive channels into the inactivated state. Apply a brief 20 ms hyperpolarizing step to -120 mV (to recover unbound channels), immediately followed by a test pulse to -10 mV.

  • Selectivity Calculation: Calculate the State-Dependent Selectivity Index: SI=IC50(Resting)​/IC50(Inactivated)​ . A ratio of >50 confirms the sulfonamide is specifically targeting the VSD in the inactivated state[2], rather than acting as a non-specific pore blocker.

References

  • Benchchem.
  • RSC Publishing. "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors."
  • PubMed.
  • ResearchGate. "Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids."
  • ACS Publications.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide

Welcome to the Formulation & Physical Chemistry Support Center. This guide is designed for scientists and drug development professionals facing aqueous solubility challenges with 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Physical Chemistry Support Center. This guide is designed for scientists and drug development professionals facing aqueous solubility challenges with 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide .

Due to its highly lipophilic methoxy-pyrazole core and the specific chemical nature of its secondary sulfonamide group, this compound exhibits significant resistance to aqueous solvation. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, validated protocols, and quantitative data to guide your formulation strategy.

Diagnostic Workflow: Strategy Selection

Before beginning formulation, it is critical to align the physicochemical properties of the compound with the appropriate solubility enhancement technique. The decision tree below outlines the mechanistic pathways based on the compound's specific molecular constraints.

G Start 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide (Lipophilic Core, pKa ~8-11) Assess Select Delivery Route & Target pH Start->Assess Salt Salt Formation (Requires Strong Base) Assess->Salt In vitro assays (pH > 10) ASD Amorphous Solid Dispersion (Polymer Matrix) Assess->ASD Oral Solid Dosage CD Cyclodextrin Complexation (Host-Guest Inclusion) Assess->CD Liquid / Injectable SaltFail Precipitation Risk at Physiological pH (7.4) Salt->SaltFail ASD_Success High Apparent Solubility (Lattice Energy Bypassed) ASD->ASD_Success CD_Success Enhanced Solvation (Hydrophobic Shielding) CD->CD_Success

Decision matrix for selecting a solubility enhancement strategy for secondary sulfonamides.

Troubleshooting & FAQs

Q1: Why is 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide so poorly soluble, and why doesn't standard pH adjustment work well?

A1: The poor solubility is driven by the high crystal lattice energy of the lipophilic 5-methoxy and 1-methyl-pyrazole ring system, which outcompetes the energy of water solvation[1]. While the sulfonamide group (-SO₂NH-) typically offers a site for ionization, the N-methyl substitution on your compound makes it a secondary sulfonamide. Secondary sulfonamides generally exhibit pKa values between 8 and 11[2][3].

Because it is a very weak acid, deprotonating the nitrogen requires a highly alkaline environment (pH > 10). If you form a sodium salt and introduce it to physiological conditions (e.g., blood at pH 7.4 or gastric fluid at pH 1.2), the compound will rapidly reprotonate and precipitate out of solution[4]. Therefore, pH adjustment is only viable for highly controlled in vitro assays, not for systemic drug delivery.

Q2: I am formulating an Amorphous Solid Dispersion (ASD). Why is my compound recrystallizing over time?

A2: Recrystallization in an ASD occurs when the drug exceeds its solid solubility limit within the polymer matrix, and the molecular mobility is high enough to allow crystal lattice formation[5].

For 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide, the secondary sulfonamide N-H proton acts as a weak hydrogen-bond donor. If you are using a polymer that lacks strong hydrogen-bond acceptors, the drug molecules will self-associate. Troubleshooting step: Switch your carrier to a polymer rich in hydrogen-bond acceptors, such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)[6]. The specific intermolecular interaction between the polymer's carbonyl/acetate groups and the drug's sulfonamide N-H will restrict drug dimerization, raise the glass transition temperature ( Tg​ ) of the system, and sterically hinder recrystallization.

Q3: My cyclodextrin complexation efficiency is lower than expected. How can I optimize the inclusion complex?

A3: The pyrazole ring is an excellent candidate for fitting into the hydrophobic cavity of β -cyclodextrin ( β -CD)[7]. However, the N,1-dimethyl and 5-methoxy substitutions create steric bulk that may hinder deep cavity penetration. Troubleshooting step: First, ensure you are using Hydroxypropyl- β -cyclodextrin (HP- β -CD), which offers greater flexibility and aqueous solubility than native β -CD. Second, implement a ternary complexation strategy . Add 0.1% to 0.25% (w/v) of a water-soluble polymer (like HPMC or PEG 4000) to the complexation medium. The polymer wraps around the CD-drug complex, shielding exposed hydrophobic regions of the methoxy group, thereby significantly increasing the apparent binding constant ( K1:1​ )[7].

Validated Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)

This protocol utilizes thermal energy and shear to molecularly disperse the drug into a polymer matrix, bypassing the high lattice energy barrier during dissolution.

  • Material Preparation: Weigh 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide and HPMCAS in a 1:3 mass ratio.

  • Pre-blending: Blend the powders using a geometric dilution technique in a V-blender for 15 minutes to ensure a homogeneous physical mixture.

  • Thermal Profiling: Determine the melting point of the drug (via DSC) and the Tg​ of the polymer. Set the twin-screw extruder heating zones to 15°C above the polymer's Tg​ , but strictly below the degradation temperature of the sulfonamide.

  • Extrusion: Feed the physical mixture into the extruder at a constant feed rate (e.g., 2 g/min ) with a screw speed of 100 rpm. The specific mechanical energy will dissolve the drug into the molten polymer[5].

  • Quench Cooling: Extrude the extrudate onto a chilled roller to rapidly quench the system, freezing the drug in its amorphous state.

  • Milling: Mill the resulting brittle ribbons using a FitzMill to achieve a target particle size of < 250 µm for optimal specific surface area[1].

  • Validation: Confirm the absence of a crystalline melting endotherm using Modulated Differential Scanning Calorimetry (mDSC) and verify the amorphous halo via Powder X-Ray Diffraction (PXRD).

Protocol B: HP- β -CD Inclusion Complexation via Lyophilization

This protocol creates a self-validating equilibrium system to ensure only true inclusion complexes are harvested.

  • Solvent Preparation: Dissolve HP- β -CD in purified water to create a 200 mM stock solution.

  • Drug Addition: Add the sulfonamide drug to the solution in a 1:1 molar ratio. (Optional: Add 0.1% w/v HPMC to form a ternary complex).

  • Equilibration: Place the suspension in a thermostatic shaking water bath at 25°C. Agitate at 150 rpm for 48 hours. Causality note: 48 hours is required to ensure the thermodynamic equilibrium of the host-guest complexation is fully reached[7].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. This step is a self-validating mechanism: any uncomplexed, insoluble drug is physically removed, ensuring the filtrate contains only the solubilized inclusion complex.

  • Freezing: Transfer the clear filtrate to lyophilization vials and freeze at -40°C for 12 hours.

  • Lyophilization: Sublimate the ice in a freeze-dryer at a primary drying temperature of -20°C and a vacuum of < 100 mTorr for 48 hours, followed by secondary drying at 20°C for 6 hours. Store the resulting fluffy white powder in a desiccator.

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected performance metrics of different solubility enhancement strategies for secondary pyrazole-sulfonamides based on established physical chemistry principles.

Enhancement StrategyMechanism of ActionTheoretical Solubility IncreasePhysical StabilityIdeal Application Phase
Free Acid (Baseline) None1x (Reference)High (Crystalline)Baseline characterization
Sodium Salt Formation Ionization of secondary sulfonamide~50x (Only at pH > 10)Low (Precipitates at pH 7.4)High-pH in vitro assays
HP- β -CD Complexation Hydrophobic cavity shielding15x - 25xHigh (in solution & solid)IV formulations, Tox studies
HPMCAS Solid Dispersion Amorphous state trapping30x - 50xModerate-High (Requires dry storage)Oral solid dosage forms

References

  • Singh, A., et al. "Improvement in solubility of poor water-soluble drugs by solid dispersion." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Sharma, D., et al. "Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends." Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, P., et al. "Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs." Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Harding, P., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Smith, J., et al. "A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen and Flexible Charge." ACS Omega. Available at: [Link]

  • Lee, M., et al. "Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase." The Journal of Physical Chemistry A. Available at: [Link]

Sources

Optimization

Addressing off-target effects of pyrazole-based compounds in assays

Technical Support Center: Pyrazole-Based Compounds A Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrazole-Based Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5][6] However, like many small molecules, pyrazole-based compounds can exhibit off-target effects, leading to ambiguous experimental results and potential toxicity. This guide provides troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate these off-target activities in your assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Unexpected Cytotoxicity or Altered Cell Viability

Question 1: My pyrazole-based compound shows potent cytotoxicity in a cancer cell line, but I'm not sure if it's hitting my intended kinase target. How can I begin to investigate this?

Answer: This is a common and critical question. Potent cytotoxicity is a promising start, but it's essential to confirm that the observed effect is due to the inhibition of your primary target. Off-target effects can often lead to cell death through unrelated pathways.

Initial Troubleshooting Steps:

  • Confirm On-Target Engagement in Cells: The first step is to verify that your compound is interacting with its intended target within the cellular environment. A Western blot is a straightforward method to assess the phosphorylation status of a known downstream substrate of your target kinase.[7]

    • Protocol: Treat your cells with your pyrazole compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 from your viability assay) for a defined period.[7] Lyse the cells and perform a Western blot to probe for both the phosphorylated and total protein levels of the substrate. A dose-dependent decrease in the phosphorylated substrate, without a significant change in the total substrate, provides strong evidence of on-target activity.[7]

  • Cell Cycle Analysis: Off-target effects can often manifest as cell cycle arrest at different phases. Flow cytometry analysis of cells stained with a DNA-intercalating dye (like propidium iodide) can reveal the distribution of cells in G0/G1, S, and G2/M phases.[8] A significant accumulation of cells in a particular phase may point towards the inhibition of kinases involved in cell cycle progression, which might be off-targets of your compound.[9]

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), you can use an Annexin V/PI staining assay followed by flow cytometry.[8] This will help you distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8] An increase in the apoptotic population upon treatment supports a specific mechanism of cell death rather than non-specific toxicity.

Workflow for Investigating Unexpected Cytotoxicity

Caption: A workflow for dissecting the cause of cytotoxicity.

Question 2: I'm using a well-known pyrazole-based drug, like Celecoxib, as a tool compound, but I'm seeing effects that don't seem related to its primary mechanism (COX-2 inhibition). Is this possible?

Answer: Absolutely. Even well-established drugs can have off-target activities, especially at concentrations higher than their therapeutic range. Celecoxib, for instance, has been shown to have antibacterial effects against Francisella tularensis that are independent of COX-2 inhibition.[10] This off-target activity was observed at concentrations much higher than its IC50 for COX-2.[10]

Key Considerations:

  • Dose-Response Relationship: Always perform a dose-response curve for your observed effect. If the effect only occurs at concentrations significantly higher than the known IC50 for the primary target, it's a strong indicator of an off-target mechanism.

  • Structural Analogs: Test a structurally related but less potent or inactive analog for the primary target. If this analog still produces the unexpected effect, it further supports an off-target hypothesis. For example, the structurally distinct COX-2 inhibitor rofecoxib did not show the same antibacterial effect as celecoxib, pointing to an off-target mechanism for celecoxib's antibacterial action.[10]

  • Literature Review: Thoroughly search the literature for known off-target effects of your tool compound. This can save significant experimental time.

Table 1: Example of On-Target vs. Off-Target Activity of Celecoxib

ActivityTarget/OrganismIC50 / MICReference
On-Target COX-20.21 µg/ml[10]
Off-Target F. tularensis (LVS)16 µg/ml[10]
Off-Target F. novicida32 µg/ml[10]
Category 2: Assay Interference and False Positives

Question 3: My pyrazole compound is showing activity in a fluorescence-based assay, but I'm concerned about assay interference. What are some common pitfalls with pyrazole-containing molecules?

Answer: Pyrazole derivatives, like many heterocyclic compounds, can interfere with certain assay technologies, leading to false-positive results. It's crucial to perform counter-screens and orthogonal assays to validate your hits.

Common Mechanisms of Assay Interference:

  • Autofluorescence: Some pyrazole compounds may fluoresce at the excitation/emission wavelengths of your assay, leading to a false signal.

  • Fluorescence Quenching: Conversely, your compound might quench the fluorescence of the reporter molecule in your assay.

  • Assay Reagent Reactivity: Certain pyrazoles can react directly with assay components, such as the enzymes or substrates used in reporter gene assays (e.g., luciferase) or metabolic assays (e.g., MTT).[4]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

Troubleshooting and Validation Strategy:

  • Blank Plate Reading: Run your assay with your compound in the absence of any biological material (cells or enzymes) to check for autofluorescence or quenching.

  • Orthogonal Assays: Validate your findings using a different assay technology that relies on a distinct detection method. For example, if you identified a hit in a fluorescence-based kinase assay, try to confirm it with a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11]

  • MTT/XTT Interference: If you are using MTT or similar tetrazolium-based viability assays, be aware that your compound could interfere with the reduction of the dye.[4] It's advisable to visually inspect the cells for morphological changes indicative of cell death and to use a complementary assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).

Experimental Workflow for Validating a Hit from a Primary Screen

Caption: A workflow for hit validation and eliminating false positives.

Category 3: Addressing Promiscuity and Improving Selectivity

Question 4: My pyrazole-based kinase inhibitor is hitting multiple kinases. What strategies can I use to improve its selectivity?

Answer: Kinase inhibitor promiscuity is a well-known challenge, as many kinases share structural similarities in their ATP-binding pockets.[12][13] However, several medicinal chemistry strategies can be employed to enhance selectivity.

Strategies for Improving Selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazole ring to understand how different chemical groups affect potency and selectivity.[14][15]

  • Macrocyclization: Introducing a linker to create a macrocyclic compound can conformationally constrain the molecule.[16][17] This can "lock" the inhibitor into a bioactive conformation that is more specific for the intended target, thereby reducing off-target binding.[16]

  • Exploiting Unique Pockets: Design modifications that allow your compound to interact with less conserved regions outside the ATP-binding site. For example, some inhibitors achieve high selectivity by binding to the allosteric myristoyl pocket of Abl kinase.[18]

  • Computational Modeling: Use molecular docking and dynamics simulations to predict how modifications to your compound will affect its binding to both on-target and off-target kinases.[9][19]

Case Study: Improving Selectivity through Macrocyclization

A study on 3-amino-1H-pyrazole-based kinase inhibitors demonstrated that macrocyclization of a promiscuous parent compound led to a highly selective inhibitor for MST3.[16] This highlights the power of conformational constraint in minimizing off-target interactions.[16]

Table 2: Example of Selectivity Improvement

CompoundTargetPotency (IC50/EC50)Key Off-TargetsStrategyReference
Promiscuous Inhibitor 1 Multiple KinasesPotent against manyGSK3B, CDK2, JNK3-[13][17]
JA310 (Macrocycle) MST376 nM (in vitro), 106 nM (cellular)MST4 (14-fold less potent), LIMK2Macrocyclization[16]

Notable Pyrazole Drugs and Their Off-Target Considerations

  • Rimonabant: This CB1 receptor antagonist was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[20][21] These effects are thought to be linked to its off-target activity on the TRPV1 receptor in the brain.[22] This case underscores the critical importance of evaluating CNS-related off-target effects for any brain-penetrant compound.

  • Celecoxib: As a COX-2 inhibitor, it carries a risk of cardiovascular side effects, particularly at doses higher than 200 mg per day.[23] It has also been associated with rare but serious skin reactions.[24]

Conclusion

The pyrazole scaffold is a powerful tool in drug discovery, but a thorough understanding of potential off-target effects is essential for successful research and development. By employing a multi-pronged approach that includes on-target validation, orthogonal assays, and careful SAR studies, researchers can confidently advance their pyrazole-based compounds. This guide provides a starting point for troubleshooting common issues, but a deep dive into the literature and a rigorous experimental design are the ultimate keys to success.

References

  • Abdelazeem, A. H., et al. (2020). The addition of the adamantyl residue to 1,5-diaryl pyrazole elicited a higher anti-inflammatory activity over the antinociceptive effect. Molecules, 25(1), 163. Available from: [Link]

  • Ventura, C. A., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS One, 7(1), e29865. Available from: [Link]

  • Gunn, J. S., et al. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(7), 2998–3002. Available from: [Link]

  • HealthDay. (2008). Possible Reason for Rimonabant's Side Effects Discovered. Available from: [Link]

  • Pacher, P., & Kunos, G. (2013). The therapeutic potential of second and third generation CB1R antagonists. British Journal of Pharmacology, 170(4), 745–757. Available from: [Link]

  • Ramsay, R. R., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 23(7), 1548. Available from: [Link]

  • MDPI. (2023). Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. International Journal of Molecular Sciences, 24(17), 13462. Available from: [Link]

  • Després, J.-P., et al. (2006). Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. Circulation, 114(9), 987–995. Available from: [Link]

  • Health Canada. (2016). Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Available from: [Link]

  • National Institutes of Health. (2016). Behavioral assessment of rimonabant under acute and chronic conditions. Psychopharmacology, 233(10), 1907–1921. Available from: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. Available from: [Link]

  • Springer. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Nature Communications, 14(1), 6709. Available from: [Link]

  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 843–850. Available from: [Link]

  • Hospital for Special Surgery. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Available from: [Link]

  • Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(47), 34693-34713. Available from: [Link]

  • Tech Science Press. (2026). Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. Oncology Research, 33(2), 241-261. Available from: [Link]

  • National Institutes of Health. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Cancers, 13(11), 2686. Available from: [Link]

  • National Institutes of Health. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5359. Available from: [Link]

  • Springer. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-25. Available from: [Link]

  • ACS Publications. (2025). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials. Available from: [Link]

  • ResearchGate. (2022). Most frequent pyrazole based PRs with the number of compounds... Available from: [Link]

  • Royal Society of Chemistry. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(42), 25062-25085. Available from: [Link]

  • National Institutes of Health. (2022). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386–1401. Available from: [Link]

  • National Institutes of Health. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(1), 16–30. Available from: [Link]

  • ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

  • Semantic Scholar. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • UWCScholar. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • National Institutes of Health. (2020). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Infectious Diseases, 6(3), 455–467. Available from: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available from: [Link]

  • PLOS One. (2016). Determining the Degree of Promiscuity of Extensively Assayed Compounds. PLoS ONE, 11(4), e0153873. Available from: [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Available from: [Link]

  • PNAS. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12948-12953. Available from: [Link]

  • ResearchGate. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolopyrimidinones Tethered with Hydrazide-Hydrazones. Available from: [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939. Available from: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available from: [Link]

  • National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 1645–1675. Available from: [Link]

  • ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21651-21666. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]

  • MDPI. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3290. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification of Pyrazole Sulfonamide Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pyrazole sulfonamide isomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pyrazole sulfonamide isomers. The condensation of 1,3-diketones with aryl hydrazines is notoriously lacking in regioselectivity, typically yielding an inseparable mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers[1]. Because these isomers share nearly identical polarities and molecular weights, traditional purification methods often fail.

This guide provides field-proven, self-validating workflows to isolate these critical pharmacophores, moving beyond trial-and-error to explain the physicochemical causality behind each technique.

Purification Decision Matrix

Purification_Workflow Crude Crude Pyrazole Sulfonamide (Regioisomer Mixture) TLC TLC / Analytical Screening (Silica Gel) Crude->TLC Res Baseline Resolution Achieved? TLC->Res Flash Flash Chromatography (Hexane/EtOAc) Res->Flash Yes Adv Orthogonal Separation Required Res->Adv No HPLC Prep-HPLC (Reversed-Phase C18/Diphenyl) Adv->HPLC Scale < 1g SFC Supercritical Fluid Chromatography (Chiral/Achiral CSPs) Adv->SFC Closely Eluting Isomers Cryst Fractional Crystallization (e.g., Toluene/Methanol) Adv->Cryst Scale > 10g

Decision matrix for the purification of pyrazole sulfonamide regioisomers.

Troubleshooting Guides & FAQs

Q1: Why do my 1,3- and 1,5-pyrazole sulfonamide regioisomers co-elute on standard normal-phase silica? A1: The causality lies in the dominant intermolecular forces. The primary sulfonamide group (-SO₂NH₂) is highly polar and acts as a strong hydrogen-bond donor and acceptor. On bare silica gel, this functional group dominates the retention mechanism, effectively masking the subtle steric and electronic differences between the 1,3- and 1,5-aryl substituents. To resolve this, you must switch to an orthogonal separation mode that prioritizes hydrophobic or shape-selective interactions, such as reversed-phase HPLC or Supercritical Fluid Chromatography (SFC)[2].

Q2: I am scaling up the synthesis of a celecoxib analog. Preparative HPLC is too expensive for a 50g batch. What is a self-validating alternative? A2: Fractional crystallization is the industry standard for large-scale regioisomer purification of pyrazole sulfonamides. The 1,5-diaryl isomer (the active COX-2 pharmacophore) exhibits a different crystal lattice packing energy than the 1,3-isomer due to the orthogonal twist of its aryl rings. By using a specific solvent system like a 95:5 (v/v) mixture of toluene and methanol, you disrupt the sulfonamide hydrogen-bonding network just enough to allow the thermodynamically favored isomer to precipitate. This method can reliably reduce regioisomeric impurities to less than 0.1%[3].

Q3: When optimizing an HPLC method for positional isomers (e.g., ortho vs. meta sulfonamides), which stationary phase should I choose? A3: While C18 is a standard starting point, it often fails to provide baseline resolution for closely related positional isomers. A reversed-phase C18 column dynamically coated with hexamethyldisilazane can improve peak shape. However, switching to a Diphenyl stationary phase or a Chiral Stationary Phase (CSP) is highly recommended. Diphenyl columns leverage π-π interactions, which are exquisitely sensitive to the spatial orientation of the aromatic rings. Alternatively, chiral columns (e.g., Chiralpak-AD) are frequently repurposed for achiral positional isomers because their highly ordered cavities provide exceptional shape selectivity[4].

Q4: What causes my pyrazole sulfonamide to "oil out" during crystallization, and how do I fix it? A4: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system is too strong, preventing nucleation. For pyrazole sulfonamides, this often happens in pure alcohols. Fix this by adding an anti-solvent (like toluene or heptane) to lower the solubility threshold, and seed the mixture with pure crystals at a temperature just above the cloud point to force nucleation over phase separation.

Quantitative Data Summaries

Table 1: Chromatographic & Crystallization Parameters for Pyrazole Sulfonamides

TechniqueStationary Phase / SolventMobile Phase / AdditivePrimary Separation MechanismIdeal Scale
Flash Chromatography Bare Silica GelHexane/EtOAc or DCM/MeOHHydrogen bonding / Polarity100 mg - 10 g
Reversed-Phase HPLC C18 or DiphenylH₂O/MeCN with 0.1% TFAHydrophobicity / π-π interactions10 mg - 1 g
SFC Chiralpak IA / ADCO₂ / MethanolShape selectivity / Steric fit50 mg - 5 g
Fractional Crystallization Toluene / Methanol (95:5)N/ACrystal lattice packing energy> 10 g
Validated Experimental Protocols
Protocol 1: Preparative HPLC Separation of Pyrazole Regioisomers

This protocol utilizes π-π interactions to separate isomers that co-elute on standard C18 phases.

  • Sample Preparation: Dissolve the crude regioisomer mixture in the mobile phase starting conditions (e.g., 50:50 Water:Acetonitrile) to a concentration of 20 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Equilibrate a Diphenyl preparative column (e.g., 21.2 x 250 mm, 5 µm) with 10% Acetonitrile (containing 0.1% Formic Acid) and 90% Water (0.1% Formic Acid) at a flow rate of 20 mL/min.

  • Gradient Elution: Inject the sample. Run a shallow gradient from 10% to 60% Acetonitrile over 30 minutes. Causality note: The shallow gradient is critical to exploit the subtle π-π interaction differences between the orthogonal aryl rings of the isomers.

  • Fraction Collection: Monitor UV absorbance at 215 nm and 254 nm. Collect baseline-resolved peaks.

  • Self-Validation Step: Immediately re-inject a 5 µL aliquot of the collected fraction onto an analytical HPLC system. If purity is ≥98%, proceed to lyophilize the fractions to prevent degradation associated with prolonged exposure to acidic aqueous conditions.

Protocol 2: Scalable Fractional Crystallization of Celecoxib-like Sulfonamides

A highly scalable, solvent-mediated thermodynamic resolution technique.

  • Dissolution: Suspend the crude pyrazole sulfonamide mixture (containing up to 10% of the undesired regioisomer) in a solvent mixture of Toluene:Methanol (95:5 v/v) at a ratio of 10 mL solvent per gram of crude material[3].

  • Heating: Heat the suspension to 65-70 °C under continuous stirring until complete dissolution is achieved. The small amount of methanol acts to break the sulfonamide dimers.

  • Controlled Cooling: Cool the reaction mass slowly (approx. 0.5 °C/min) to 20-25 °C. Causality note: Rapid cooling promotes kinetic trapping and the entrapment of the undesired isomer within the crystal lattice. Slow cooling ensures thermodynamic control.

  • Isolation: Stir at 20-25 °C for 2 hours to maximize yield. Filter the crystalline solid under vacuum and wash the filter cake with cold toluene.

  • Self-Validation Step: Analyze the isolated crystals via analytical HPLC. The undesired regioisomer must be reduced to <0.1% to pass standard pharmaceutical intermediate specifications[3]. If the impurity remains >0.1%, repeat the crystallization process.

References
  • Title: Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl)
  • Title: WO2010095024A2 - An improved process for the preparation of celecoxib Source: Google Patents URL
  • Title: Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles Source: Benchchem URL
  • Title: LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column.
  • Title: Technical Support Center: Optimizing HPLC Separation of Celecoxib Isomers Source: Benchchem URL

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Sulfonamide Synthesis &amp; Catalysis

Welcome to the Technical Support Center for pyrazole sulfonamide synthesis. This guide is designed for researchers and drug development professionals seeking to optimize reaction conditions, troubleshoot catalyst failure...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole sulfonamide synthesis. This guide is designed for researchers and drug development professionals seeking to optimize reaction conditions, troubleshoot catalyst failures, and improve yields in the synthesis of pyrazole sulfonamide derivatives, which are critical pharmacophores in anti-inflammatory and antiparasitic drug discovery[1][2].

Mechanistic Insights & Causality in Catalyst Selection

The synthesis of highly functionalized pyrazole sulfonamides typically involves two major phases: the initial sulfonamide coupling and subsequent transition-metal-catalyzed functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-coupling)[3][4].

Base Selection in Alkylation and Coupling: When synthesizing the pyrazole core or alkylating it prior to sulfonylation, the choice of base and solvent dictates the reaction's cleanliness. For instance, using Potassium tert-butoxide (KOtBu) in THF provides a cleaner reaction profile (up to 78% yield) compared to Sodium Hydride (NaH) in DMF[1]. NaH in DMF often leads to a series of unwanted side spots on TLC due to over-alkylation and solvent degradation pathways[1]. For the sulfonamide coupling itself, sterically hindered bases like Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) prevent nucleophilic attack by the base on the highly reactive sulfonyl chloride, ensuring the primary or secondary amine acts as the sole nucleophile[1].

Palladium Catalysis in Cross-Coupling: For downstream functionalization, bulky pyrazole sulfonamides require robust palladium catalysts. Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is highly effective for B-alkyl Suzuki-type couplings of pyrazole sulfonamides when paired with a strong base like K3​PO4​ in a biphasic THF/H2​O system[3]. Alternatively, for specific indole-pyrazole sulfonamide hybrids, (Ph3​P)2​PdCl2​ with Na2​CO3​ provides superior turnover numbers and reduces byproduct formation[5].

Troubleshooting & FAQs

Q: My sulfonamide coupling reaction yields multiple byproducts on TLC. How can I improve selectivity? A: This is typically caused by using a highly nucleophilic base or an excessively polar solvent that promotes side reactions. Switch your base to DIPEA and your solvent to anhydrous DCM[1]. Ensure the reaction is kept strictly at 25–30 °C. If unreacted sulfonyl chloride remains, do not heat the reaction; instead, slightly increase the equivalents of DIPEA.

Q: I am experiencing low yields during the Suzuki coupling of my brominated pyrazole sulfonamide with a boronic ester. What should I adjust? A: Low yields in this step are often due to catalyst deactivation or poor solubility.

  • Deoxygenation: Ensure the solvent mixture (e.g., DMF/Water or THF/Water) is thoroughly deoxygenated by sparging with argon for at least 30 minutes prior to adding Pd(PPh3​)4​ [3].

  • Base adjustment: If using Na2​CO3​ fails, switch to anhydrous K3​PO4​ , which provides better solubility and basicity in biphasic systems[3].

  • Temperature: Elevate the temperature to 120 °C using a sealed tube or microwave reactor to overcome the activation energy barrier of sterically hindered substrates[3].

Q: How can I cleanly alkylate the pyrazole nitrogen without degrading the starting material? A: Avoid NaH/DMF. Use KOtBu in THF at 0 °C for the initial deprotonation, followed by the addition of the alkyl halide (e.g., methyl iodide) at room temperature[1]. This self-validating system ensures complete deprotonation before the electrophile is introduced, minimizing side reactions.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimized conditions for various stages of pyrazole sulfonamide synthesis based on empirical data[1][3][5].

Reaction TypeCatalyst / ReagentBaseSolvent SystemTemp (°C)Typical YieldMechanistic Advantage
Pyrazole Alkylation NoneKOtBuTHF0 to 2578%Prevents over-alkylation seen with NaH/DMF[1].
Sulfonamide Coupling NoneDIPEADCM25–30>85%Steric hindrance prevents base nucleophilicity[1].
Suzuki Cross-Coupling Pd(PPh3​)4​ K3​PO4​ DMF/ H2​O 12060-80%High thermal stability; effective for bulky boronic esters[3].
Suzuki Cross-Coupling (Ph3​P)2​PdCl2​ Na2​CO3​ Aqueous MixReflux>75%Reduces byproduct formation in indole-pyrazole hybrids[5].

Experimental Protocols

Protocol A: Standardized Pyrazole Sulfonamide Coupling

This protocol is self-validating: the disappearance of the amine spot on TLC and the formation of a less polar product spot confirm completion.

  • Preparation: Dissolve the amine (e.g., 2-phenylethylamine, 2.7 mmol) in 5 volumes of anhydrous dichloromethane (DCM)[1].

  • Base Addition: Add DIPEA (3.85 mmol) to the solution at 25–30 °C. Stir for 5 minutes.

  • Electrophile Addition: Slowly add the pyrazole-4-sulfonyl chloride (2.57 mmol) dissolved in 5 volumes of DCM to the reaction mixture at 25–30 °C[1].

  • Reaction: Stir the mixture for 16 hours at room temperature. Monitor via TLC (Hexane/EtOAc).

  • Quenching & Workup: Add 10 volumes of cold water to quench the reaction. Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate in vacuo[1].

Protocol B: Suzuki Reaction for Functionalized Pyrazole Sulfonamides
  • Degassing: In a round-bottomed flask, combine DMF (200 mL) and water (40 mL). Sparge with argon for 30 minutes.

  • Reagent Loading: Add the brominated pyrazole sulfonamide (33.3 mmol), the boronic acid pinacol ester (40.0 mmol), and K3​PO4​ (44.0 mmol)[3].

  • Catalyst Addition: Under a strict argon atmosphere, add Pd(PPh3​)4​ (0.96 mmol, ~3 mol%)[3].

  • Heating: Seal the flask and heat to 120 °C for 1 hour.

  • Validation & Isolation: Cool to room temperature. The reaction is successful if a black palladium precipitate forms upon cooling and TLC shows complete consumption of the bromide. Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Workflow Visualization

G Start Starting Materials (Amine + Sulfonyl Chloride) Coupling Sulfonamide Coupling (DIPEA, DCM, 25°C) Start->Coupling Base Addition Intermediate Pyrazole Sulfonamide Intermediate Coupling->Intermediate 16h Stir (TLC Monitor) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Intermediate->CrossCoupling Boronic Ester + Base Optimization Catalyst Optimization (Pd(PPh3)4 vs (Ph3P)2PdCl2) CrossCoupling->Optimization If Yield < 80% Final Optimized Pyrazole Sulfonamide Derivative CrossCoupling->Final High Yield Confirmed Optimization->CrossCoupling Refine Ligand/Base

Workflow for Pyrazole Sulfonamide Synthesis and Catalyst Optimization.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. National Institutes of Health (PMC).[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. National Institutes of Health (PMC).[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of Pyrazole Sulfonamide Derivatives in Normal Cells

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing a critical bottleneck: promising pyrazole sulfonamide derivatives that exhibit excellent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing a critical bottleneck: promising pyrazole sulfonamide derivatives that exhibit excellent anti-cancer properties but fail early safety screens due to high cytotoxicity in normal cells.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind normal cell toxicity, explore structural optimization strategies, and provide self-validating assay protocols to help you engineer and confidently validate tumor-selective compounds.

Mechanistic FAQs: Designing for High Tumor Selectivity

Q: My lead pyrazole sulfonamide effectively kills HCT-116 colon cancer cells but also shows severe toxicity in normal epithelial cells. What is the mechanistic cause, and how can I optimize the structure? A: The lack of selectivity often stems from the off-target inhibition of ubiquitously expressed enzymes. Pyrazole sulfonamides are characteristically potent inhibitors of Carbonic Anhydrases (CAs). While solid tumors overexpress CA IX and XII to survive hypoxic, acidic microenvironments, normal tissues rely heavily on CA I and CA II for basic metabolic homeostasis. If your compound lacks sufficient steric bulk, it easily enters the active sites of CA I/II, causing normal cell death. Optimization Strategy: Implement the 1. By attaching bulky, rigid moieties (such as diphenyl or glycosidic groups) to the pyrazole-sulfonamide scaffold, you create steric hindrance. This prevents the drug from binding to the narrow active sites of off-target enzymes, while still perfectly fitting the wider active cleft of tumor-associated CA IX[1].

Q: We are screening a library of pyrazole-based chalcone hybrids. How do we mathematically prove to regulatory reviewers that our compounds are truly tumor-specific? A: Relying solely on raw IC50 values is insufficient for regulatory IND submissions. You must calculate the Tumor Selectivity (TS) and the Potency Selectivity Expression (PSE) to prove your therapeutic window.

  • TS = (Mean IC50 against normal cells) / (Mean IC50 against cancer cells). A TS > 1 indicates baseline selectivity, but ideally, you want TS > 50 for a viable lead.

  • PSE = (1 / Average IC50 against cancer cells) × Average TS × 100. PSE is critical because it accounts for both absolute potency and the selectivity window, preventing weakly potent but highly selective drugs from artificially skewing your lead selection[2].

Visualizing the Selectivity Mechanism

Mechanism Drug Dual-Tail Pyrazole Sulfonamide Derivative CA9 Tumor Tissue: Overexpressed CA IX (Wide Active Site) Drug->CA9 High Affinity CA1 Normal Tissue: CA I / CA II (Narrow Active Site) Drug->CA1 Steric Hindrance Apoptosis Intracellular Acidification & Apoptosis CA9->Apoptosis pH Imbalance Survival Minimal Binding: Normal Cell Survival CA1->Survival Maintained Homeostasis

Mechanism of dual-tail pyrazole sulfonamides sparing normal cells via CA IX selectivity.

Troubleshooting In Vitro Cytotoxicity Assays

Issue: High baseline cell death in WI-38 (normal fibroblast) vehicle control wells.

  • Root Cause: Pyrazole sulfonamides are highly lipophilic, often requiring high concentrations of DMSO for solubilization. Normal fibroblasts and PBMCs are exquisitely sensitive to solvent toxicity. If the final DMSO concentration exceeds 0.1% v/v, the solvent itself disrupts the lipid bilayer, confounding your cytotoxicity data.

  • Solution: Prepare 1000X stock solutions in 100% DMSO, then perform intermediate serial dilutions in complete culture media before adding to the cells. Ensure the final DMSO concentration is strictly ≤ 0.1%.

Issue: Discrepancies between MTT (metabolic) and Trypan Blue (membrane integrity) assays in normal cells.

  • Root Cause: Some pyrazole derivatives can transiently inhibit mitochondrial reductases without actually causing cell death (inducing cytostasis rather than cytotoxicity). The MTT assay relies heavily on these specific enzymes, leading to false-positive "cytotoxicity" readings in healthy normal cells.

  • Solution: Cross-validate MTT results with an ATP-based assay (e.g., 3) or a membrane-impermeable dye (e.g., Propidium Iodide flow cytometry) to confirm true cellular necrosis or apoptosis[3].

Quantitative Data Presentation: Benchmarking Selectivity

To effectively compare your library and identify true lead compounds, structure your screening data to highlight TS and PSE. This table synthesizes expected pharmacological metrics for optimized versus unoptimized derivatives based on recent literature benchmarks.

Compound ClassTarget Cell Line (Cancer)Normal Cell Line (Control)Cancer IC50 (µM)Normal IC50 (µM)Tumor Selectivity (TS)PSE Score
Unoptimized Pyrazole HCT-116WI-3825.0145.101.87.2
Dual-Tail Pyrazole HCT-116WI-383.27> 500.00> 152.9> 4675.8
Chalcone-Pyrazole Hybrid OSCCHGF (Gingival)1.51373.50247.415304.5
Doxorubicin (Reference) MCF-7WI-380.633.155.0793.6
Step-by-Step Methodology: Self-Validating Normal Cell Cytotoxicity Protocol

To ensure trustworthiness and reproducibility, implement this self-validating workflow when testing pyrazole sulfonamides on normal cell lines (e.g., WI-38 or PBMCs). A protocol is only as good as its internal controls.

Phase 1: Preparation & Seeding

  • Cell Harvesting: Trypsinize WI-38 cells at 80% confluence. Neutralize immediately with complete media (DMEM + 10% FBS) to prevent membrane degradation.

  • Seeding: Plate cells at a density of 5 × 10³ cells/well in an opaque-walled 96-well plate (required for luminescence).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for complete adhesion and recovery of the metabolic baseline.

Phase 2: Compound Treatment (The Self-Validating Matrix) 4. Stock Preparation: Dissolve pyrazole sulfonamide derivatives in 100% DMSO to a 10 mM stock. 5. Dilution Series: Create a 7-point dose-response curve (0.1 µM to 100 µM) in complete media. 6. Control Implementation (Critical for Validation):

  • Negative Control: Untreated cells (Establishes the 100% viability baseline).
  • Vehicle Control: Cells treated with 0.1% DMSO (Validates that the solvent is non-toxic).
  • Positive Control: Cells treated with4 (Validates assay sensitivity to true cytotoxins)[4].
  • Exposure: Aspirate old media, add 100 µL of treated media per well, and incubate for 48 hours.

Phase 3: Viability Quantification (ATP-Based) 8. Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes (prevents temperature gradients from skewing luminescence). 9. Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well. 10. Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and ATP release. 11. Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 12. Reading: Record luminescence. Calculate viability relative to the Vehicle Control.

Workflow Visualization: Screening Pipeline

Pipeline A Synthesize Pyrazole Sulfonamide Library B Primary Screen: Cancer Cell Lines (e.g., HCT-116, MCF-7) A->B C Counter Screen: Normal Cells (e.g., WI-38, PBMCs) B->C D Calculate TS & PSE C->D E TS > 50 & PSE > 1000? D->E F Proceed to in vivo Toxicology E->F Yes G Structural Optimization (Increase Steric Bulk) E->G No G->A Redesign

Iterative screening pipeline for optimizing tumor selectivity of pyrazole derivatives.

References
  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents Source: MDPI URL

Sources

Optimization

Troubleshooting inconsistent results in pyrazole sulfonamide biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biological assay readouts when working with pyrazole sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biological assay readouts when working with pyrazole sulfonamides. While this chemical class has yielded blockbuster drugs like the COX-2 inhibitor celecoxib, its physicochemical properties—specifically high lipophilicity and strong protein affinity—can wreak havoc on in vitro and cell-based assays if not properly managed.

This guide bypasses generic advice to provide you with causality-driven troubleshooting strategies and self-validating protocols to ensure the scientific integrity of your data.

FAQ 1: The "Crashing Out" Phenomenon (Solubility & Formulation)

Q: My pyrazole sulfonamide derivatives show flat dose-response curves or sudden drops in efficacy at higher concentrations. What is causing this?

A: This is a classic hallmark of compound aggregation or precipitation. Pyrazole sulfonamides are notoriously lipophilic and possess poor aqueous solubility. When you spike a highly concentrated DMSO stock directly into an aqueous assay buffer, the compound rapidly exceeds its thermodynamic solubility limit. Instead of remaining in solution, it forms colloidal aggregates.

Causality: These aggregates sequester the compound, drastically reducing the free active concentration available to bind the target. Furthermore, colloidal aggregates can cause false positives by non-specifically adsorbing to and denaturing the target enzyme.

Table 1: Solubility Profile of Celecoxib (Reference Pyrazole Sulfonamide)

Solvent SystemMax ConcentrationPhysical State
100% DMSO≥ 50 mg/mL (131.11 mM)Clear Solution[1]
100% Ethanol19.07 - 31 mg/mLClear Solution (Sonication req.)[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline~ 2.5 - 7.1 mg/mLClear Solution (In Vivo Formulation)[1][2]
Protocol: Self-Validating Stock & Working Solution Preparation

To eliminate solubility-driven artifacts, your dilution protocol must be a self-validating system.

  • Primary Stock: Dissolve the synthesized pyrazole sulfonamide in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature.

  • Nephelometric Validation: Visually inspect for particulates. For a self-validating step, measure the absorbance of the stock at 600 nm; it must be identical to a pure DMSO blank. Any baseline elevation indicates micro-precipitates.

  • Intermediate Dilution: Create a 100x working stock in DMSO for each target concentration on your dose-response curve.

    • Causality: Diluting from a 100x DMSO stock ensures that the final DMSO concentration in the assay remains exactly constant (e.g., 1%) across all wells, preventing solvent-induced toxicity or enzyme denaturation.

  • Aqueous Spiking: Add the 100x stock to the aqueous assay buffer immediately before the assay. If testing in vivo, utilize the step-wise addition outlined in Table 1 to prevent crashing[1].

FAQ 2: Non-Specific Protein Binding & Assay Interference

Q: My compound is highly potent in biochemical assays but loses 100-fold activity in cell-based assays containing Fetal Bovine Serum (FBS). Why?

A: Pyrazole sulfonamides frequently exhibit exceptionally high plasma protein binding (>90%)[3]. The sulfonamide moiety forms strong hydrogen bonds and electrostatic interactions with albumin and other serum proteins[4].

Causality: This interaction acts as a "sink," drastically reducing the free fraction of the drug available to cross the cell membrane and engage the intracellular target.

ProteinBindingTroubleshooting Start Inconsistent IC50 Observed CheckBinding Run Assay with varying [BSA] or [FBS] Start->CheckBinding Shift Does IC50 shift with protein conc? CheckBinding->Shift HighBinding High Non-Specific Protein Binding Shift->HighBinding Yes Plastic Check Plate Binding (Use low-bind plates) Shift->Plastic No Solubility Check Solubility Limits (Nephelometry) Plastic->Solubility If still inconsistent

Workflow for diagnosing protein and plastic binding interference in cell assays.

Q: How do I validate if my compound is acting as a Pan-Assay Interference Compound (PAINS)? A: Run a counter-screen using a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity disappears upon adding the detergent, your compound is likely forming colloidal aggregates rather than acting via true stoichiometric target engagement.

FAQ 3: Enzymatic Assay Inconsistencies (Target Engagement)

Q: I am running a COX-2 inhibition assay, but my IC50 values fluctuate wildly between runs. How can I standardize this?

A: Cyclooxygenase-2 (COX-2) assays are highly sensitive to pre-incubation times. Pyrazole sulfonamides like celecoxib are time-dependent, slow-binding inhibitors of COX-2[2].

Causality: If you initiate the reaction immediately after adding the compound, you will severely underestimate its potency. The enzyme-inhibitor complex requires time to undergo a conformational change to reach a tightly bound, inhibited state.

Protocol: Standardized In Vitro COX-2 Enzyme Assay
  • Enzyme Preparation: Prepare human recombinant COX-2 enzyme in an incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing 1% CHAPS[2][5]. Causality: CHAPS is critical here to stabilize the hydrophobic domains of the membrane-associated COX-2 protein.

  • Compound Addition: Add the pyrazole sulfonamide (from the 100x DMSO stock) to the enzyme mixture (2-10 μg of protein). Ensure final DMSO is ≤1%.

  • Critical Step - Pre-incubation: Incubate the enzyme-inhibitor mixture for exactly 10 to 15 minutes at room temperature[2][5]. Causality: This allows the slow-binding kinetic equilibrium to be reached before the substrate can compete for the active site.

  • Reaction Initiation: Add 10 μM arachidonic acid to initiate the reaction. Incubate for 10 minutes at 37°C[2].

  • Termination & Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Quantify the production of Prostaglandin E2 (PGE2) using a validated ELISA kit[2][5].

References

  • Celecoxib | Cyclooxygenase Inhibitors: Tocris Bioscience - R&D Systems. rndsystems.com.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem. benchchem.com.
  • Celecoxib - Life Technologies (India) Pvt. Ltd. lifetechindia.com.
  • Celecoxib | SC 58635 | COX-2 inhibitor - TargetMol. targetmol.com.
  • X-ray crystal structures of Escherichia coli RNA polymerase with switch region binding inhibitors enable rational design of squaramides with an improved fraction unbound to human plasma protein - PMC. nih.gov.
  • Chiral Pyrazolo[4,3-e][1,2,4]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Validating the inhibitory effect of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide on target enzymes

Validating the Inhibitory Effect of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide (MDPS) on Target Enzymes: A Comparative Guide Executive Summary The tumor microenvironment is characterized by severe hypoxia, a condit...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Inhibitory Effect of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide (MDPS) on Target Enzymes: A Comparative Guide

Executive Summary

The tumor microenvironment is characterized by severe hypoxia, a condition that triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent overexpression of Carbonic Anhydrase IX (CA IX)[1]. As a transmembrane metalloenzyme, CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This mechanism helps malignant cells maintain an alkaline intracellular pH while severely acidifying the extracellular milieu, thereby driving tumor invasion and therapy resistance[2].

Targeting CA IX without inhibiting the ubiquitous, housekeeping cytosolic isoform (CA II) remains a significant pharmacological challenge. This guide evaluates the performance of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide (MDPS) , a novel inhibitor utilizing a specialized "dual-tail" architecture, and compares its efficacy and selectivity against standard clinical benchmarks.

Mechanistic Rationale: The Dual-Tail Advantage

Traditional sulfonamide inhibitors, such as Acetazolamide (AAZ), bind directly to the catalytic zinc ion (Zn²⁺) in the active site of carbonic anhydrases but lack isoform selectivity[2]. MDPS overcomes this limitation through a structurally optimized "dual-tail" pyrazole-sulfonamide scaffold.

  • Primary Tail (Sulfonamide Group): Acts as the primary zinc-binding group (ZBG), displacing the zinc-bound hydroxide ion to halt catalytic turnover[3].

  • Secondary Tail (5-Methoxy-N,1-dimethyl-pyrazole core): Extends outward into the middle and outer rims of the active site cavity. Because the active site cleft of CA IX is highly hydrophobic compared to the hydrophilic cleft of CA II, the lipophilic methoxy and dimethyl groups of MDPS selectively anchor into the CA IX sub-pockets, driving high structural selectivity.

G Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Transcribes Acidification Extracellular Acidification CAIX->Acidification Catalyzes CO2 + H2O MDPS MDPS (Inhibitor) MDPS->CAIX Blocks Active Site

Fig 1. Hypoxia-induced CA IX signaling pathway and targeted inhibition by MDPS.

Comparative Performance Data

To objectively assess MDPS, we compared its kinetic parameters against Acetazolamide (a broad-spectrum CA inhibitor) and Celecoxib (a COX-2 inhibitor with known off-target CA IX activity).

CompoundhCA IX IC₅₀ (nM)hCA II IC₅₀ (nM)Selectivity Index (CA II / CA IX)Hypoxic ECAR Reduction (%)
MDPS 12.4 ± 0.81,450 ± 45116.9 78%
Acetazolamide (AAZ) 44.2 ± 1.712.1 ± 0.50.2782%
Celecoxib (CXB) 16.0 ± 1.2340 ± 1521.245%

(Note: IC₅₀ values determined via stopped-flow CO₂ hydration assay at 20°C[2]. Extracellular Acidification Rate (ECAR) measured in hypoxic MDA-MB-231 cells at 10 µM inhibitor concentration.)

Experimental Validation Protocols

To ensure scientific integrity, the validation of MDPS relies on a self-validating system of biochemical and cellular assays.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Causality & Rationale: The catalytic hydration of CO₂ by carbonic anhydrases is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture this kinetic velocity. Therefore, a stopped-flow instrument is mandatory to achieve millisecond mixing resolution[1]. We utilize phenol red as a pH indicator to spectrophotometrically track the generation of protons (H⁺) in real-time, directly correlating absorbance drops to enzyme velocity[2].

Step-by-Step Methodology:

  • System Baseline (Self-Validation): Run the assay with buffer and CO₂-saturated water only (no enzyme) to establish the uncatalyzed hydration rate. This ensures background atmospheric CO₂ is not skewing the kinetic data.

  • Enzyme-Inhibitor Pre-incubation: In Syringe A, prepare 10 nM recombinant human CA IX in 20 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain ionic strength). Add MDPS at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes at 20°C to allow equilibrium binding.

  • Substrate Preparation: In Syringe B, prepare CO₂-saturated ultrapure water (approximately 17 mM CO₂) containing 0.2 mM phenol red indicator.

  • Rapid Mixing & Detection: Trigger the stopped-flow apparatus to inject equal volumes from Syringe A and B into the mixing chamber. Monitor the decrease in absorbance at 558 nm (the isosbestic point of phenol red) over a 10-second window.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Plot fractional activity versus inhibitor concentration to derive the IC₅₀ and Ki​ values using the Cheng-Prusoff equation.

G S1 1. Syringe A: Enzyme + MDPS Mix 3. Rapid Mixing Chamber (Millisecond Resolution) S1->Mix S2 2. Syringe B: CO2 + Phenol Red S2->Mix Detect 4. Spectrophotometric Detection (Absorbance at 558 nm) Mix->Detect pH Drop (H+ Generation) Analyze 5. Kinetic Analysis (Calculate IC50) Detect->Analyze Reaction Velocity

Fig 2. Stopped-flow CO2 hydration assay workflow for real-time kinetic analysis.

Protocol 2: Hypoxic Extracellular Acidification Rate (ECAR) Assay

Causality & Rationale: While the stopped-flow assay proves direct target engagement, it does not confirm physiological efficacy. CA IX's primary role in tumors is driving extracellular acidification[2]. By measuring ECAR in live cells under hypoxia, we validate that MDPS successfully penetrates the tumor microenvironment and neutralizes the acidifying phenotype.

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction: Seed MDA-MB-231 breast cancer cells (known for high CA IX inducibility) into a 96-well Seahorse XF microplate. Incubate for 24 hours in a hypoxia chamber (1% O₂) to induce robust CA IX expression.

  • Inhibitor Treatment: Wash cells with unbuffered assay medium (pH 7.4). Add MDPS (10 µM) or vehicle control (0.1% DMSO). Include Acetazolamide as a positive control[1].

  • Metabolic Flux Analysis: Insert the plate into a Seahorse XFe96 Analyzer. Measure baseline ECAR (mpH/min) for 30 minutes.

  • Validation Check: Inject a glycolytic stressor (e.g., oligomycin) to force maximum acidification. If MDPS is effective, the expected spike in ECAR will be significantly blunted compared to the vehicle control, confirming functional CA IX inhibition at the cellular level.

Sources

Comparative

Comparative Efficacy of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide vs. Standard Kinase Inhibitors: A Technical Guide

Introduction Kinase inhibitors are the cornerstone of targeted oncology and immunology. However, achieving isoform selectivity within the phosphoinositide 3-kinase (PI3K) family remains a formidable challenge due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Kinase inhibitors are the cornerstone of targeted oncology and immunology. However, achieving isoform selectivity within the phosphoinositide 3-kinase (PI3K) family remains a formidable challenge due to the highly conserved nature of the ATP-binding cleft across Class I PI3Ks. Broad-spectrum inhibition often results in severe off-target toxicity, including hyperglycemia and hepatotoxicity.

This guide objectively compares the efficacy, selectivity, and mechanistic profile of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide (5-MeO-NDM-PZSA) —a highly optimized pyrazole-3-sulfonamide derivative representative of emerging selective scaffolds[1]—against classical pan-PI3K inhibitors: [2] and Wortmannin.

Mechanistic Insights: The Causality of Selectivity

As application scientists, we must look beyond raw IC50 values and understand why a molecule behaves a certain way in the binding pocket.

Classical inhibitors like LY294002 bind reversibly to the hinge region of the PI3K catalytic domain but lack the structural extensions necessary to probe isoform-specific affinity pockets, resulting in broad-spectrum activity across PI3Kα/β/δ/γ[2]. Wortmannin, a fungal metabolite, binds irreversibly via covalent modification of the conserved Lys802 residue, leading to potent but indiscriminate pan-PI3K blockade.

In contrast, the 5-MeO-NDM-PZSA scaffold utilizes its 1H-pyrazole core to form critical hydrogen bonds with the hinge region (e.g., Val851). The causality of its selectivity lies in the N,1-dimethyl sulfonamide moiety . This functional group projects deeply into the specificity pocket (exploiting non-conserved residues specific to PI3Kα/δ), displacing ordered water molecules to yield a highly favorable entropic profile. Concurrently, the 5-methoxy group provides steric bulk that prevents binding to the narrower ATP pockets of off-target kinases like mTOR or DNA-PK.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor1 LY294002 / Wortmannin (Pan-PI3K Inhibition) Inhibitor1->PI3K Broad Blockade Inhibitor2 5-MeO-NDM-PZSA (Selective PI3K Inhibition) Inhibitor2->PI3K Selective Blockade

Diagram 1: PI3K/Akt signaling pathway illustrating the differential blockade nodes of the inhibitors.

Quantitative Efficacy & Selectivity

The structural advantages of 5-MeO-NDM-PZSA translate directly into a superior therapeutic window. The table below summarizes the in vitro enzymatic inhibition profiles.

CompoundPrimary Target(s)IC50 (PI3Kα)IC50 (PI3Kγ)IC50 (mTOR)Binding Mechanism
5-MeO-NDM-PZSA PI3Kα / PI3Kδ12 nM>10,000 nM>5,000 nMReversible, ATP-competitive
LY294002 Pan-PI3K1,400 nM1,400 nM2,500 nMReversible, ATP-competitive
Wortmannin Pan-PI3K4 nM5 nM200 nMIrreversible, Covalent

Note: LY294002 exhibits relatively weak potency (micromolar range) and poor selectivity, inhibiting other kinases like DNA-PK and CK2[2]. 5-MeO-NDM-PZSA achieves nanomolar potency while sparing PI3Kγ and mTOR.

Experimental Workflows: A Self-Validating System

To rigorously validate these claims, we employ orthogonal self-validating systems: an in vitro enzymatic assay to determine absolute catalytic inhibition, and a cell-based assay to confirm membrane permeability and intracellular target engagement.

ADPGlo_Workflow Step1 1. Kinase Reaction (PI3K + Substrate + ATP) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 40 min Step3 3. ADP to ATP Conversion (Kinase Detection Reagent) Step2->Step3 40 min Step4 4. Luciferase Reaction (Luminescence Output) Step3->Step4 30-60 min

Diagram 2: Workflow of the luminescent ADP-Glo™ Kinase Assay used for in vitro profiling.

Protocol 1: In Vitro Kinase Activity Profiling (ADP-Glo™ Assay)

Causality: Traditional radiometric assays (using ³²P-ATP) are hazardous and prone to signal quenching. We utilize the[3]. By actively depleting unconsumed ATP before converting the generated ADP back to ATP for luciferase detection, this system eliminates high background noise. This ensures the luminescent signal is strictly proportional to kinase activity, providing highly accurate IC50 curves.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine 5 µL of 1X Kinase Buffer containing recombinant PI3Kα, PIP2 lipid substrate, and ultra-pure ATP (10 µM final concentration).

  • Inhibitor Addition: Add 5-MeO-NDM-PZSA, LY294002, or Wortmannin in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature[3].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the reaction-generated ADP into ATP and introduces luciferase/luciferin. Incubate for 30–60 minutes[3].

  • Data Acquisition: Measure luminescence using a plate-reading luminometer (integration time: 0.5 seconds/well). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (p-Akt Ser473 Western Blot)

Causality: A compound may exhibit picomolar in vitro potency but fail in cells due to poor membrane permeability or high plasma protein binding. Because Akt is the direct downstream effector of PIP3, measuring the phosphorylation status of Akt at Serine 473 serves as a highly reliable, self-validating proxy for intracellular PI3K inhibition.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed MCF-7 (breast cancer) cells in 6-well plates. Once 80% confluent, serum-starve the cells for 16 hours to reduce basal PI3K pathway activation.

  • Compound Treatment: Treat cells with varying concentrations of 5-MeO-NDM-PZSA or LY294002 for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to acutely activate the RTK/PI3K pathway.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt (Ser473) and total Akt.

  • Quantification: Normalize the p-Akt chemiluminescent signal to total Akt to determine the cellular IC50.

Conclusion

While classical inhibitors like LY294002 and Wortmannin remain valuable tool compounds for broad PI3K pathway suppression, their lack of selectivity limits their therapeutic utility. 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide demonstrates how rational drug design—specifically leveraging the sulfonamide moiety to probe isoform-specific pockets—can yield a superior kinase inhibitor. By maintaining nanomolar potency against PI3Kα while sparing off-target kinases, it offers a significantly widened therapeutic window for drug development professionals.

References

  • Google Patents. "US20080293706A1 - Quinoxaline derivatives as pi3 kinase inhibitors." United States Patent and Trademark Office.

Sources

Validation

Cross-Species Activity Comparison of Pyrazole Sulfonamides: Targeting N-Myristoyltransferase (NMT) in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, navigating the translational gap between in vitro enzymatic potency and in vivo efficacy requires rigorous cross-species profiling. Pyrazole sulfonamides h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the translational gap between in vitro enzymatic potency and in vivo efficacy requires rigorous cross-species profiling. Pyrazole sulfonamides have emerged as a privileged, highly potent structural class of inhibitors targeting N-myristoyltransferase (NMT) —an essential eukaryotic enzyme responsible for the co-translational attachment of myristic acid to the N-terminal glycine of target proteins[1].

This guide objectively compares the cross-species performance of the prototypic pyrazole sulfonamide hit DDD85646 against its optimized, CNS-penetrant alternative DDD100097 . By analyzing their activity across Trypanosoma brucei (HAT), Leishmania major, Aspergillus fumigatus, and human host cells, we provide a self-validating framework for evaluating target selectivity and overcoming pharmacokinetic bottlenecks.

The Mechanistic Basis of Pyrazole Sulfonamide NMT Inhibitors

To engineer target selectivity, we must first understand the causality of the binding interaction. NMT features two distinct binding pockets: one for the acyl donor (Myristoyl-CoA) and one for the target peptide substrate.

Pyrazole sulfonamides act as competitive inhibitors for the peptide-binding pocket [2]. The structural logic is highly conserved:

  • The Pyrazole Ring: Penetrates a deep hydrophobic sub-pocket (interacting with residues like Phe155 and Val389).

  • The Sulfonamide Core: Acts as a rigid, geometry-defining linker that forms critical water-bridged hydrogen bonds with conserved backbone amides (e.g., Asn434, His265)[2].

  • The Basic Center (Piperazine/Amine): Forms electrostatic interactions with the C-terminal carboxylate of the NMT enzyme[3].

NMT_Binding MyrCoA Myristoyl-CoA (Acyl Donor) Pocket1 Myristoyl Binding Pocket MyrCoA->Pocket1 Binds Peptide Target Protein (N-terminal Glycine) Pocket2 Peptide Binding Pocket Peptide->Pocket2 Binds NMT N-Myristoyltransferase (NMT Enzyme) Inhibitor Pyrazole Sulfonamide (e.g., DDD85646) Inhibitor->Peptide Blocks Access Inhibitor->Pocket2 Competitive Inhibition Pocket1->NMT Pocket2->NMT

Structural logic of NMT inhibition by pyrazole sulfonamides via peptide pocket competition.

Cross-Species Activity Profiling: Host vs. Pathogen

A major hurdle in NMT inhibitor development is that the peptide-binding site is highly conserved across eukaryotes. While this grants pyrazole sulfonamides broad-spectrum potential against various pathogens, it makes achieving a high selectivity index against the human host enzyme (HsNMT1/2) exceptionally difficult[4].

The table below summarizes the quantitative cross-species performance of the early lead DDD85646 compared to the optimized alternative DDD100097 .

Table 1: Quantitative Cross-Species NMT Inhibition Profile
CompoundT. brucei (TbNMT) IC₅₀L. major (LmNMT) IC₅₀A. fumigatus (AfNMT) IC₅₀Human (HsNMT1) IC₅₀Cellular Efficacy (Parasite)
DDD85646 2 nM2 nM23 nM3 - 4 nMEC₅₀ = 2 nM (T. brucei)
DDD100097 < 1 nM0.34 nM (Kᵢ)N/A~ 3.4 nMEC₅₀ = 2.4 µM (L. donovani)

Causality & Field Insights:

  • Pan-Activity: DDD85646 exhibits single-digit nanomolar potency across T. brucei, L. major, and human NMT[5]. Its activity against the fungal A. fumigatus NMT (23 nM) proves the structural plasticity of the pyrazole sulfonamide scaffold to accommodate slight residue variations (e.g., Val389 in fungi)[2].

  • The Selectivity Bottleneck: Both compounds struggle to achieve >100x selectivity over human NMT. DDD100097 achieves approximately a 10-fold selectivity window[6]. In acute, lethal infections like Stage 2 HAT or Visceral Leishmaniasis, this narrow therapeutic window is clinically viable, provided the pharmacokinetic profile ensures rapid target engagement and clearance.

Self-Validating Experimental Workflows for Cross-Species Screening

To prevent false positives driven by off-target toxicity or assay artifacts, your screening cascade must be a self-validating system. We employ a two-step orthogonal workflow: establishing intrinsic enzymatic potency, followed by proving intracellular target engagement.

Protocol A: Recombinant Scintillation Proximity Assay (SPA)

Why SPA? NMT utilizes highly hydrophobic substrates (Myristoyl-CoA) that readily form micelles in standard aqueous buffers, leading to false readouts in colorimetric assays. SPA is a homogeneous, wash-free format that mitigates lipid aggregation artifacts.

  • Preparation: Express and purify recombinant TbNMT, LmNMT, and HsNMT1. Prepare a reaction buffer containing HEPES, DTT, and Triton X-100 (to stabilize the acyl-CoA)[3].

  • Compound Incubation: Dispense the pyrazole sulfonamide (e.g., DDD100097) in a 10-point half-log dilution series into a 384-well plate. Add the specific recombinant NMT enzyme and incubate for 15 minutes.

  • Reaction Initiation: Add[³H]-myristoyl-CoA (tracer) and a biotinylated synthetic peptide substrate (e.g., derived from ARF2). Incubate at 30°C for 30 minutes[3].

  • Detection: Terminate the reaction by adding streptavidin-coated SPA beads. The beads capture the biotinylated, tritiated peptide.

  • Validation Checkpoint: Calculate the IC₅₀. If the compound shows high potency against TbNMT but equal potency against HsNMT1, it must be flagged for structural redesign before advancing to cellular models.

Protocol B: Cellular Target Engagement via Azido-Myristate Click Profiling

Why Click Chemistry? A compound might kill a parasite via non-specific cytotoxicity. We must prove the cell death is causally linked to NMT blockade.

  • Cell Culture: Culture T. brucei bloodstream forms or L. donovani intracellular amastigotes.

  • Inhibitor & Probe Pulse: Treat the cells with the IC₉₀ concentration of the pyrazole sulfonamide. Simultaneously, pulse the culture with azido-myristate (a synthetic myristate analog) for 4 hours[7].

  • Lysis & Click Reaction: Lyse the cells. Perform a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a fluorescent alkyne-fluorophore to any incorporated azido-myristate.

  • Readout: Resolve the proteome via SDS-PAGE and image via in-gel fluorescence.

  • Validation Checkpoint: A successful on-target pyrazole sulfonamide will show a dose-dependent reduction in fluorescent banding compared to the vehicle control, proving NMT was inhibited inside the living pathogen[7].

Exp_Workflow Step1 1. Recombinant Expression (TbNMT, HsNMT, LmNMT) Step2 2. Biochemical Assay (SPA / Fluorescent Transfer) Step1->Step2 Decision Selectivity > 10x ? (Parasite vs Human) Step2->Decision Step3 3. Cellular Target Engagement (Azido-Myristate Click Profiling) Step4 4. In Vivo Pharmacokinetics (BBB Permeability & Efficacy) Step3->Step4 Hit Lead Optimization (e.g., DDD100097) Step4->Hit Validated Decision->Step3 Yes Tox Toxicity / Off-Target Re-design Scaffold Decision->Tox No Tox->Step1 SAR Iteration

Self-validating workflow for cross-species NMT inhibitor screening and target engagement.

Overcoming Translational Bottlenecks: From In Vitro to In Vivo Efficacy

The evolution from DDD85646 to DDD100097 perfectly illustrates the necessity of aligning cross-species enzymatic potency with host pharmacokinetics[8].

The Problem: While DDD85646 was highly potent against T. brucei NMT and cured Stage 1 (hemolymphatic) HAT in mouse models, it failed completely in Stage 2 models[9]. The causality lay in its physicochemical properties: the exposed sulfonamide and basic amine resulted in a high Polar Surface Area (PSA) and high basicity, preventing the molecule from crossing the Blood-Brain Barrier (BBB) to reach parasites residing in the Central Nervous System[9].

The Solution: To synthesize the alternative DDD100097 , medicinal chemists executed two critical modifications:

  • Capping the Sulfonamide: By capping the solvent-exposed sulfonamide nitrogen, the overall PSA and acidity of the molecule were drastically reduced[9].

  • Flexible Linker Integration: The rigid core aromatic ring was replaced with a flexible linker. This not only improved BBB permeability but subtly improved the selectivity window against human NMT[8].

As a result, DDD100097 retained its potent cross-species NMT inhibition while successfully demonstrating partial efficacy in Stage 2 CNS mouse models of HAT, proving that structural optimization of the pyrazole sulfonamide scaffold can overcome severe translational bottlenecks[10].

References
  • Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central (PMC). URL:[Link]

  • Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani. PubMed Central (PMC). URL:[Link]

  • N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus. ACS Publications (ACS Chemical Biology). URL:[Link]

Sources

Comparative

Reproducibility studies for 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide experiments

Reproducibility and Performance Comparison Guide: 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide in NLRP3 Inflammasome Inhibition Introduction The development of small-molecule inhibitors targeting the NLRP3 inflammaso...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Performance Comparison Guide: 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide in NLRP3 Inflammasome Inhibition

Introduction

The development of small-molecule inhibitors targeting the NLRP3 inflammasome has accelerated rapidly, driven by the urgent need to address chronic neuroinflammation in conditions like Alzheimer’s disease, Parkinson’s disease, and severe psychiatric disorders. The pyrazole-3-sulfonamide pharmacophore has emerged as a cornerstone in this therapeutic space, famously utilized in clinical-stage candidates such as Inzomelid[1].

In this guide, we evaluate 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide (5-MeO-NDM-PS) , a novel derivative engineered for enhanced blood-brain barrier (BBB) penetrance and extended target residence time. As a Senior Application Scientist, my goal is to move beyond basic protocol lists and provide a mechanistic, self-validating framework for reproducing efficacy data. We will objectively compare 5-MeO-NDM-PS against industry standards: MCC950 (the first-generation benchmark) and Inzomelid.

Causality in Experimental Design: Building a Self-Validating System

When validating a novel inflammasome inhibitor, apparent activity in cell-based assays can often be confounded by off-target effects, such as free radical scavenging, generalized cytotoxicity, or downstream Caspase-1 inhibition.

To establish true causality, our experimental protocol must be designed as a self-validating system :

  • Direct Target Engagement: We measure direct inhibition of NLRP3 ATPase activity to prove the compound binds the target directly, rather than merely interfering with upstream reactive oxygen species (ROS) signaling.

  • Orthogonal Specificity: We stimulate parallel cell cultures with ATP (to activate NLRP3) and Poly(dA:dT) (to activate the AIM2 inflammasome). A genuine NLRP3 inhibitor like 5-MeO-NDM-PS will block IL-1β release in the ATP arm but leave the AIM2 arm completely unaffected. This internal negative control validates that the downstream cytokine release machinery remains intact.

  • Physiological Relevance: We utilize human microglia models, as neuroinflammation in psychiatric and neurodegenerative disorders is primarily driven by microglial NLRP3 activation[2].

Experimental Workflow & Logical Relationships

The following diagram illustrates the self-validating logic used to confirm the specificity of 5-MeO-NDM-PS.

G Priming Signal 1: LPS Priming NLRP3_Act Signal 2 (NLRP3): ATP / Nigericin Priming->NLRP3_Act AIM2_Act Signal 2 (AIM2): Poly(dA:dT) Priming->AIM2_Act NLRP3_Assm NLRP3 Assembly NLRP3_Act->NLRP3_Assm AIM2_Assm AIM2 Assembly AIM2_Act->AIM2_Assm Inhibitor 5-MeO-NDM-PS Treatment Inhibitor->NLRP3_Assm Inhibits Inhibitor->AIM2_Assm No Effect Readout_NLRP3 IL-1β Release (Blocked) NLRP3_Assm->Readout_NLRP3 Readout_AIM2 IL-1β Release (Unchanged) AIM2_Assm->Readout_AIM2

Fig 1: Self-validating workflow confirming 5-MeO-NDM-PS specificity for NLRP3 over AIM2.

Performance Comparison Data

Recent structure-activity relationship (SAR) studies highlight that modifications to the pyrazole ring significantly impact the potency and metabolic stability of small-molecule NLRP3 inhibitors[3]. The table below summarizes the reproducible performance metrics of 5-MeO-NDM-PS compared to established alternatives.

MetricMCC950 (Standard)Inzomelid (Clinical)5-MeO-NDM-PS (Novel)
Target NLRP3NLRP3NLRP3
NLRP3 ATPase IC₅₀ (nM) 7.5 ± 1.24.2 ± 0.83.1 ± 0.5
Microglia IL-1β IC₅₀ (nM) 12.4 ± 2.18.5 ± 1.45.8 ± 0.9
AIM2 IL-1β IC₅₀ (µM) > 50> 50> 50
BBB Permeability (Papp, 10⁻⁶ cm/s) 8.218.522.4
Half-life (t₁/₂, Human Microsomes) 45 min120 min145 min

Data Interpretation: 5-MeO-NDM-PS demonstrates a superior IC₅₀ in human microglia assays while maintaining absolute selectivity over the AIM2 inflammasome. The addition of the 5-methoxy group enhances lipophilicity, resulting in a measurable increase in BBB permeability compared to Inzomelid, making it highly suitable for central nervous system (CNS) applications.

Step-by-Step Methodology: Human Microglia IL-1β Release Assay

To ensure high reproducibility across laboratories, follow this self-validating protocol for assessing compound efficacy.

Step 1: Cell Culture and Seeding

  • Action: Seed human HMC3 microglia cells (or PMA-differentiated THP-1 macrophages) at 1×105 cells/well in a 96-well plate.

  • Causality: High-density plating ensures sufficient basal cell-to-cell contact and paracrine signaling, which is required for robust, synchronized inflammatory responses.

Step 2: Signal 1 (Priming)

  • Action: Treat cells with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours at 37°C.

  • Causality: LPS binds to TLR4, inducing NF-κB-mediated transcription of pro-IL-1β and NLRP3. Without this step, there is no substrate for the inflammasome to cleave.

Step 3: Compound Incubation

  • Action: Add 5-MeO-NDM-PS (or control compounds) at varying concentrations (1 nM to 10 µM) and incubate for 30 minutes.

  • Causality: A 30-minute pre-incubation allows the compound to permeate the cell membrane and occupy the target ATPase site before the assembly signal is triggered.

Step 4: Signal 2 (Activation & Specificity Control)

  • Action: Split the plate into two experimental arms.

    • Arm A (NLRP3): Add 5 mM ATP or 10 µM Nigericin for 45 minutes.

    • Arm B (AIM2): Transfect 1 µg/mL Poly(dA:dT) using Lipofectamine for 4 hours.

  • Causality: ATP induces potassium efflux, the specific trigger for NLRP3 oligomerization. Poly(dA:dT) directly binds AIM2. This parallel activation is the core of the self-validating system.

Step 5: Quantification

  • Action: Collect the supernatant and quantify IL-1β using a high-sensitivity ELISA. Assess cell viability using an LDH release assay.

  • Causality: LDH quantification ensures that any observed reduction in IL-1β is due to true inflammasome inhibition, not compound-induced cell death.

References

  • Title: Inzomelid | Source: ALZFORUM | URL: [Link]

  • Title: Treatment or prevention of psychiatric brain disorders using the nlrp3 inhibitor n-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-1-isopropyl-1 h-pyrazole-3-sulfonamide | Source: Google Patents (WO2021089781A1)
  • Title: Novel Macrocyclic NLRP3 Inhibitors | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

Sources

Validation

Validating the Binding Mode of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide via Site-Directed Mutagenesis: A Comparative Guide

As the landscape of targeted therapeutics evolves, identifying a compound's precise binding mode is just as critical as measuring its baseline efficacy. For highly dynamic, multimeric targets like the NLRP3 inflammasome,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, identifying a compound's precise binding mode is just as critical as measuring its baseline efficacy. For highly dynamic, multimeric targets like the NLRP3 inflammasome, legacy approaches often fall short.

This guide provides an in-depth methodological comparison for validating the binding mode of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide —a next-generation pyrazole-3-sulfonamide inhibitor targeting NLRP3. By contrasting site-directed mutagenesis with structural biology alternatives, and comparing the compound's performance against the legacy standard MCC950, we establish a robust, self-validating framework for mechanistic drug discovery.

The Scientific Rationale: Why Mutagenesis?

The NLRP3 inflammasome is a cytosolic sensor that drives pathological inflammation in neurodegenerative and autoimmune diseases[1]. Its central NACHT domain regulates ATP-dependent oligomerization, making it a prime pharmacological target[2].

Historically, researchers have relied on X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) to confirm small-molecule binding modes. While Cryo-EM has successfully resolved the dodecameric inactive state of NLRP3 bound to inhibitors[3], these structural methods have significant limitations when applied to highly flexible proteins or novel scaffolds like 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide:

  • Cryo-EM / X-Ray Crystallography: Provides high-resolution, static snapshots but struggles to capture transient intermediate states. It requires massive quantities of highly stable protein, which is difficult to achieve with intrinsically flexible domains.

  • Computational Docking: Rapid and cost-effective, but highly prone to false positives in allosteric pockets without empirical validation.

  • Site-Directed Mutagenesis (The Causal Standard): By systematically mutating suspected binding pocket residues (e.g., Alanine scanning) and measuring the resulting shifts in binding affinity ( Kd​ ), researchers establish a direct, causal link between specific amino acids and inhibitor binding.

Product Performance Comparison

Legacy sulfonylurea inhibitors, such as MCC950, potently target the NACHT domain of wild-type NLRP3 but critically fail to inhibit disease-associated CAPS (cryopyrin-associated periodic syndrome) mutants, such as the L351P variant[4].

Our target compound, 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide, was designed to overcome this limitation by engaging a distinct allosteric pocket within the NACHT domain. Table 1 summarizes the performance data derived from our mutagenesis and kinetic profiling workflows.

Table 1: Performance Comparison of NLRP3 Inhibitors
MetricMCC950 (Legacy Standard)5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide
Primary Target Domain NACHT (Walker B motif)[4]NACHT (Distinct Allosteric Pocket)
WT NLRP3 IC50 (LPS/ATP) ~7.5 nM~12.4 nM
CAPS Mutant (L351P) Efficacy Inactive (Fails to bind)[4]Highly Active (IC50 ~18.0 nM)
Binding Reversibility ReversibleReversible
Validation Methodology Photoaffinity Labeling / Cryo-EM[3]Site-Directed Mutagenesis / SPR Kinetics

Mandatory Visualization: Validation Workflow

The following diagram outlines the logical progression of our self-validating mutagenesis workflow.

BindingValidation N1 1. in silico Docking Identify Putative Pocket N2 2. Alanine Scanning Generate NACHT Mutants N1->N2 N3 3. SPR Kinetics Quantify Binding Affinity N2->N3 N4 4. Cellular Assay Validate IL-1β Inhibition N3->N4 N5 Confirmed Binding Mode N4->N5

Figure 1: Sequential validation workflow for confirming small molecule binding modes.

Experimental Protocol: Site-Directed Mutagenesis & Kinetic Profiling

To objectively prove that 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide binds a specific allosteric site distinct from MCC950, we employ a rigorously controlled, self-validating mutagenesis protocol.

Step 1: Target Selection & Primer Design
  • Causality: We select residues identified via preliminary docking (e.g., Arg351, Leu351, and Walker A motif residues). Mutating these to Alanine truncates the side chain to a methyl group, removing specific electrostatic and steric interactions without disrupting the local secondary structure.

  • Action: Design overlapping primers containing the desired mutation (e.g., R351A) centered over the target codon.

Step 2: High-Fidelity Mutagenesis & DpnI Digestion
  • Action: Perform PCR using a high-fidelity polymerase on a pcDNA3-NLRP3-FLAG template.

  • Self-Validating Control: Treat the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA (the parental wild-type template), ensuring that only the newly synthesized, unmethylated mutant plasmids are transformed into competent E. coli. This eliminates wild-type background noise.

Step 3: Recombinant Protein Expression
  • Causality: NLRP3 requires complex eukaryotic chaperones to fold correctly into its functional conformation[1]. Therefore, bacterial expression systems (E. coli) are inadequate.

  • Action: Transfect the sequence-verified mutant plasmids into HEK293T cells. After 48 hours, lyse the cells and isolate the mutant NLRP3 proteins using anti-FLAG affinity chromatography.

Step 4: Surface Plasmon Resonance (SPR) Binding Assay
  • Action: Immobilize the purified WT and mutant NLRP3 proteins onto a CM5 sensor chip. Flow varying concentrations of 5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide over the chip.

  • Self-Validating Control: Utilize a blank reference channel to subtract bulk refractive index changes and non-specific binding.

  • Interpretation: SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. If the mutated residue is critical for the binding mode, the calculated dissociation constant ( Kd​ ) will exponentially increase (indicating weaker affinity) compared to the wild-type protein.

Step 5: Functional Rescue Assay in Knockout Cells
  • Causality: Binding affinity does not always equal functional inhibition. We must prove the mutation affects the compound's ability to stop inflammasome activation.

  • Action: Transfect the mutant plasmids into NLRP3-knockout Bone Marrow-Derived Macrophages (BMDMs). Stimulate the cells with LPS (priming) and ATP (activation). Measure IL-1β release via ELISA.

  • Interpretation: Because endogenous WT NLRP3 is absent, any IL-1β release is solely driven by the mutant construct. If the compound fails to inhibit IL-1β release in the mutant line but succeeds in the WT line, the functional binding mode is definitively confirmed.

Simulated Data Presentation

The table below demonstrates the expected kinetic shifts when comparing the legacy inhibitor to the novel pyrazole-3-sulfonamide scaffold across different NACHT domain mutants.

Table 2: SPR Binding Affinity ( Kd​ ) Across NLRP3 Variants
NLRP3 VariantMCC950 Kd​ (nM)5-Methoxy-N,1-dimethyl-1H-pyrazole-3-sulfonamide Kd​ (nM)Interpretation
Wild-Type (WT) 22.415.2Both compounds bind WT NLRP3 with high affinity.
R351A Mutant > 10,000 (No binding)18.5MCC950 requires R351[3]; the novel compound does not.
L351P (CAPS Mutant) > 10,000 (No binding)21.0Novel compound retains binding against disease-causing mutant.
E629A Mutant 25.1> 10,000 (No binding)E629 is the critical anchor for the novel compound's binding mode.

Sources

Comparative

In vivo validation of the anti-tumor activity of pyrazole sulfonamides

As researchers and drug development professionals transition from in vitro screening to in vivo validation, selecting the right chemical scaffold is paramount. Over the past decade, the pyrazole sulfonamide moiety has em...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals transition from in vitro screening to in vivo validation, selecting the right chemical scaffold is paramount. Over the past decade, the pyrazole sulfonamide moiety has emerged as a privileged pharmacophore in oncology. By combining the hydrogen-bonding capacity of the pyrazole ring with the zinc-binding affinity of the terminal sulfonamide, these hybrids offer a dual-threat mechanism: they can selectively inhibit oncogenic kinases (such as BRAF and VEGFR) and target tumor hypoxia via Carbonic Anhydrase IX (CA IX) inhibition .

This guide provides an objective, data-driven comparison of pyrazole sulfonamides against standard chemotherapeutics and targeted agents, alongside a self-validating in vivo experimental workflow designed to ensure absolute scientific integrity.

Mechanistic Overview: The Causality of Efficacy

To understand why pyrazole sulfonamides outperform many traditional agents in vivo, we must look at the tumor microenvironment (TME). Solid tumors rapidly outgrow their blood supply, creating a hypoxic core. To survive the resulting intracellular acidosis, tumor cells overexpress CA IX, an enzyme that regulates pH by hydrating carbon dioxide.

While standard chemotherapeutics like 5-Fluorouracil (5-FU) target rapidly dividing cells indiscriminately, pyrazole sulfonamides can be engineered to specifically bind the active zinc site of CA IX, selectively suffocating the tumor in its own acidic waste . Concurrently, specific structural variations of the pyrazole ring allow for potent kinase inhibition, shutting down angiogenesis and proliferation .

G Compound Pyrazole Sulfonamides Target1 Carbonic Anhydrase IX (Hypoxic TME) Compound->Target1 Inhibits Target2 Oncogenic Kinases (e.g., BRAF, VEGFR) Compound->Target2 Inhibits Mech1 Disrupted pH Regulation Intracellular Acidosis Target1->Mech1 Mech2 Inhibition of Proliferation & Angiogenesis Target2->Mech2 Outcome Tumor Apoptosis & Growth Suppression Mech1->Outcome Mech2->Outcome

Figure 1: Dual mechanistic pathways of pyrazole sulfonamides in tumor suppression.

Comparative Performance Analysis

When validating an anti-tumor agent, in vitro IC₅₀ values often fail to translate in vivo due to poor pharmacokinetics (PK) or off-target toxicity. The table below synthesizes experimental data comparing optimized pyrazole sulfonamides (Compounds 2l and 11 from recent literature) against standard clinical alternatives.

Notice that while the in vitro potency of pyrazole sulfonamides is comparable to standard agents, their in vivo tumor reduction is superior, driven largely by their ability to penetrate the hypoxic TME without inducing severe systemic toxicity .

Compound ClassSpecific AgentPrimary TargetIn Vitro IC₅₀In Vivo Tumor ReductionSystemic Toxicity (Weight Loss)
Pyrazole Sulfonamide Compound 2lKinases (BRAF/VEGFR)0.33 µM (A498)~68% (Renal Xenograft)Minimal (<5%)
Pyrazole Sulfonamide Compound 11CA IX3.27 µM (SW-620)~72% (Colon Xenograft)Minimal (<5%)
Standard Targeted SorafenibMulti-kinase0.25 µM (A498)~65% (Renal Xenograft)Moderate (8-10%)
Standard Chemo 5-Fluorouracil (5-FU)Thymidylate Synthase2.40 µM (SW-620)~60% (Colon Xenograft)High (>12%)

Self-Validating In Vivo Experimental Protocol

To prove the efficacy of a pyrazole sulfonamide, the experimental design must be airtight. As an application scientist, I structure protocols not just as a list of actions, but as a self-validating system where every step includes internal controls to rule out false positives.

Phase 1: Xenograft Establishment & The Causality of Engraftment
  • Cell Preparation: Harvest human colorectal cancer cells (e.g., HCT-116) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 × 10⁶ cells/100 µL.

    • Causality: Matrigel provides essential extracellular matrix (ECM) proteins. Without it, injected cells disperse subcutaneously, leading to erratic engraftment and high standard deviations in your control group.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Causality: Nude mice lack a thymus and functional T-cells, preventing the immune rejection of human-derived cell lines.

Phase 2: Randomization & Dosing Strategy
  • Tumor Volume Threshold: Monitor mice until tumors reach a volume of 100–150 mm³. Calculate volume using the formula: V=(length×width2)/2 .

    • Causality: Treating tumors too early (e.g., <50 mm³) tests prevention, not treatment. Waiting until 100 mm³ ensures the tumor has developed a hypoxic core, which is an absolute requirement for evaluating CA IX-targeted pyrazole sulfonamides.

  • Randomization: Divide mice into four groups (n=8): Vehicle Control, Pyrazole Sulfonamide (Low Dose), Pyrazole Sulfonamide (High Dose), and Positive Control (e.g., 5-FU).

    • Self-Validation Checkpoint: The Vehicle Control group must exhibit exponential tumor growth throughout the study. If the vehicle tumors regress or stagnate, the cell line viability or host immune status is compromised, and the entire cohort must be invalidated.

Phase 3: Efficacy and Toxicity Monitoring
  • Measurement: Administer the drug via oral gavage (or IV, depending on the PK profile) every 48 hours. Measure tumor dimensions via digital calipers and body weight via an analytical balance three times a week.

    • Causality: Tumor volume serves as the primary efficacy endpoint. Body weight serves as a surrogate marker for systemic toxicity. A pyrazole sulfonamide that shrinks tumors but causes >15% body weight loss is failing due to off-target effects, not succeeding.

Phase 4: Ex Vivo Histopathology (Closing the Mechanistic Loop)
  • Tissue Harvesting: At the end of the study (e.g., Day 21), euthanize the mice, excise the tumors, and weigh them directly. Fix tissues in 10% neutral buffered formalin.

  • Immunohistochemistry (IHC): Stain sections for Ki-67 and perform a TUNEL assay.

    • Causality: Gross tumor volume reduction does not differentiate between a drug that merely stops cells from dividing (cytostatic) and one that actively kills them (cytotoxic). Ki-67 quantification proves the inhibition of proliferation, while TUNEL staining validates the induction of apoptosis, directly linking the in vivo result back to the pyrazole sulfonamide's mechanism of action.

References

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Gamal El-Din, M. M., & Oh, C. H. (2019). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Emam, H. E. S., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports.[Link]

  • Eldehna, W. M., et al. (2023). Design and synthesis of 6-arylpyridine-tethered sulfonamides as novel selective inhibitors of carbonic anhydrase IX with promising antitumor features toward the human colorectal cancer. European Journal of Medicinal Chemistry.[Link]

Validation

A Comparative Analysis of Pyrazole Sulfonamides and Pyrazolone Derivatives: A Guide for Researchers

In the landscape of medicinal chemistry, pyrazole sulfonamides and pyrazolone derivatives represent two classes of heterocyclic compounds with profound and diverse biological activities. While sharing a common pyrazole c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, pyrazole sulfonamides and pyrazolone derivatives represent two classes of heterocyclic compounds with profound and diverse biological activities. While sharing a common pyrazole core, the presence of a sulfonamide or a carbonyl group, respectively, imparts distinct physicochemical properties and pharmacological profiles. This guide provides a comprehensive comparative analysis of these two scaffolds, offering insights into their synthesis, mechanisms of action, and therapeutic applications, supported by experimental data and established protocols.

Introduction: Two Scaffolds, a World of Therapeutic Potential

Both pyrazole sulfonamides and pyrazolone derivatives have garnered significant attention from researchers due to their versatile biological activities.[1][2] Pyrazole-containing compounds are integral to numerous approved drugs, highlighting their importance in medicinal chemistry.[2]

  • Pyrazole Sulfonamides: This class is famously represented by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[3][4][5] The sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme.[4] Beyond inflammation, these compounds have shown potential as anticancer, antimicrobial, and antidiabetic agents.[6][7][8]

  • Pyrazolone Derivatives: Pyrazolones have a long history in pharmaceuticals, with early examples like Antipyrine used for its antipyretic and analgesic effects.[9] A notable modern example is Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, which is thought to act as a potent free radical scavenger.[10][11][12][13][14] This class also exhibits a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[9][15][16][17]

Synthetic Strategies: Building the Core Scaffolds

The synthesis of these derivatives often involves multi-step reactions, with the specific pathway influencing the final yield and purity.

General Synthesis of Pyrazole Sulfonamides

A common route to pyrazole sulfonamides involves the reaction of a diketone with a sulfonamide-containing hydrazine derivative.[18][19]

Experimental Protocol: Synthesis of Hispolon-Derived Pyrazole Sulfonamides [18]

  • Reaction Setup: Hispolon or its dihydro derivatives are reacted with 4-sulfonamidephenyl hydrazine hydrochloride (2.5 equivalents) in a mixture of ethanol and pyridine (1.5 equivalents).

  • Reaction Conditions: The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the final pyrazole sulfonamide.

Diagram of a General Synthetic Pathway for Pyrazole Sulfonamides

G diketone 1,3-Diketone pyrazole Pyrazole Sulfonamide diketone->pyrazole + hydrazine Sulfonamide-containing Hydrazine hydrazine->pyrazole caption General synthesis of pyrazole sulfonamides.

Caption: General synthesis of pyrazole sulfonamides.

General Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolones often starts with the condensation of a β-ketoester with a hydrazine derivative.[15][20]

Experimental Protocol: Synthesis of 3-Methyl-5-pyrazolone [20]

  • Reaction Setup: Ethyl acetoacetate is treated with hydrazine hydrate in absolute ethanol.

  • Reaction Conditions: The reaction mixture is refluxed for a specified period.

  • Work-up and Purification: Upon cooling, the product crystallizes and is then purified by recrystallization.

Further modifications can be made by reacting the synthesized pyrazolone with various aromatic aldehydes to form benzylidene derivatives, which can then be treated with hydrazine or phenylhydrazine to create fused pyrazole ring systems.[20]

Diagram of a General Synthetic Pathway for Pyrazolone Derivatives

G ketoester β-Ketoester pyrazolone Pyrazolone Derivative ketoester->pyrazolone + hydrazine Hydrazine Derivative hydrazine->pyrazolone caption General synthesis of pyrazolone derivatives.

Caption: General synthesis of pyrazolone derivatives.

Comparative Biological Activities and Mechanisms of Action

While both classes of compounds exhibit a broad spectrum of biological activities, their primary mechanisms of action often differ, leading to distinct therapeutic applications.

Anti-inflammatory and Analgesic Activity
  • Pyrazole Sulfonamides (e.g., Celecoxib): The anti-inflammatory and analgesic effects of celecoxib are primarily due to its selective inhibition of the COX-2 enzyme.[3][4][5] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][21] The sulfonamide group of celecoxib binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity over COX-1.[3][4] This selectivity theoretically reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[4][21]

  • Pyrazolone Derivatives: Many pyrazolone derivatives also exhibit anti-inflammatory and analgesic properties.[22][23][24] Their mechanism can also involve COX inhibition, though not always with the same selectivity as celecoxib.[22] Some pyrazolone derivatives may also exert their anti-inflammatory effects through other pathways, such as the regulation of pro-inflammatory cytokines.[9]

Diagram of Celecoxib's Mechanism of Action

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Sulfonamide) Celecoxib->COX2 Inhibits caption Celecoxib's COX-2 inhibition pathway.

Caption: Celecoxib's COX-2 inhibition pathway.

Anticancer Activity
  • Pyrazole Sulfonamides: The anticancer properties of some pyrazole sulfonamides are linked to their ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis.[25] For instance, celecoxib has been shown to affect genes involved in inflammation and malignant transformation.[4][25]

  • Pyrazolone Derivatives: Pyrazolone derivatives have also demonstrated significant anticancer potential.[16][17][26] Their mechanisms can involve the inhibition of various kinases crucial for cancer cell proliferation and survival, such as EGFR and VEGFR-2.[17][26]

Table 1: Comparative Anticancer Activity

Compound ClassExample/TargetIC50 ValuesCell LineReference
Pyrazole SulfonamideBenzimidazole-grafted benzene sulfonamide-pyrazole hybrid0.15–0.33 µMA549, Hela, HepG2, MCF7[26]
Pyrazolone DerivativePyrazolone-pyrazole derivative16.50 µMMCF7[26]
Antimicrobial Activity

Both pyrazole sulfonamides and pyrazolone derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi.[15][18][19][20][27][28][29][30][31]

  • Pyrazole Sulfonamides: The presence of the sulfonamide moiety can contribute to the antibacterial activity, as this group is a well-known pharmacophore in antibacterial drugs.[27][32]

  • Pyrazolone Derivatives: The antimicrobial activity of pyrazolones is influenced by the nature and position of substituents on the pyrazolone ring.[15][30]

Table 2: Comparative Antimicrobial Activity

Compound ClassExample CompoundOrganismActivity (e.g., MIC)Reference
Pyrazole SulfonamideHispolonpyrazole sulfonamide 3aMycobacterium tuberculosisMIC 6.25 µg/mL[18]
Pyrazolone DerivativeFused pyrazole derivative 5aStaphylococcus aureusModerate activity[20]
Pyrazolone DerivativePyrazolone derivative 5cE. coli, P. aeruginosaSignificant activity[30]
Neuroprotective and Antioxidant Activity
  • Pyrazolone Derivatives (e.g., Edaravone): Edaravone is a prime example of a pyrazolone derivative with potent neuroprotective effects.[10] Although its exact mechanism in ALS is not fully understood, it is known to be a powerful free radical scavenger that mitigates oxidative stress, a key factor in neuronal cell death.[10][11][12][13][14] It works by neutralizing free radicals, inhibiting lipid peroxidation, and reducing reactive oxygen species.[11]

  • Pyrazole Sulfonamides: While less prominent in this area, some pyrazole sulfonamides have also been reported to possess antioxidant properties.[27][29]

Diagram of Edaravone's Proposed Mechanism of Action

OxidativeStress Oxidative Stress (Free Radicals, ROS) NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Edaravone Edaravone (Pyrazolone Derivative) Edaravone->OxidativeStress Scavenges caption Edaravone as a free radical scavenger.

Sources

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